Product packaging for Propargyl-PEG3-methyl ester(Cat. No.:CAS No. 2086689-09-8)

Propargyl-PEG3-methyl ester

Cat. No.: B8106324
CAS No.: 2086689-09-8
M. Wt: 230.26 g/mol
InChI Key: SDSYWBQIDUXXIQ-UHFFFAOYSA-N
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Description

Propargyl-PEG3-methyl ester is a useful research compound. Its molecular formula is C11H18O5 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O5 B8106324 Propargyl-PEG3-methyl ester CAS No. 2086689-09-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-3-5-14-7-9-16-10-8-15-6-4-11(12)13-2/h1H,4-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSYWBQIDUXXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153014
Record name Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, methyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID401153014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2086689-09-8
Record name Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2086689-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Propargyl-PEG3-Methyl Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-methyl ester is a heterobifunctional linker molecule integral to the advancement of contemporary bioconjugation and medicinal chemistry. Its unique structure, featuring a terminal alkyne (propargyl group), a hydrophilic triethylene glycol (PEG3) spacer, and a methyl ester functional group, provides a versatile platform for the synthesis of complex biomolecules. This guide offers an in-depth exploration of its chemical properties, synthesis, and applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Properties and Specifications

This compound is a valuable tool in bioconjugation due to its well-defined chemical characteristics. The propargyl group serves as a handle for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling efficient and specific ligation to azide-modified molecules. The PEG3 spacer enhances solubility and provides spatial separation between conjugated moieties, which can be critical for maintaining the biological activity of the attached molecules. The methyl ester group can be hydrolyzed under basic conditions to yield a carboxylic acid, offering an additional site for conjugation or modification.[1][2]

PropertyValueSource(s)
Chemical Name Methyl 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate[3]
Molecular Formula C11H18O5[3]
Molecular Weight 230.26 g/mol [4]
CAS Number 2086689-09-8[3]
Appearance Colorless to light yellow oil
Purity ≥95%[4]
Solubility Soluble in most organic solvents

Synthesis of this compound

Diagram of the Synthetic Pathway

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Esterification Triethylene_glycol Triethylene glycol Propargyl_PEG3_OH Propargyl-PEG3-alcohol Triethylene_glycol->Propargyl_PEG3_OH + Propargyl_bromide Propargyl bromide Propargyl_bromide->Propargyl_PEG3_OH + Base Base (e.g., NaH) Base->Propargyl_PEG3_OH Solvent1 Solvent (e.g., THF) Solvent1->Propargyl_PEG3_OH Propargyl_PEG3_OH_input Propargyl-PEG3-alcohol Propargyl_PEG3_methyl_ester This compound Propargyl_PEG3_OH_input->Propargyl_PEG3_methyl_ester + Methyl_acrylate Methyl acrylate (B77674) Methyl_acrylate->Propargyl_PEG3_methyl_ester + Base2 Base (e.g., NaH) Base2->Propargyl_PEG3_methyl_ester Solvent2 Solvent (e.g., THF) Solvent2->Propargyl_PEG3_methyl_ester

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)propan-1-ol (Propargyl-PEG3-alcohol)

  • Materials:

  • Procedure: a. To a solution of triethylene glycol (excess, e.g., 5 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents relative to propargyl bromide) portion-wise at 0 °C. b. Allow the mixture to stir at room temperature for 1 hour. c. Cool the reaction mixture back to 0 °C and add propargyl bromide (1 equivalent) dropwise. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl. g. Extract the aqueous layer with ethyl acetate (B1210297). h. Wash the combined organic layers with water and brine. i. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography to yield Propargyl-PEG3-alcohol.

Step 2: Synthesis of this compound

  • Materials:

    • Propargyl-PEG3-alcohol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl acrylate

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH4Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure: a. To a solution of Propargyl-PEG3-alcohol (1 equivalent) in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0 °C. b. Allow the mixture to stir at room temperature for 30 minutes. c. Add methyl acrylate (1.5 equivalents) dropwise to the reaction mixture. d. Stir the reaction at room temperature for 4-6 hours. e. Monitor the reaction progress by TLC. f. Upon completion, quench the reaction with saturated aqueous NH4Cl. g. Extract the aqueous layer with ethyl acetate. h. Wash the combined organic layers with water and brine. i. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography to yield this compound.

Application in Bioconjugation: Click Chemistry

The terminal alkyne of this compound is a key functional group for its application in "click chemistry," particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne and an azide-functionalized molecule.[4]

Diagram of the CuAAC Reaction

G Propargyl_PEG This compound Triazole_Product 1,4-disubstituted Triazole Product Propargyl_PEG->Triazole_Product + Azide_Molecule Azide-containing Molecule (R-N3) Azide_Molecule->Triazole_Product + Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Triazole_Product

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocol: General CuAAC using this compound

This protocol provides a general procedure for the conjugation of this compound to an azide-containing molecule.[8][9]

  • Materials:

    • This compound

    • Azide-functionalized molecule of interest

    • Copper(II) sulfate (CuSO4)

    • Sodium ascorbate (B8700270)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

    • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)

  • Procedure: a. Dissolve this compound (1 equivalent) and the azide-functionalized molecule (1.1 equivalents) in the chosen solvent system. b. In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO4 (0.1 equivalents) with the ligand (e.g., THPTA, 0.5 equivalents) in water. c. Add the copper/ligand solution to the reaction mixture containing the alkyne and azide. d. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 - 1.0 equivalents) in water. e. Stir the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS. f. Upon completion, the product can be purified by methods such as preparative HPLC or extraction, depending on the properties of the final conjugate.

Application in PROTAC and ADC Synthesis

A primary application of this compound is in the synthesis of PROTACs and ADCs. In this context, it serves as a flexible linker connecting a protein-targeting ligand to an E3 ligase ligand (in PROTACs) or a cytotoxic drug (in ADCs).[3][10][11]

Workflow for PROTAC Synthesis

G Start Start Step1 Couple Ligand 1 (e.g., with a carboxylic acid) to an amine-PEG-alkyne linker Start->Step1 Step2 Alternatively, couple Ligand 1 (e.g., with an amine) to an acid-PEG-alkyne linker Start->Step2 Intermediate Ligand 1-PEG-Alkyne Intermediate Step1->Intermediate Step2->Intermediate Step3 Perform CuAAC with Azide-functionalized Ligand 2 Intermediate->Step3 Purification Purify the final PROTAC molecule Step3->Purification End Final PROTAC Purification->End

Caption: A generalized workflow for the modular synthesis of PROTACs.

Experimental Protocol: Two-Step PROTAC Synthesis

This protocol outlines a general strategy for synthesizing a PROTAC where this compound can be utilized after hydrolysis to the corresponding carboxylic acid.[8]

Step 1: Hydrolysis of this compound to Propargyl-PEG3-acid

  • Materials:

    • This compound

    • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

    • Solvent (e.g., a mixture of THF and water)

    • Hydrochloric acid (HCl) for neutralization

  • Procedure: a. Dissolve this compound in a mixture of THF and water. b. Add an aqueous solution of LiOH or NaOH (e.g., 2-3 equivalents). c. Stir the reaction at room temperature and monitor by TLC until the starting material is consumed. d. Neutralize the reaction mixture with dilute HCl to pH ~3-4. e. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). f. Dry the organic layer, filter, and concentrate to obtain Propargyl-PEG3-acid.

Step 2: PROTAC Assembly

  • Amide Coupling: a. Couple the newly formed Propargyl-PEG3-acid (1.1 equivalents) to the amine-containing Ligand 1 (1 equivalent) using standard peptide coupling reagents (e.g., HATU and DIPEA) in an anhydrous solvent like DMF. b. Stir the reaction at room temperature for 4-12 hours and monitor by LC-MS. c. Work up the reaction and purify the alkyne-functionalized intermediate.

  • Click Chemistry: a. Follow the general CuAAC protocol described previously to conjugate the alkyne-functionalized intermediate with the azide-modified Ligand 2. b. Purify the final PROTAC compound using preparative HPLC.

Conclusion

This compound is a highly versatile and valuable chemical tool for researchers in drug discovery and chemical biology. Its trifunctional nature allows for a modular and efficient approach to the synthesis of complex bioconjugates. The protocols and data presented in this guide provide a solid foundation for the utilization of this linker in the development of next-generation therapeutics like PROTACs and ADCs. As the fields of targeted protein degradation and antibody-drug conjugates continue to expand, the demand for well-defined and versatile linkers such as this compound is expected to grow.

References

Propargyl-PEG3-Methyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Propargyl-PEG3-methyl ester, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

This compound possesses a linear structure composed of a terminal propargyl group, a triethylene glycol (PEG3) spacer, and a methyl ester terminus. The propargyl group provides a reactive alkyne handle for "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The hydrophilic PEG3 spacer enhances solubility and can reduce non-specific binding of conjugated molecules. The methyl ester group can be hydrolyzed to a carboxylic acid, enabling further conjugation possibilities.

The chemical structure of this compound is visualized in the diagram below.

Caption: Chemical structure of this compound.

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₈O₅[1][2]
Molecular Weight 230.26 g/mol [2]
CAS Number 2086689-09-8[1]
Appearance Colorless to pale yellow liquid or oil
Purity Typically ≥95%[3]
Predicted Boiling Point 298.4 ± 25.0 °C[2]
Predicted Density 1.063 ± 0.06 g/cm³[2]
Storage Conditions -20°C for long-term storage

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product reactant1 HO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-COOCH₃ (Methyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate) product HC≡C-CH₂-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-COOCH₃ (this compound) reactant1->product reactant2 HC≡C-CH₂-Br (Propargyl Bromide) reactant2->product base Base (e.g., NaH) base->product Deprotonates alcohol solvent Anhydrous Solvent (e.g., THF) solvent->product Reaction medium

Caption: Proposed Williamson ether synthesis of this compound.

Detailed Methodology (Proposed):

  • Preparation: To a solution of methyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., argon or nitrogen), a strong base like sodium hydride (NaH) is added portion-wise at 0°C. The reaction mixture is stirred at this temperature for a specified period to allow for the complete deprotonation of the alcohol.

  • Reaction: Propargyl bromide is then added dropwise to the reaction mixture at 0°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours to overnight, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up and Purification: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the pure this compound.

Application in Click Chemistry: A General Protocol

The terminal alkyne of this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Workflow for Bioconjugation:

G cluster_start Starting Materials cluster_reaction Click Reaction cluster_outcome Result propargyl_peg This compound mix Mix reactants in a suitable solvent propargyl_peg->mix azide_molecule Azide-containing Molecule (e.g., protein, drug) azide_molecule->mix add_catalyst Add Cu(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) mix->add_catalyst conjugate Formation of a stable triazole linkage add_catalyst->conjugate purification Purification of the conjugate conjugate->purification

Caption: General workflow for a CuAAC "click" reaction.

Detailed Methodology (General):

  • Reactant Preparation: Dissolve the azide-functionalized molecule of interest and a molar excess of this compound in a suitable solvent system, which can be aqueous, organic, or a mixture, depending on the solubility of the reactants.

  • Catalyst Preparation: Prepare a fresh solution of the copper(I) catalyst. This is often done in situ by mixing copper(II) sulfate (CuSO₄) with a reducing agent such as sodium ascorbate. A copper-ligating agent (e.g., TBTA) can be included to stabilize the Cu(I) oxidation state and improve reaction efficiency.

  • Reaction: Add the catalyst solution to the mixture of the azide (B81097) and alkyne. The reaction is typically carried out at room temperature and can be complete within a few hours. Reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.

  • Purification: Once the reaction is complete, the desired conjugate is purified from excess reagents and catalyst. Purification methods will vary depending on the nature of the conjugate and may include size-exclusion chromatography, affinity chromatography, or dialysis.

Applications in Drug Development and Research

This compound is a versatile tool in the hands of researchers and drug developers. Its primary applications stem from its bifunctional nature, allowing for the straightforward linkage of different molecular entities.

  • PROTACs: This linker is frequently used in the synthesis of PROTACs, where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein.

  • Antibody-Drug Conjugates (ADCs): The propargyl group can be used to attach cytotoxic drugs to antibodies via a stable triazole linkage, a key step in the construction of ADCs for targeted cancer therapy.

  • Bioconjugation and PEGylation: It is widely employed for the PEGylation of proteins, peptides, and other biomolecules.[4] This process can improve the pharmacokinetic properties of therapeutic molecules by increasing their solubility, stability, and circulation half-life.[5]

  • Surface Modification: The reactive ends of this compound can be used to modify the surfaces of nanoparticles, quantum dots, and other materials to enhance their biocompatibility and for the attachment of targeting ligands.

References

In-Depth Technical Guide: Synthesis of Propargyl-PEG3-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed protocol for the synthesis of Propargyl-PEG3-methyl ester, a bifunctional linker commonly utilized in the development of Proteolysis-Targeting Chimeras (PROTACs) and other bioconjugation applications. The propargyl group allows for click chemistry reactions, while the methyl ester provides a site for further modification or can be hydrolyzed to a carboxylic acid.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Overview of the Synthesis

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the deprotonation of a hydroxyl group on a triethylene glycol (PEG3) backbone that already contains a methyl ester, followed by nucleophilic attack on propargyl bromide. This approach is efficient and provides a straightforward route to the desired product.

Experimental Protocol

This section details the step-by-step methodology for the synthesis of this compound.

2.1. Materials and Reagents

2.2. Reaction Setup and Procedure

  • Preparation: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with methyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate (1 equivalent).

  • Dissolution: Anhydrous THF is added to dissolve the starting material completely.

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 30 minutes, allowing for the formation of the alkoxide.

  • Alkylation: Propargyl bromide (1.5 equivalents, 80% in toluene) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

2.3. Purification

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield this compound as a colorless oil.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Molecular Formula C₁₀H₁₆O₅
Molecular Weight 216.23 g/mol
Typical Yield 75-85%
Purity (by NMR) >95%
Appearance Colorless to pale yellow oil

Characterization

The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the propargyl group (a triplet at ~2.4 ppm for the alkyne proton and a doublet at ~4.2 ppm for the methylene (B1212753) protons adjacent to the alkyne), the PEG backbone (multiplets between 3.6 and 3.8 ppm), the methylene group adjacent to the ester (~4.1 ppm), and the methyl ester group (a singlet at ~3.7 ppm) are expected.

  • Mass Spectrometry (ESI-MS): The calculated mass [M+Na]⁺ for C₁₀H₁₆O₅ is expected.

Visualization of the Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow Start Start: Methyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate NaH 1. Add Sodium Hydride (NaH) in THF at 0 °C Start->NaH PropargylBromide 2. Add Propargyl Bromide at 0 °C, then warm to RT NaH->PropargylBromide Quench 3. Quench with saturated aq. NH₄Cl PropargylBromide->Quench Extract 4. Extraction with Ethyl Acetate Quench->Extract Purify 5. Purification by Column Chromatography Extract->Purify Product Final Product: this compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Applications in PROTAC Development

This compound serves as a versatile linker in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The propargyl group of this linker can be coupled to an azide-functionalized ligand for the target protein or the E3 ligase via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. The methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to the other ligand using standard amide bond formation chemistry.

The following diagram illustrates the general logic of using a bifunctional linker in PROTAC assembly.

PROTAC_Assembly Linker This compound (Bifunctional Linker) Reaction1 Click Chemistry (e.g., CuAAC) Linker->Reaction1 Intermediate Linker-Ligand 1 Conjugate Reaction1->Intermediate Ligand1 Target Protein Ligand (with Azide group) Ligand1->Reaction1 Reaction2 Amide Coupling (after ester hydrolysis) Intermediate->Reaction2 PROTAC Final PROTAC Molecule Reaction2->PROTAC Ligand2 E3 Ligase Ligand (with Amine group) Ligand2->Reaction2

References

Propargyl-PEG3-Methyl Ester: A Technical Guide to its Role as a Versatile Linker in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG3-methyl ester is a heterobifunctional chemical linker integral to the advancement of targeted therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This molecule does not possess an intrinsic pharmacological mechanism of action; instead, its utility lies in its chemical architecture, which facilitates the stable and efficient conjugation of two distinct molecular entities. This technical guide delineates the functionalities of its constituent parts, its applications in modern drug development, and the chemical principles governing its use.

Core Functionality: A Bridge for Targeted Therapeutics

This compound is a polyethylene (B3416737) glycol (PEG) derivative that serves as a molecular bridge. Its structure comprises three key components: a propargyl group, a three-unit polyethylene glycol (PEG3) spacer, and a methyl ester terminal group. The synergy of these components provides a versatile platform for chemical conjugation.

ComponentChemical GroupFunctionalityApplication
Propargyl Group Alkyne (-C≡CH)Enables covalent bond formation with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4][5][6]Conjugation to azide-modified proteins, peptides, small molecules, or surfaces.
PEG3 Spacer -(CH₂CH₂O)₃-Provides a flexible, hydrophilic spacer of a defined length.Improves solubility and biocompatibility of the final conjugate, and provides spatial separation between the linked molecules.[7]
Methyl Ester Group -COOCH₃Can be hydrolyzed to a carboxylic acid (-COOH), which can then be activated to react with primary amines (-NH₂).[2]Serves as a handle for subsequent conjugation to proteins or other amine-containing molecules.

Mechanism of Action in Drug Conjugate Synthesis

The "mechanism of action" of this compound is its chemical reactivity that enables the synthesis of complex biomolecules. The primary application is in the construction of PROTACs and ADCs, where it acts as a linker to connect a targeting moiety to an effector molecule.

Application in PROTAC Synthesis

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9][10] this compound can be utilized as a component of the linker connecting the target-binding ligand to the E3 ligase-binding ligand.

Below is a generalized workflow for incorporating a propargyl-PEG linker into a PROTAC.

G cluster_0 Step 1: Ligand Functionalization cluster_1 Step 2: Linker Modification and Conjugation cluster_2 Step 3: Final PROTAC Assembly TargetLigand Target-binding Ligand with Azide Group ClickReaction CuAAC Click Chemistry TargetLigand->ClickReaction E3Ligand E3 Ligase-binding Ligand with Amine Group AmideCoupling Amide Bond Formation E3Ligand->AmideCoupling PropargylPEG This compound Hydrolysis Hydrolysis PropargylPEG->Hydrolysis PropargylPEG->ClickReaction Intermediate1 Propargyl-PEG3-acid Hydrolysis->Intermediate1 Activation Activation (e.g., NHS ester formation) Intermediate2 Activated Propargyl-PEG3 Linker Activation->Intermediate2 Intermediate3 Target Ligand-Linker Conjugate ClickReaction->Intermediate3 PROTAC Final PROTAC Molecule AmideCoupling->PROTAC Intermediate1->Activation Intermediate2->AmideCoupling Alternative Conjugation Order Intermediate3->AmideCoupling

Caption: A generalized workflow for the synthesis of a PROTAC utilizing a propargyl-PEG linker.

The logical relationship for PROTAC action, once synthesized, is illustrated below.

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Promotes Proteasome Proteasome Ubiquitination->Proteasome Recruits Degradation Target Protein Degradation Proteasome->Degradation Mediates

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Application in Antibody-Drug Conjugate (ADC) Synthesis

ADCs are targeted therapies consisting of an antibody linked to a cytotoxic payload. This compound and its derivatives (such as Propargyl-PEG3-NHS ester) are used to attach the cytotoxic drug to the antibody.[8][10]

Experimental Protocols

While specific protocols are highly dependent on the molecules being conjugated, the following provides a general methodology for the key reactions involving this compound.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to the propargyl group of the linker.

Materials:

Procedure:

  • Dissolve the this compound and the azide-functionalized molecule in the chosen solvent.

  • Prepare a fresh solution of sodium ascorbate.

  • Prepare a solution of CuSO₄.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The final concentrations typically range from 0.1 to 1 mM for the reactants, with a 5-10 fold molar excess of sodium ascorbate over CuSO₄.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).

  • Purify the resulting conjugate using chromatography (e.g., HPLC or column chromatography).

Protocol: Hydrolysis of Methyl Ester and Amine Coupling

This protocol outlines the conversion of the methyl ester to a carboxylic acid and subsequent coupling to an amine-containing molecule.

Materials:

  • This compound conjugate

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Solvent (e.g., Methanol (B129727)/Water mixture)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • Amine-containing molecule

  • Anhydrous aprotic solvent (e.g., DMF or DCM)

Procedure: Part A: Hydrolysis

  • Dissolve the this compound conjugate in a mixture of methanol and water.

  • Add an aqueous solution of LiOH or NaOH.

  • Stir the reaction at room temperature and monitor by LC-MS until the starting material is consumed.

  • Neutralize the reaction with a mild acid (e.g., HCl) and extract the product.

  • Purify the resulting carboxylic acid.

Part B: Amine Coupling (via NHS ester formation)

  • Dissolve the purified carboxylic acid product in an anhydrous aprotic solvent.

  • Add NHS and DCC in slight molar excess.

  • Allow the activation reaction to proceed for 1-2 hours at room temperature.

  • Remove the dicyclohexylurea byproduct by filtration.

  • Add the amine-containing molecule to the filtrate containing the activated NHS ester.

  • Allow the coupling reaction to proceed for 2-12 hours at room temperature.

  • Purify the final conjugate using chromatography.

Conclusion

This compound is a fundamental building block in the construction of complex, targeted therapeutics. Its value is not in direct biological activity, but in its capacity as a versatile and efficient chemical linker. Understanding the chemistry of its functional groups is paramount for its successful application in the development of next-generation drugs such as PROTACs and ADCs. The strategic use of such linkers allows for precise control over the architecture of these complex molecules, ultimately influencing their efficacy and safety profiles.

References

Technical Guide: Propargyl-PEG3-methyl ester in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, applications, and experimental considerations for Propargyl-PEG3-methyl ester, a versatile heterobifunctional linker molecule. This guide is intended to support researchers and drug development professionals in leveraging this compound for advanced applications such as the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation strategies.

Core Physical Properties

This compound, identified by CAS Number 2086689-09-8 , is a key building block in modern chemical biology and medicinal chemistry.[1][2][3] Its structure features a terminal propargyl group, a triethylene glycol (PEG3) spacer, and a methyl ester terminus. This unique combination of functional groups provides a valuable tool for covalently linking molecules of interest.

The physical properties of this compound are summarized in the table below. It is important to note that while some properties are well-documented, specific quantitative data such as density, boiling point, and melting point are not consistently available across commercial suppliers.

PropertyValueReference(s)
CAS Number 2086689-09-8[1][2][3]
Molecular Formula C₁₁H₁₈O₅[1]
Molecular Weight 230.26 g/mol [4]
Appearance Not explicitly stated; likely a liquid
Purity Typically ≥95% or ≥98%[1][5]
Solubility Soluble in DMSO, DCM, DMF[6][7]
Storage Conditions -20°C[1]

Applications in Drug Discovery: PROTACs and Bioconjugation

The primary application of this compound is as a linker in the synthesis of PROTACs.[] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10][11] The propargyl group of the linker readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[12] This allows for the straightforward conjugation of an azide-modified molecule, such as a ligand for a target protein or an E3 ligase. The methyl ester can be hydrolyzed under basic conditions to a carboxylic acid, providing an additional handle for conjugation.[2]

The hydrophilic PEG3 spacer enhances the solubility of the resulting conjugate in aqueous media, which is often a critical factor for biological applications.[7]

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is depicted in the signaling pathway diagram below.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

A common experimental workflow for the synthesis of a PROTAC using a propargyl-PEG linker involves a modular, two-step process often leveraging click chemistry.

General Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for synthesizing a PROTAC using this compound.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_step1 Step 1: First Ligand Conjugation cluster_step2 Step 2: Click Chemistry Linker This compound Intermediate Linker-Ligand 1 Intermediate Linker->Intermediate Ligand1 Ligand 1 (e.g., E3 Ligase binder) Ligand1->Intermediate Ligand2 Ligand 2 with Azide (e.g., POI binder) Final_PROTAC Final PROTAC Molecule Intermediate->Final_PROTAC  CuAAC Click Reaction Ligand2->Final_PROTAC

Caption: Modular workflow for PROTAC synthesis.

Detailed Methodologies

Step 1: Amide Coupling (if methyl ester is hydrolyzed)

If the methyl ester is to be used as a conjugation handle, it must first be hydrolyzed to a carboxylic acid.

  • Hydrolysis: Dissolve this compound in a suitable solvent (e.g., a mixture of methanol (B129727) and water). Add a base such as lithium hydroxide (B78521) (LiOH) and stir at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Neutralize the reaction mixture with a weak acid and extract the product with an organic solvent. Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude Propargyl-PEG3-acid.

  • Amide Coupling: Dissolve the resulting Propargyl-PEG3-acid and the first amine-containing ligand in an anhydrous solvent like DMF. Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature for several hours until completion is confirmed by LC-MS.

  • Purification: Purify the resulting propargyl-containing intermediate by chromatography (e.g., preparative HPLC).

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step conjugates the propargyl-functionalized intermediate with an azide-containing second ligand.

  • Reaction Setup: Dissolve the propargyl-containing intermediate and the azide-functionalized second ligand in a suitable solvent system (e.g., a mixture of t-butanol and water or DMSO).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of a copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270) in water. A copper ligand such as TBTA can be pre-mixed with the copper sulfate to stabilize the Cu(I) oxidation state.

  • Click Reaction: Add the catalyst solution to the reaction mixture. Stir at room temperature for 2 to 8 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, the reaction mixture can be diluted with water and the product extracted. The final PROTAC is then purified, typically by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using analytical techniques such as LC-MS and NMR.

This guide provides a foundational understanding of this compound for its application in advanced drug discovery and bioconjugation. Researchers should always refer to specific product data sheets and relevant literature for the most accurate and up-to-date information.

References

Propargyl-PEG3-Methyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Propargyl-PEG3-methyl ester, a versatile heterobifunctional linker crucial in modern drug discovery and bioconjugation. This document details its physicochemical properties, particularly solubility, and provides insights into its application in experimental settings.

Physicochemical Properties and Solubility Data

This compound is a derivative of polyethylene (B3416737) glycol (PEG) that contains a terminal propargyl group and a methyl ester. The propargyl group allows for covalent linkage to azide-containing molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition, a cornerstone of "click chemistry".[1] The PEG linker itself enhances the solubility and biocompatibility of the resulting conjugate.[2][3]

While specific quantitative solubility data for this compound is not widely published, the general solubility of PEG linkers is well-established.[2] The hydrophilic nature of the ethylene (B1197577) oxide repeats imparts aqueous solubility.[2] Qualitative data for structurally similar compounds are available and provide a strong indication of the solubility of this compound.

Table 1: Qualitative Solubility of Related Propargyl-PEG3 Compounds

CompoundSolvents
Propargyl-PEG3-acid[4]Water, DMSO, DCM, DMF
Propargyl-PEG3-amine[4]Water, DMSO, DCM, DMF
Propargyl-PEG3-NHS ester[5]DMSO, DCM, DMF

DMSO: Dimethyl sulfoxide, DCM: Dichloromethane, DMF: Dimethylformamide

A quantitative solubility value has been reported for a closely related compound, Propargyl-PEG3-NHS ester, which can serve as a useful reference point for researchers.

Table 2: Quantitative Solubility of Propargyl-PEG3-NHS Ester

CompoundSolventSolubility
Propargyl-PEG3-NHS ester[6]DMSO200 mg/mL (638.37 mM)
(Requires sonication for dissolution)

Core Applications in Drug Development

This compound and similar PEG linkers are integral components in the design and synthesis of advanced therapeutics, most notably Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[6][7]

In the context of PROTACs , the PEG linker serves to connect a ligand that binds to a target protein of interest with a ligand for an E3 ubiquitin ligase.[8][9] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][10] The flexibility and hydrophilicity of the PEG linker are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[]

The experimental workflow for utilizing this compound typically involves its role as a building block in a multi-step chemical synthesis. The propargyl group provides a reactive handle for a click chemistry reaction, a highly efficient and specific method for bioconjugation.[1]

experimental_workflow cluster_synthesis Synthesis of Functionalized Moiety cluster_conjugation Click Chemistry Conjugation cluster_final_product Final Product Assembly start Target-binding Ligand or E3 Ligase Ligand functionalize Introduce Azide Group start->functionalize azide_moiety Azide-functionalized Moiety functionalize->azide_moiety reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) azide_moiety->reaction Reactant 1 propargyl_peg This compound propargyl_peg->reaction product Conjugated Product (e.g., PROTAC Precursor) reaction->product Yields hydrolysis Ester Hydrolysis (optional) product->hydrolysis Further Modification final_protac Final PROTAC Molecule hydrolysis->final_protac

A generalized experimental workflow for utilizing this compound.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for a copper-catalyzed click chemistry reaction, which can be adapted for use with this compound and an azide-containing molecule. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.[12][13]

Materials:

  • This compound (alkyne)

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Appropriate solvent (e.g., water, DMSO, or a mixture)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the THPTA ligand in water (e.g., 200 mM).[12]

    • Prepare a stock solution of CuSO4 in water (e.g., 100 mM).[12]

    • Prepare a stock solution of sodium ascorbate in water (e.g., 100 mM). This solution should be made fresh.[12]

    • Dissolve the alkyne (this compound) and the azide-containing molecule in a suitable solvent.

  • Copper Catalyst Preparation:

    • Shortly before initiating the reaction, mix the CuSO4 and THPTA ligand solutions in a 1:2 molar ratio and incubate for a few minutes.[12]

  • Click Reaction:

    • In a reaction vessel, combine the solution of the azide-containing molecule with an excess of the alkyne (this compound), typically 1.5 to 5 equivalents.

    • Add the pre-mixed THPTA/CuSO4 catalyst to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Allow the reaction to proceed at room temperature for 30 to 60 minutes.[12] The reaction progress can be monitored by an appropriate analytical technique, such as TLC or LC-MS.

  • Purification:

    • Upon completion, the desired product can be purified from the reaction mixture using standard techniques such as column chromatography, HPLC, or precipitation.

Signaling Pathway: PROTAC Mechanism of Action

PROTACs leverage the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[8] The following diagram illustrates this signaling pathway.

protac_mechanism cluster_cell Intracellular Environment protac PROTAC (this compound as linker) ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex Binds poi Target Protein (Protein of Interest) poi->ternary_complex Binds e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex Recruited ternary_complex->protac Recycled ternary_complex->e3_ligase Recycled ub_poi Ubiquitinated POI ternary_complex->ub_poi Facilitates Ubiquitination ubiquitin Ubiquitin ubiquitin->ternary_complex Transfer proteasome 26S Proteasome ub_poi->proteasome Recognized by degraded_peptides Degraded Peptides proteasome->degraded_peptides Degrades

The mechanism of action for a PROTAC, leading to targeted protein degradation.

References

Propargyl-PEG3-methyl ester safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of Propargyl-PEG3-methyl ester

For Researchers, Scientists, and Drug Development Professionals

Overview and Scope

This compound is a bifunctional molecule commonly used in bioconjugation, drug delivery, and proteomics. It features a terminal alkyne (propargyl group) for "click chemistry" reactions and a methyl ester group. While the polyethylene (B3416737) glycol (PEG) linker generally imparts low toxicity, the reactive propargyl group necessitates careful handling. This guide provides a comprehensive overview of the known and inferred safety data, handling procedures, and reactivity of this compound.

Hazard Identification and Classification

The primary hazards are associated with the propargyl functional group, which in other small molecules can be toxic, flammable, and reactive[1][2][3][4][5]. While the larger PEG chain may mitigate some of these properties, the compound should be treated with caution. The following GHS (Globally Harmonized System) classifications are inferred from a structurally similar compound, Propargyl-PEG5-NHS ester[6].

Inferred GHS Classification:

Hazard ClassCategory
Acute toxicity, OralCategory 4
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2A
Specific target organ toxicity, single exposure (Respiratory tract irritation)Category 3

Associated Hazard Statements:

  • H302: Harmful if swallowed[6][7].

  • H315: Causes skin irritation[6].

  • H319: Causes serious eye irritation[6].

  • H335: May cause respiratory irritation[6].

Physical and Chemical Properties

Specific quantitative data for this compound is limited. The table below presents data for a related compound, Propargyl-PEG5-NHS ester, to provide an estimation of its physical state and properties[6].

PropertyInferred Value (from Propargyl-PEG5-NHS ester)
Appearance Viscous Liquid
Boiling Point 497.6 ± 55.0 °C at 760 mmHg
Relative Density 1.23 ± 0.1 g/cm³

First-Aid Measures

In case of exposure, follow these first-aid guidelines and seek medical attention.

Exposure RouteFirst-Aid Procedure
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[8][9].
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[8].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[8][9].
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8][9].

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the reagent and ensure user safety.

5.1. Precautions for Safe Handling

  • Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood[8][10].

  • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a laboratory coat[8][10].

  • Avoid inhalation of mists or vapors[6].

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling the material[6].

  • Do not eat, drink, or smoke in the laboratory[6][7].

5.2. Conditions for Safe Storage

  • Store in a tightly sealed container in a cool, dry place. The recommended long-term storage temperature is -20°C[7].

  • The compound may be moisture-sensitive; consider storing under an inert atmosphere (e.g., argon or nitrogen)[11][12][].

  • Keep away from incompatible materials such as strong acids, strong bases, and strong oxidizing/reducing agents[7].

  • Keep away from sources of ignition[14].

Accidental Release and Disposal

6.1. Accidental Release Measures

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 5.1[9].

  • Containment and Cleanup: Absorb the spill with a non-combustible, inert material such as sand or vermiculite. Collect the absorbed material into a suitable, labeled container for disposal[8].

  • Environmental Precautions: Prevent the material from entering drains or waterways[9].

6.2. Disposal Considerations

  • Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service for guidance[7].

Experimental Protocols

General Protocol for Handling and Use of this compound

This protocol outlines a general procedure for using this reagent in a typical bioconjugation reaction.

  • Preparation and Setup:

    • Ensure a comprehensive risk assessment has been completed.

    • Set up the experiment in a chemical fume hood.

    • Don all required PPE (safety goggles, lab coat, nitrile gloves).

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation[11][12].

  • Reagent Preparation:

    • If the reagent is a liquid, use a calibrated micropipette for accurate measurement. If it is a solid, weigh it carefully in the fume hood.

    • Prepare a stock solution by dissolving the reagent in a suitable anhydrous solvent (e.g., DMSO, DMF)[11][12]. Note that the NHS ester moiety is prone to hydrolysis and stock solutions should be prepared fresh.

  • Reaction Procedure:

    • In a clean, dry reaction vessel, combine the substrate (e.g., an azide-containing molecule for a click reaction) with the appropriate buffer or solvent.

    • Add the this compound stock solution to the reaction mixture.

    • If the reaction is air or moisture sensitive, maintain an inert atmosphere (e.g., with argon or nitrogen).

    • Allow the reaction to proceed under the conditions specified by your experimental design (e.g., temperature, time).

  • Post-Reaction:

    • Quench the reaction as necessary.

    • Purify the final product using standard laboratory methods (e.g., dialysis, size exclusion chromatography, HPLC).

    • Properly label and store the purified product.

  • Cleanup:

    • Dispose of all chemical waste, including solvents and unused reagent, in designated hazardous waste containers.

    • Thoroughly clean the work area.

    • Remove and properly dispose of PPE.

    • Wash hands thoroughly.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Post-Reaction cluster_cleanup Cleanup & Disposal A Review Safety Info B Work in Fume Hood A->B C Wear Appropriate PPE B->C D Equilibrate to Room Temp C->D E Weigh/Measure Reagent D->E F Dissolve in Anhydrous Solvent E->F G Perform Reaction F->G H Work-up & Purify G->H I Dispose of Waste Properly H->I J Clean Work Area I->J K Remove PPE & Wash Hands J->K

Caption: A logical workflow for the safe handling of this compound.

Reactivity_Diagram cluster_molecule This compound cluster_reactions Potential Reactions Propargyl Propargyl Group (-C≡CH) PEG PEG3 Linker Click Click Chemistry (e.g., with Azides) Propargyl->Click Reactive Alkyne Ester Methyl Ester (-COOCH3) Hydrolysis Ester Hydrolysis (Basic Conditions) Ester->Hydrolysis Susceptible to Base

Caption: The key reactive sites of the this compound molecule.

References

Propargyl-PEG3-methyl ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2086689-09-8

This in-depth technical guide provides essential information on Propargyl-PEG3-methyl ester, a bifunctional linker increasingly utilized by researchers, scientists, and drug development professionals. This document details its chemical properties, applications in bioconjugation, and provides experimental protocols for its use.

Core Compound Specifications

This compound is a versatile tool in the field of bioconjugation and drug discovery. It features a terminal propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" and a methyl ester group that can be hydrolyzed to a carboxylic acid for subsequent conjugation.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and flexibility of the resulting conjugates.

PropertyValueReference
CAS Number 2086689-09-8
Molecular Formula C₁₁H₁₈O₅
Molecular Weight 230.26 g/mol
Appearance Varies (typically a liquid or oil)
Purity ≥95%
Storage Conditions -20°C

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable linker in several applications, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The propargyl and ester functionalities of this linker allow for the sequential or convergent attachment of a target protein ligand and an E3 ligase ligand.

The "click chemistry" handle provided by the propargyl group offers a highly efficient and specific method for conjugation with azide-modified molecules.[3] This reaction is widely used in the development of complex biomolecules.

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Appropriate solvent (e.g., DMSO, DMF, or aqueous buffer)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF).

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

    • Prepare a stock solution of THPTA in water.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the azide-containing molecule in the desired molar ratio (typically a slight excess of one reagent is used).

    • Add the THPTA ligand to the reaction mixture, followed by the CuSO₄ solution. A common molar ratio of ligand to copper is 5:1 to protect biomolecules.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Reaction Conditions:

    • The reaction is typically carried out at room temperature.

    • Reaction times can vary from 1 to 24 hours, depending on the substrates. The progress of the reaction can be monitored by techniques such as TLC, LC-MS, or HPLC.

  • Purification:

    • Upon completion, the reaction mixture can be purified using standard techniques such as column chromatography, preparative HPLC, or dialysis (for biomolecules) to isolate the desired conjugate.

Hydrolysis of the Methyl Ester

This protocol outlines the conversion of the methyl ester to a carboxylic acid, which can then be used for conjugation to amine-containing molecules.

Materials:

  • This compound conjugate

  • Lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH)

  • Solvent system (e.g., a mixture of THF, methanol, and water)

  • Acidic solution for neutralization (e.g., dilute HCl)

Procedure:

  • Reaction Setup:

    • Dissolve the this compound conjugate in a suitable solvent mixture (e.g., THF:Methanol:Water).

    • Add an aqueous solution of LiOH or NaOH to the reaction mixture. The molar excess of the base will depend on the substrate.

  • Reaction Conditions:

    • The reaction is typically stirred at room temperature.

    • The progress of the hydrolysis can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, carefully neutralize the mixture with a dilute acid.

    • The product can be extracted with an organic solvent.

    • The organic layers are then combined, dried, and the solvent is removed under reduced pressure to yield the carboxylic acid product, which can be further purified if necessary.

Conjugation of the Hydrolyzed Linker to a Primary Amine

This protocol describes the conjugation of the carboxylic acid-terminated linker to a primary amine-containing molecule (e.g., a protein or small molecule ligand) using carbodiimide (B86325) chemistry.

Materials:

  • Carboxylic acid-terminated linker

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Appropriate buffer (e.g., MES buffer for activation and PBS for conjugation)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid-terminated linker in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0).

    • Add EDC and NHS (or sulfo-NHS) to the solution. Typically, a slight molar excess of the coupling reagents is used.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to the Amine:

    • Add the amine-containing molecule to the activated linker solution. It is often beneficial to adjust the pH to 7.2-8.0 for efficient coupling.

    • The reaction is typically incubated for 2 hours to overnight at room temperature or 4°C.

  • Quenching and Purification:

    • The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine).

    • The final conjugate is purified using methods appropriate for the molecule of interest, such as dialysis, size-exclusion chromatography, or HPLC.

Illustrative Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the general workflow for PROTAC synthesis and the targeted degradation of BTK.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_click Click Chemistry Linker This compound Hydrolyzed_Linker Propargyl-PEG3-acid Linker->Hydrolyzed_Linker Hydrolysis PROTAC_Intermediate Linker-E3 Ligand Conjugate Linker->PROTAC_Intermediate Azide_Ligand Azide-modified E3 Ligase Ligand Azide_Ligand->PROTAC_Intermediate CuAAC Amine_Ligand Amine-modified Target Ligand (e.g., for BTK) Final_PROTAC Final PROTAC Amine_Ligand->Final_PROTAC Amide Bond Formation Activated_Linker Activated Ester of Propargyl-PEG3-acid Hydrolyzed_Linker->Activated_Linker EDC/NHS Activation Activated_Linker->Final_PROTAC PROTAC_Intermediate->Final_PROTAC Alternative Route

Caption: General workflow for synthesizing a PROTAC using this compound.

BTK_Degradation_Pathway cluster_pathway Targeted Degradation of BTK PROTAC BTK PROTAC Ternary_Complex BTK-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex BTK BTK Protein BTK->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_BTK Polyubiquitinated BTK Ternary_Complex->Ub_BTK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_BTK Proteasome Proteasome Ub_BTK->Proteasome Degradation Degraded BTK (Peptides) Proteasome->Degradation

Caption: Mechanism of BTK protein degradation mediated by a PROTAC.

References

The Role of the Methyl Ester in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate field of bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is paramount for the development of therapeutics, diagnostics, and research tools. The success of these conjugations hinges on the precise control of chemical reactivity. The methyl ester functional group emerges as a versatile player in this domain, serving dual roles. Primarily recognized as a stable and reliable protecting group for carboxylic acids, it prevents unwanted side reactions during synthetic steps. More recently, its utility has expanded, with derivatives like maleamic methyl esters being employed as direct reactive partners for specific and stable bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This guide provides an in-depth exploration of the chemistry, applications, and methodologies surrounding the use of methyl esters in bioconjugation.

The Methyl Ester as a Carboxylic Acid Protecting Group

The most prevalent role of the methyl ester in bioconjugation is to act as a temporary shield for carboxylic acid groups.[1][2] Carboxylic acids are nucleophilic and can interfere with many common bioconjugation reactions that target other functional groups, such as amines or thiols. By converting the carboxylic acid to a methyl ester, its reactivity is masked, allowing other chemical transformations to proceed with high selectivity.

The general workflow involves three key stages: protection, conjugation, and deprotection. The stability of the methyl ester allows it to withstand a variety of reaction conditions before its selective removal to regenerate the native carboxylic acid.[3]

G cluster_workflow Workflow: Methyl Ester as a Protecting Group A Biomolecule with Carboxylic Acid (-COOH) B Protection: Esterification with Methanol A->B C Protected Biomolecule (-COOCH3) B->C D Bioconjugation Reaction (e.g., at an Amine site) C->D E Conjugated & Protected Biomolecule D->E F Deprotection: Saponification (Hydrolysis) E->F G Final Bioconjugate with Free Carboxylic Acid F->G

Figure 1. A typical workflow for using a methyl ester as a protecting group.
Deprotection: Saponification

The removal of the methyl ester is most commonly achieved through saponification—a base-catalyzed hydrolysis reaction.[4] This process is typically irreversible under basic conditions because the final step is a highly favorable acid-base reaction between the generated carboxylic acid and the alkoxide, forming a stable carboxylate salt.[4][5] Subsequent acidification during workup fully restores the carboxylic acid.

The Methyl Ester as a Reactive Moiety

While less reactive than activated esters such as N-hydroxysuccinimide (NHS) esters, methyl esters can directly participate in bioconjugation reactions, offering unique advantages in specific contexts.

Direct Aminolysis

Methyl esters can react with primary amines to form stable amide bonds. This reaction, known as aminolysis, generally requires more stringent conditions than reactions with activated esters, such as a high molar excess of the amine or elevated temperatures.[6][7] However, it provides a direct route to amide bond formation without the need for prior activation of a carboxylic acid.

Maleamic Methyl Ester Chemistry for Thiol Conjugation

A significant advancement in bioconjugation, particularly for ADCs, is the use of linkers based on maleamic methyl esters.[][9] Traditional maleimide (B117702) linkers react with thiols to form a thiosuccinimide linkage, which can exhibit instability and undergo ring-opening or retro-Michael reactions. In contrast, maleamic methyl ester-based linkers react with thiols in a one-step process to directly yield a stable, open-ring thioether conjugate.[][9] This approach circumvents the stability issues associated with traditional maleimides while retaining their high reactivity and selectivity for thiols under mild physiological conditions.[]

G cluster_reaction Maleamic Methyl Ester Reaction with Thiol Reactants Maleamic Methyl Ester Linker + Biomolecule-SH (Thiol) Reaction One-Step Michael Addition (pH 6.5 - 7.5) Reactants->Reaction Mild Conditions Product Stable, Ring-Opened Thioether Conjugate Reaction->Product

Figure 2. Reaction pathway for thiol conjugation using a maleamic methyl ester.
Precursor to Activated Esters

In multi-step syntheses, a methyl ester can serve as a stable, storable precursor to a more reactive species. The methyl ester can be quantitatively hydrolyzed to its corresponding carboxylic acid, which is then activated in situ—for example, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)—to form a highly amine-reactive NHS ester immediately prior to conjugation.[10][11] This strategy is useful when the activated ester itself is unstable to storage or purification.

G cluster_workflow Workflow: Methyl Ester as a Precursor to an NHS Ester A Linker with Methyl Ester (-COOCH3) B Step 1: Saponification (e.g., LiOH) A->B C Carboxylic Acid Intermediate (-COOH) B->C D Step 2: Activation (EDC / NHS) C->D E Amine-Reactive NHS Ester (-COO-NHS) D->E F Step 3: Bioconjugation with Biomolecule-NH2 E->F G Final Amide-Linked Bioconjugate F->G

Figure 3. Workflow for converting a methyl ester to an NHS ester for conjugation.

Quantitative Data Summary

The efficiency of bioconjugation reactions involving methyl esters is dependent on the specific chemistry and reaction conditions. The table below summarizes key quantitative parameters from various studies.

ParameterReaction TypeReagents/ConditionsYield/ResultReference
Yield Amide FormationGlycyrrhizic acid (GA) with amino-acid methyl esters, EDC, Et3N in DMF52 - 60%[11]
Yield ADC SynthesisMaleamic methyl ester-based linker with anti-HER2 antibodyAverage Drug-to-Antibody Ratio (DAR) of ~4[9]
Yield SaponificationMethyl ester with NaOH in MeOH, reflux for 4 hours98%[12]
Yield Azide SynthesisMethyl 4-chlorobutanoate with NaN3 followed by hydrolysis70% over two steps[10]
Reaction Time NHS Ester ConjugationProtein with NHS ester1 - 4 hours at room temperature[13]
Reaction Time SaponificationHeptapeptide ester with DBU/LiBr in THF/H₂O"Short reaction times"[14]
Stability NHS Ester HydrolysisNHS ester in aqueous solutionHalf-life of 4–5 hours at 0°C and pH 7[10]

Experimental Protocols

Protocol 1: General Saponification of a Methyl Ester on a Biomolecule

This protocol describes the basic hydrolysis to deprotect a carboxylic acid.

  • Dissolution: Dissolve the methyl ester-protected biomolecule in a suitable organic solvent that is miscible with water (e.g., Tetrahydrofuran (THF) or Methanol).

  • Base Addition: Prepare a 1-2 M aqueous solution of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH). Add 2-20 molar equivalents of the base solution to the biomolecule solution.[14] The use of LiOH is often preferred for sensitive peptide esters.[14]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, mass spectrometry). Reaction times can vary from a few hours to overnight depending on the substrate's stability and steric hindrance.[12]

  • Neutralization: Once the reaction is complete, cool the mixture in an ice bath. Carefully acidify the solution to a pH of ~3-4 by adding a cold, dilute acid (e.g., 1 M HCl or citric acid).[11] This step protonates the carboxylate salt to form the free carboxylic acid.

  • Extraction & Purification: If applicable, extract the product with an organic solvent (e.g., ethyl ether).[12] Dry the organic phase, filter, and remove the solvent under reduced pressure. Purify the final product using chromatography or other appropriate methods.

Protocol 2: Thiol Conjugation using a Maleamic Methyl Ester Linker

This protocol outlines the conjugation of a thiol-containing biomolecule (e.g., a reduced antibody) to a maleamic methyl ester-based linker-drug conjugate.

  • Buffer Preparation: Prepare a conjugation buffer such as phosphate-buffered saline (PBS) at a pH between 6.5 and 7.5. Ensure the buffer is degassed and free of other nucleophiles.

  • Biomolecule Preparation: Dissolve the thiol-containing biomolecule (e.g., protein, peptide) in the conjugation buffer. If necessary, cysteine residues on an antibody can be made available by gentle reduction with an agent like TCEP.

  • Linker-Drug Preparation: Dissolve the maleamic methyl ester linker-drug conjugate in a minimal amount of a water-miscible organic co-solvent like DMSO.

  • Conjugation Reaction: Add the linker-drug solution to the biomolecule solution with gentle stirring. A molar excess of the linker-drug (e.g., 5-10 fold) is typically used.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The reaction occurs under mild conditions to yield the stable, ring-opened thioether product directly.[][9]

  • Purification: Remove excess, unreacted linker-drug and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired storage buffer.

  • Characterization: Characterize the final conjugate using techniques like hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and mass spectrometry to confirm the covalent modification.[9]

Protocol 3: Amide Conjugate Synthesis via Direct Aminolysis

This protocol describes the direct reaction between a methyl ester and an amine.

  • Reactant Preparation: Dissolve the methyl ester-containing molecule in a suitable solvent (e.g., diethyl ether or DMF).[6][11]

  • Amine Addition: Add a high molar excess of the amine-containing molecule to the solution. For example, when reacting a methyl ester with 1,2-diaminoethane, a high excess of the diamine is used to minimize crosslinking.[6]

  • Reaction Conditions: Stir the mixture at room temperature for an extended period (e.g., 18-24 hours).[6][11] In some cases, gentle heating may be required to drive the reaction to completion.

  • Workup: After the reaction, evaporate the solvent and remove the excess amine in vacuo.[6]

  • Purification: Purify the resulting amide conjugate using an appropriate method, such as silica (B1680970) gel column chromatography, to isolate the desired product from any unreacted starting materials.[6]

Conclusion

The methyl ester functional group holds a significant and evolving role in the field of bioconjugation. Its classical application as a robust and easily removable protecting group for carboxylic acids remains a cornerstone of complex biomolecule synthesis. This allows for highly selective reactions at other sites within a molecule. Furthermore, the development of novel chemistries, such as those involving maleamic methyl esters, has transformed the methyl ester from a passive protector into an active participant in forming stable covalent linkages. This dual utility underscores its importance and versatility, providing researchers and drug developers with a powerful tool to construct the precisely engineered bioconjugates that drive innovation in medicine and biotechnology.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Propargyl-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for bioconjugation.[1][2][3][4] This reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne, providing high yields under mild, aqueous conditions.[2][4] Propargyl-PEG3-methyl ester is a valuable reagent in this field, featuring a terminal alkyne for click chemistry and a polyethylene (B3416737) glycol (PEG) spacer that enhances the solubility and pharmacokinetic properties of conjugated molecules.[5][6] The methyl ester group can be hydrolyzed under basic conditions if further functionalization is required.[7]

These characteristics make this compound an ideal tool for a variety of applications in research and drug development, including:

  • PEGylation of Proteins and Peptides: Improving the stability, solubility, and in vivo circulation time of therapeutic proteins and peptides.[8][9][10]

  • Drug Delivery and Targeting: Conjugating small molecule drugs or targeting ligands to nanoparticles, antibodies, or other carrier molecules.[6][8][11]

  • Biomolecule Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins, nucleic acids, and other biomolecules for detection and imaging.[2]

  • Surface Modification: Functionalizing surfaces for proteomics, diagnostics, and material science applications.

Reaction Principle

The core of the application is the CuAAC reaction, which involves the copper(I)-catalyzed cycloaddition of the terminal alkyne on this compound with an azide-modified molecule of interest. The reaction is highly specific and proceeds rapidly under biocompatible conditions.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product propargyl This compound (Alkyne) triazole Stable Triazole Linkage (PEGylated Molecule) propargyl->triazole + azide Azide-modified Molecule azide->triazole copper Cu(I) Source (e.g., CuSO4 + Na-Ascorbate) copper->triazole catalyzes ligand Ligand (optional) (e.g., TBTA) ligand->copper stabilizes/accelerates

Figure 1: General scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocols

Protocol 1: General PEGylation of an Azide-Modified Protein

This protocol describes a general method for the PEGylation of a protein that has been previously modified to contain an azide group.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270) (Na-Ascorbate)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended for protecting proteins from oxidation)[9]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

  • Amicon® Ultra centrifugal filter units for buffer exchange and purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in degassed water. This solution should be made fresh.

    • Prepare a 10 mM stock solution of TBTA in DMSO.

    • Prepare a 100 mM stock solution of this compound in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.

    • Add this compound to the protein solution. The molar excess will depend on the protein and the desired degree of PEGylation (a 10-50 fold molar excess is a good starting point).

    • If using a ligand, add TBTA to the reaction mixture to a final concentration of 1 mM.

    • Add CuSO4 to a final concentration of 0.1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation to minimize protein degradation.

  • Purification:

    • Remove unreacted PEG reagent and catalyst by buffer exchange using an appropriately sized centrifugal filter unit.

    • Wash the sample several times with PBS.

  • Analysis:

    • Analyze the PEGylated protein by SDS-PAGE to observe the increase in molecular weight.

    • Further characterization can be performed using techniques such as MALDI-TOF mass spectrometry to determine the number of PEG chains conjugated per protein molecule.[8]

G start Start prep_solutions Prepare Stock Solutions (CuSO4, Na-Ascorbate, TBTA, PEG-reagent) start->prep_solutions dissolve_protein Dissolve Azide-Protein in PBS prep_solutions->dissolve_protein add_peg Add this compound dissolve_protein->add_peg add_ligand Add TBTA (optional) add_peg->add_ligand add_copper Add CuSO4 add_ligand->add_copper add_ascorbate Add Sodium Ascorbate to Initiate add_copper->add_ascorbate incubate Incubate at RT (1-4h) or 4°C (overnight) add_ascorbate->incubate purify Purify by Buffer Exchange (Centrifugal Filtration) incubate->purify analyze Analyze by SDS-PAGE and/or Mass Spectrometry purify->analyze end End analyze->end

Figure 2: Workflow for the PEGylation of an azide-modified protein.

Quantitative Data Summary

The efficiency of the copper-catalyzed click chemistry reaction can be influenced by several factors including the concentration of reactants, the catalyst system, and the reaction time. The following table summarizes typical reaction parameters and outcomes.

ParameterValueOutcomeReference
Reactants
Azide-modified Protein1 mg/mL-[8]
Propargyl-PEG-alkyne2:1 molar ratio to proteinHigh conversion[9]
Catalyst System
CuSO42-4 eq.>98% yield for some compounds[1]
Sodium Ascorbate2.2-4.4 eq.>98% yield for some compounds[1]
Reaction Conditions
TemperatureRoom TemperatureHigh yield[1]
Time18 hours78% overall yield in a multi-step synthesis[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Reaction Yield Inactive catalystPrepare fresh sodium ascorbate solution. Ensure proper storage of CuSO4.
Steric hindranceIncrease the molar excess of the this compound. Increase reaction time.
Low concentration of reactantsConcentrate the protein solution.
Protein Precipitation Oxidation of the proteinDegas all buffers. Consider using a copper-chelating ligand like TBTA.
High concentration of organic solventEnsure the final concentration of DMSO (from stock solutions) is low (<5%).
Non-specific Labeling -While highly specific, ensure the azide modification of the protein is selective.

Conclusion

Copper-catalyzed click chemistry with this compound is a robust and versatile method for the modification of biomolecules. The provided protocols and data serve as a starting point for developing specific applications in drug delivery, bioconjugation, and other areas of biomedical research. Optimization of reaction conditions for each specific application is recommended to achieve the best results.

References

Application Notes and Protocols for Propargyl-PEG3-methyl ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two active domains—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—joined by a chemical linker.[1] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker is a critical component of a PROTAC, influencing its efficacy, solubility, cell permeability, and pharmacokinetic properties.[2]

Propargyl-PEG3-methyl ester: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional linker that offers several advantages in the synthesis of PROTACs. The polyethylene (B3416737) glycol (PEG) component enhances the solubility and cell permeability of the PROTAC molecule, which can otherwise be large and hydrophobic.[3][4] The propargyl group provides a reactive handle for "click chemistry," specifically the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4] This allows for a modular and efficient approach to PROTAC synthesis, where the POI ligand and the E3 ligase ligand can be synthesized separately and then joined together in the final steps. The methyl ester provides a stable protecting group for a carboxylic acid, which can be deprotected if further modification is required.

Data Presentation

The following table presents representative data for a hypothetical PROTAC synthesized using a Propargyl-PEG linker. It is important to note that the optimal linker length and composition are highly dependent on the specific target protein and E3 ligase, and thus, these values should be considered as illustrative examples.

ParameterValueDescription
Synthesis Yield (Overall) 35%The overall yield for the two-step synthesis of the final PROTAC.
Purity (HPLC) >98%The purity of the final PROTAC as determined by High-Performance Liquid Chromatography.
DC50 50 nMThe half-maximal degradation concentration, representing the concentration of the PROTAC required to degrade 50% of the target protein.
Dmax >90%The maximum percentage of target protein degradation achieved with the PROTAC.

Experimental Protocols

Protocol 1: Two-Step PROTAC Synthesis using this compound

This protocol describes a general two-step synthesis of a PROTAC using this compound. It involves an initial amide coupling of the linker to one ligand, followed by a CuAAC "click" reaction to attach the second, azide-modified ligand.

Step 1: Amide Coupling of Ligand 1 with Propargyl-PEG3-acid

Note: The methyl ester of this compound must first be hydrolyzed to the corresponding carboxylic acid for this amide coupling reaction.

Materials:

  • Ligand 1 with a free amine group

  • Propargyl-PEG3-acid

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Organic solvent (e.g., DMF, DCM)

  • Purification system (e.g., HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • Dissolve Ligand 1 (1.0 eq) and Propargyl-PEG3-acid (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF).

  • Add the coupling reagents (e.g., HATU (1.2 eq) and DIPEA (2.0 eq)).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting alkyne-modified Ligand 1 by flash column chromatography or preparative HPLC.

  • Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Alkyne-modified Ligand 1 (from Step 1)

  • Azide-modified Ligand 2

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (optional, as a copper ligand)

  • Solvents for reaction and purification (e.g., DMSO, water, acetonitrile)

Procedure:

  • Dissolve the alkyne-modified Ligand 1 (1.0 eq) and the azide-modified Ligand 2 (1.0 eq) in a suitable solvent mixture (e.g., DMSO/water).

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.5 eq) in water.

  • Add the copper/ascorbate solution to the reaction mixture. If using, pre-mix CuSO4 with TBTA before adding the sodium ascorbate.

  • Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.[4]

  • Once the reaction is complete, dilute the mixture with water and extract the product.[4]

  • Purify the final PROTAC compound by preparative HPLC.[4]

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.[4]

Protocol 2: Western Blot Analysis of PROTAC-mediated Protein Degradation

This protocol describes how to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.[4]

  • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.[4]

  • Determine the protein concentration of each lysate using a BCA assay.[4]

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.[4]

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[4]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

  • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities to determine the extent of protein degradation.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Ligand1 Ligand 1 (with amine) Amide_Coupling Amide Coupling Ligand1->Amide_Coupling Propargyl_PEG3_Acid Propargyl-PEG3-acid Propargyl_PEG3_Acid->Amide_Coupling Alkyne_Ligand1 Alkyne-modified Ligand 1 Amide_Coupling->Alkyne_Ligand1 CuAAC CuAAC (Click Chemistry) Alkyne_Ligand1->CuAAC Ligand2_Azide Ligand 2 (with azide) Ligand2_Azide->CuAAC PROTAC Final PROTAC CuAAC->PROTAC

Caption: Workflow for PROTAC synthesis using this compound.

PROTAC_Degradation_Pathway cluster_cellular_process PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Ub tags added Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for Propargyl-PEG3-methyl ester in Antibody-Drug Conjugate (ADC) Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. Propargyl-PEG3-methyl ester is a heterobifunctional linker that incorporates a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a terminal alkyne group. This linker is particularly suited for modern bioconjugation strategies, such as "click chemistry," enabling the precise and efficient construction of ADCs.

The PEG3 moiety enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life.[1][2][3] The terminal propargyl group provides a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction.[4][5] This allows for the stable and specific attachment of an azide-modified drug payload to an alkyne-functionalized antibody (or vice versa). The methyl ester group can be hydrolyzed to a carboxylic acid, providing an additional attachment point if a different conjugation strategy is desired.

These application notes provide an overview of the use of this compound in ADC development, including protocols for antibody modification and conjugation, as well as methods for characterization.

Data Presentation

The following tables present representative data for an ADC constructed using a this compound linker. Note: These values are illustrative and will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

ParameterValueMethod of Determination
Average DAR 3.8Hydrophobic Interaction Chromatography (HIC)
Conjugation Efficiency >95%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Monomer Purity >98%Size Exclusion Chromatography (SEC)
Unconjugated Antibody <2%Hydrophobic Interaction Chromatography (HIC)

Table 2: In Vitro Cytotoxicity Data

Cell LineTarget Antigen ExpressionIC50 (nM) of ADCIC50 (nM) of Free Drug
SK-BR-3 High HER25.20.8
BT-474 High HER28.10.8
MCF-7 Low HER2>10001.2
MDA-MB-231 HER2 Negative>10001.5

Table 3: In Vivo Efficacy in Xenograft Model (e.g., HER2-positive NCI-N87)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control -0
ADC 585
ADC 1098
Unconjugated Antibody 1020

Experimental Protocols

Protocol 1: Preparation of an Azide-Modified Drug Payload

This protocol describes the modification of a drug containing a suitable functional group (e.g., an amine) with an azide-containing reagent.

Materials:

  • Cytotoxic drug with a reactive handle (e.g., amine, hydroxyl)

  • Azido-PEGn-NHS ester (or other suitable azide-containing crosslinker)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • Mass Spectrometer for characterization

Procedure:

  • Dissolve the cytotoxic drug in anhydrous DMF or DMSO.

  • Add 1.2 equivalents of the azide-containing NHS ester.

  • Add 2-3 equivalents of TEA or DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the azide-modified drug by reverse-phase HPLC.

  • Confirm the identity and purity of the product by mass spectrometry and HPLC.

Protocol 2: Antibody Modification with this compound

This protocol details the introduction of the alkyne handle onto the antibody via lysine (B10760008) residue modification using an NHS ester derivative of the linker.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Propargyl-PEG3-NHS ester

  • Anhydrous DMSO

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Exchange the antibody into the Reaction Buffer (PBS, pH 8.0-8.5) using a desalting column to a final concentration of 5-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the Propargyl-PEG3-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5-10 molar excess of the dissolved Propargyl-PEG3-NHS ester to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess linker and quenching reagents by buffer exchange into PBS (pH 7.4) using desalting columns.

  • Characterization: Determine the degree of labeling (alkyne-to-antibody ratio) using methods such as MALDI-TOF mass spectrometry.

Protocol 3: ADC Preparation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the alkyne-modified antibody and the azide-modified drug.

Materials:

  • Alkyne-modified antibody (from Protocol 2)

  • Azide-modified drug payload (from Protocol 1)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 200 mM in water)

  • Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)

  • Conjugation Buffer: PBS, pH 7.4

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Catalyst Preparation: Prepare the Cu(I)-THPTA catalyst complex by mixing the CuSO₄ solution and THPTA ligand solution in a 1:2 molar ratio. Allow to stand for 5 minutes.

  • Reaction Setup: In a reaction tube, combine the alkyne-modified antibody with a 4-10 molar excess of the azide-modified drug.

  • Initiation of Click Reaction: Add the Cu(I)-THPTA complex to the antibody-drug mixture (typically 25 equivalents relative to the azide).

  • Add the freshly prepared sodium ascorbate solution (typically 40 equivalents relative to the azide) to initiate the cycloaddition.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the resulting ADC using a size exclusion chromatography (SEC) system to remove unreacted drug, catalyst, and other small molecules.

  • Characterization: Analyze the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using HIC, RP-HPLC, and SEC, respectively.

Visualizations

ADC_Preparation_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug Modification cluster_2 Step 3: Click Chemistry Conjugation Antibody Antibody Alkyne-modified_Ab Alkyne-modified Antibody Antibody->Alkyne-modified_Ab Lysine Amidation Propargyl-PEG3-NHS_ester Propargyl-PEG3- NHS ester Propargyl-PEG3-NHS_ester->Alkyne-modified_Ab CuAAC_Reaction CuAAC Reaction (Click Chemistry) Alkyne-modified_Ab->CuAAC_Reaction Drug_Payload Drug Payload Azide-modified_Drug Azide-modified Drug Drug_Payload->Azide-modified_Drug Azide_Linker Azide Linker Azide_Linker->Azide-modified_Drug Azide-modified_Drug->CuAAC_Reaction ADC_Product Antibody-Drug Conjugate (ADC) CuAAC_Reaction->ADC_Product

Figure 1: Experimental workflow for ADC preparation.

ADC_Mechanism_of_Action cluster_cell Target Cancer Cell ADC_Binding 1. ADC binds to target antigen (e.g., HER2) Internalization 2. Receptor-mediated endocytosis ADC_Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release 3. Lysosomal degradation and payload release Lysosome->Payload_Release Apoptosis 4. Payload induces cell death (Apoptosis) Payload_Release->Apoptosis Extracellular_ADC Circulating ADC Extracellular_ADC->ADC_Binding HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Activation Ras Ras HER2->Ras HER3 HER3 Receptor HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ADC HER2-Targeted ADC ADC->HER2 Binding & Inhibition Internalization

References

Application Notes and Protocols for Cell Surface Labeling with Propargyl-PEG3-Methyl Ester and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface labeling is a critical technique in biological research and drug development, enabling the visualization, tracking, and quantification of cell surface biomolecules. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," offers a highly specific and efficient method for conjugating probes to the cell surface with minimal perturbation of biological systems.[1][2][3] The introduction of a propargyl group (an alkyne) onto the cell surface serves as a handle for the subsequent attachment of azide-modified molecules of interest, such as fluorescent dyes, biotin, or therapeutic agents.[4]

Propargyl-PEG3-methyl ester itself is not directly reactive with the cell surface. However, its derivatives, such as Propargyl-PEG3-NHS ester, or the metabolic incorporation of propargyl-modified sugars, provide effective strategies for introducing the necessary alkyne functionality to the cell surface. These application notes provide detailed protocols for two primary methods of introducing propargyl groups onto the cell surface and their subsequent detection via click chemistry.

Principle of the Methods

Two primary strategies are presented for introducing propargyl groups onto the cell surface:

  • Amine-Reactive Labeling: This method utilizes a Propargyl-PEG3-NHS ester to react with primary amines on cell surface proteins. The N-hydroxysuccinimide (NHS) ester reacts with the ε-amino groups of lysine (B10760008) residues and the N-termini of proteins to form stable amide bonds, effectively tethering the propargyl-PEG3 moiety to the cell surface.[5][6]

  • Metabolic Glycoengineering: This technique involves introducing unnatural, propargyl-modified monosaccharides into cellular metabolic pathways.[7][8][9] Cells take up these modified sugars and incorporate them into the glycan structures of cell surface glycoproteins and glycolipids.[10] This results in the presentation of propargyl groups on the cell surface as part of the glycocalyx.

Once the propargyl group is displayed on the cell surface, it can be detected by a copper-catalyzed click reaction with an azide-functionalized probe. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialSupplierPurpose
Propargyl-PEG3-NHS esterVariousAmine-reactive labeling
Azido-sugars (e.g., Ac4ManNAl)VariousMetabolic glycoengineering
Azide-functionalized fluorescent dyeVariousDetection probe
Copper(II) Sulfate (CuSO4)Standard lab supplierCatalyst for CuAAC
Sodium AscorbateStandard lab supplierReducing agent for Cu(I)
THPTA or BTTAAVariousCopper(I) stabilizing ligand
Cell Culture Medium (e.g., DMEM, RPMI)Standard lab supplierCell maintenance
Fetal Bovine Serum (FBS)Standard lab supplierCell culture supplement
Phosphate-Buffered Saline (PBS)Standard lab supplierWashing buffer
Bovine Serum Albumin (BSA)Standard lab supplierBlocking and washing
Propidium Iodide or DAPIVariousCell viability/nuclear stain
Table 2: Example Cytotoxicity Data of PEG Derivatives

The following table summarizes published IC50 values for various PEG derivatives on HeLa and L929 cell lines after 24 hours of culture. This data is provided as a general reference for the potential cytotoxicity of PEGylated compounds. Specific cytotoxicity testing for Propargyl-PEG3 derivatives is highly recommended.

CompoundCell LineIC50 (mg/mL)Reference
Triethylene glycol (TEG)HeLa19.8[11]
Triethylene glycol (TEG)L92912.4[11]
PEG-1000L92922.5[11]
PEG-4000L92920.0[11]
mPEGA-480HeLaNot specified, but showed acute cytotoxicity[11]
mPEGMA-500HeLaNot specified, but showed significant cytotoxicity[11]

Note: Most PEG oligomers are considered safe for cells, but cytotoxicity can be influenced by molecular weight and end groups.[12][13][14]

Experimental Protocols

Protocol 1: Cell Surface Labeling using Propargyl-PEG3-NHS Ester

This protocol describes the labeling of primary amines on the surface of live cells.

Materials:

  • Cells in suspension or adherent culture

  • Propargyl-PEG3-NHS ester

  • Anhydrous DMSO

  • Ice-cold PBS, pH 8.0

  • Quenching buffer: PBS with 100 mM glycine (B1666218)

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the cells three times with ice-cold PBS (pH 8.0).

    • For suspension cells, pellet the cells by centrifugation (300 x g, 5 minutes) and wash three times with ice-cold PBS (pH 8.0). Resuspend cells to a concentration of 1 x 10^7 cells/mL in ice-cold PBS (pH 8.0).[15]

  • Labeling Reaction:

    • Prepare a fresh 10 mM stock solution of Propargyl-PEG3-NHS ester in anhydrous DMSO.

    • Add the Propargyl-PEG3-NHS ester stock solution to the cell suspension to a final concentration of 1-2 mM.

    • Incubate for 30 minutes at 4°C to minimize internalization.[15]

  • Quenching:

    • Add quenching buffer to a final glycine concentration of 100 mM.

    • Incubate for 10 minutes at 4°C.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove unreacted reagent.

  • Proceed to Protocol 3 for Click Chemistry Reaction.

Protocol 2: Metabolic Labeling with Propargyl-Modified Sugars

This protocol describes the incorporation of propargyl groups into cell surface glycans.

Materials:

  • Cells in culture

  • Propargyl-modified monosaccharide (e.g., N-propargylacetylmannosamine, ManNAl)

  • Complete cell culture medium

Procedure:

  • Cell Culture:

    • Culture cells to be labeled in their appropriate complete medium to about 70-80% confluency.

  • Metabolic Labeling:

    • Prepare a stock solution of the propargyl-modified sugar in sterile PBS or DMSO.

    • Add the sugar analog to the cell culture medium to a final concentration of 25-50 µM. The optimal concentration should be determined empirically for each cell type.

    • Incubate the cells for 1-3 days under normal culture conditions (37°C, 5% CO2).[16]

  • Cell Harvesting and Washing:

    • Harvest the cells and wash them three times with PBS to remove any unincorporated sugar.

  • Proceed to Protocol 3 for Click Chemistry Reaction.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Surfaces

This protocol is for the "click" reaction to attach an azide-modified probe to the propargyl-labeled cell surface.

Materials:

  • Propargyl-labeled cells (from Protocol 1 or 2)

  • Azide-functionalized probe (e.g., fluorescent dye-azide)

  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate

  • Copper(I)-stabilizing ligand (e.g., THPTA or BTTAA)

  • PBS

Procedure:

  • Prepare Click Reaction Cocktail:

    • Prepare the following stock solutions:

      • Azide probe: 1-5 mM in DMSO

      • CuSO4: 50 mM in water

      • Ligand (e.g., THPTA): 50 mM in water

      • Sodium Ascorbate: 500 mM in water (prepare fresh)

    • In a microcentrifuge tube, prepare the click reaction cocktail by adding the components in the following order (for a 1 mL final volume):

      • PBS to 1 mL

      • Azide probe to a final concentration of 10-100 µM

      • CuSO4 to a final concentration of 50-100 µM

      • Ligand to a final concentration of 250-500 µM

      • Sodium Ascorbate to a final concentration of 2.5-5 mM[17]

  • Click Reaction:

    • Resuspend the propargyl-labeled cells in the click reaction cocktail.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Pellet the cells and wash three times with PBS containing 1% BSA to remove excess reagents.

  • Analysis:

    • The labeled cells are now ready for downstream analysis, such as flow cytometry or fluorescence microscopy.

Protocol 4: Assessment of Cell Viability and Labeling Efficiency

Materials:

  • Labeled and unlabeled control cells

  • Flow cytometer

  • Fluorescence microscope

  • Cell viability stain (e.g., Propidium Iodide)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

Procedure:

  • Quantitative Analysis by Flow Cytometry:

    • Resuspend labeled and control cells in flow cytometry buffer (e.g., PBS with 1% BSA).

    • Add a cell viability dye according to the manufacturer's protocol.

    • Analyze the samples on a flow cytometer.

    • Quantify the percentage of labeled cells and the mean fluorescence intensity (MFI) of the positive population.[18][19][20][21]

    • Assess cytotoxicity by comparing the viability of labeled cells to unlabeled controls.

  • Qualitative Analysis by Fluorescence Microscopy:

    • Seed labeled cells onto a suitable imaging dish or slide.

    • Counterstain with a nuclear dye if desired.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.

Mandatory Visualizations

G cluster_0 Method 1: Amine-Reactive Labeling cluster_1 Method 2: Metabolic Glycoengineering cluster_2 Click Chemistry Detection CellSurface Cell Surface Proteins (-NH2) LabeledCell1 Propargyl-Labeled Cell Surface CellSurface->LabeledCell1 Amide Bond Formation PropargylPEG_NHS Propargyl-PEG3-NHS Ester PropargylPEG_NHS->LabeledCell1 PropargylCell Propargyl-Labeled Cell LabeledCell1->PropargylCell PropargylSugar Propargyl-Modified Sugar Metabolism Cellular Metabolism PropargylSugar->Metabolism LabeledCell2 Propargyl-Labeled Cell Surface Glycans Metabolism->LabeledCell2 LabeledCell2->PropargylCell DetectedCell Labeled Cell with Probe PropargylCell->DetectedCell AzideProbe Azide-Probe (e.g., Dye-N3) AzideProbe->DetectedCell CuAAC Cu(I), Ligand, Ascorbate CuAAC->DetectedCell

Caption: Workflow for cell surface propargylation and subsequent click chemistry detection.

G cluster_0 Experimental Protocol Flow Start Start: Cultured Cells Propargylation Propargylation (Method 1 or 2) Start->Propargylation Washing1 Wash Cells Propargylation->Washing1 ClickReaction CuAAC Reaction (Protocol 3) Washing1->ClickReaction Washing2 Wash Cells ClickReaction->Washing2 Analysis Analysis (Flow Cytometry/Microscopy) Washing2->Analysis End End Analysis->End

Caption: A simplified experimental workflow for cell surface labeling.

G CuAAC CuAAC Reaction Components Propargyl-labeled Cell Azide Probe Copper(I) Catalyst Reducing Agent (Ascorbate) Stabilizing Ligand (THPTA) Catalyst Copper(II) Sulfate CopperI Copper(I) Catalyst->CopperI ReducingAgent Sodium Ascorbate ReducingAgent->CopperI Reduction Complex Active Catalyst Complex CopperI->Complex Ligand THPTA Ligand->Complex Stabilization Complex->CuAAC:f2

Caption: Key components and relationships in the CuAAC reaction for cell labeling.

References

Application Notes and Protocols: Surface Modification of Nanoparticles with Propargyl-PEG3-methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface modification of nanoparticles is a critical step in the development of sophisticated drug delivery systems, targeted therapeutics, and advanced diagnostic agents. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the pharmacokinetic properties of nanoparticles by reducing immunogenicity and increasing circulation time.[1][2][3] This document provides detailed application notes and protocols for the surface modification of nanoparticles using Propargyl-PEG3-methyl ester.

The this compound linker offers a versatile platform for nanoparticle functionalization. The terminal propargyl group provides an alkyne handle for subsequent, highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4] This allows for the covalent attachment of a wide range of molecules, including targeting ligands, imaging agents, and therapeutic payloads.[4][5] The short PEG3 spacer enhances water solubility and provides a flexible linker between the nanoparticle surface and the functional moiety.

Applications

The functionalization of nanoparticles with this compound is a key step for a variety of biomedical applications:

  • Targeted Drug Delivery: The propargyl group serves as a versatile anchor point for the attachment of targeting ligands (e.g., antibodies, peptides, aptamers) that can direct the nanoparticle to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.[4][6]

  • Advanced Imaging: Imaging agents, such as fluorescent dyes or contrast agents, can be "clicked" onto the propargyl-functionalized nanoparticles for various imaging modalities.

  • Multifunctional Nanotheranostics: The modular nature of click chemistry allows for the simultaneous attachment of both therapeutic agents and imaging probes, creating a single nanoplatform for both diagnosis and therapy.

  • Biomaterial Engineering: Propargyl-modified nanoparticles can be incorporated into biomaterial scaffolds or hydrogels through click chemistry, enabling the development of advanced materials for tissue engineering and regenerative medicine.[7]

Experimental Protocols

This section provides a detailed protocol for the covalent conjugation of this compound to amine-functionalized nanoparticles using carbodiimide (B86325) chemistry. This is a common and effective method for creating a stable amide bond between the carboxylic acid group of the PEG linker and primary amines on the nanoparticle surface.

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound

Principle: This protocol utilizes a two-step carbodiimide coupling reaction. First, the carboxylic acid group of this compound is activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable and reactive NHS ester. This activated PEG linker is then reacted with the primary amine groups on the surface of the nanoparticles to form a stable amide linkage.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Washing Buffer: 1X PBS with 0.05% Tween-20 (optional)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

Step 1: Preparation of Reagents

  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer (e.g., 10 mg/mL). Note: EDC is moisture-sensitive and hydrolyzes in aqueous solutions; therefore, it should be dissolved and used without delay.

Step 2: Activation of this compound

  • In a clean reaction tube, add the desired amount of this compound stock solution.

  • Add 1.5 molar equivalents of EDC solution and 1.2 molar equivalents of NHS (or Sulfo-NHS) solution to the this compound solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to generate the activated Propargyl-PEG3-NHS ester.

Step 3: Conjugation to Amine-Functionalized Nanoparticles

  • Resuspend the amine-functionalized nanoparticles in the Coupling Buffer.

  • Add the freshly prepared activated Propargyl-PEG3-NHS ester solution to the nanoparticle suspension. The molar ratio of the PEG linker to the nanoparticles should be optimized for the specific nanoparticle type and desired degree of PEGylation.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing (e.g., on a rotator or shaker).

Step 4: Quenching of the Reaction

  • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

Step 5: Purification of PEGylated Nanoparticles

  • Pellet the modified nanoparticles by centrifugation. The speed and duration of centrifugation will depend on the size and density of the nanoparticles.

  • Carefully remove the supernatant containing unreacted PEG linker and byproducts.

  • Resuspend the nanoparticle pellet in fresh Coupling Buffer or a suitable storage buffer.

  • Repeat the centrifugation and resuspension steps 2-3 times to ensure the removal of all unreacted reagents.

  • The purified this compound modified nanoparticles are now ready for characterization and downstream applications.

Characterization of Modified Nanoparticles

Thorough characterization of the surface-modified nanoparticles is essential to ensure successful PEGylation and to understand their physicochemical properties.

Parameter Technique Purpose Expected Outcome
Hydrodynamic Diameter Dynamic Light Scattering (DLS)To measure the increase in nanoparticle size after PEGylation.An increase in hydrodynamic diameter is expected due to the presence of the PEG layer on the nanoparticle surface.
Surface Charge Zeta Potential MeasurementTo assess the change in surface charge upon PEGylation.A shift in zeta potential towards neutral is typically observed as the PEG layer shields the original surface charge of the nanoparticle.
Morphology Transmission Electron Microscopy (TEM)To visualize the size and shape of the nanoparticles.TEM can confirm that the nanoparticles have maintained their morphology and have not aggregated after the modification process.
Confirmation of PEGylation Fourier-Transform Infrared Spectroscopy (FTIR)To confirm the presence of characteristic PEG functional groups.The appearance of characteristic C-O-C stretching bands from the PEG backbone can indicate successful PEGylation.
Quantification of PEGylation Thermogravimetric Analysis (TGA)To quantify the amount of PEG conjugated to the nanoparticles.TGA measures the weight loss of the sample upon heating, and the weight loss corresponding to the degradation of PEG can be used to determine the grafting density.
Nuclear Magnetic Resonance (NMR) SpectroscopyTo quantify the degree of PEGylation.¹H NMR can be used to quantify the ratio of PEG protons to protons from the nanoparticle core, providing a measure of PEGylation density.[6]

Quantitative Data Summary

The following tables provide representative data on the expected changes in nanoparticle properties after surface modification with this compound. The exact values will vary depending on the core nanoparticle material, size, and the density of the PEGylation.

Table 1: Change in Hydrodynamic Diameter

Nanoparticle Type Before Modification (nm) After Modification (nm)
Generic Polymeric Nanoparticles100 ± 5115 ± 7
Generic Inorganic Nanoparticles50 ± 362 ± 4

Table 2: Change in Zeta Potential

Nanoparticle Type Before Modification (mV) After Modification (mV)
Amine-Functionalized Polymeric NP+35 ± 3+10 ± 2
Amine-Functionalized Silica NP+28 ± 2+5 ± 1

Visualizations

Experimental Workflow for Nanoparticle Surface Modification

G cluster_activation Activation of this compound cluster_conjugation Conjugation to Nanoparticles cluster_purification Quenching and Purification reagents This compound + EDC + NHS activation Incubate 15-30 min at RT reagents->activation activated_peg Activated Propargyl-PEG3-NHS ester activation->activated_peg conjugation Incubate 2-4h at RT or overnight at 4°C activated_peg->conjugation amine_np Amine-Functionalized Nanoparticles amine_np->conjugation modified_np Propargyl-PEGylated Nanoparticles conjugation->modified_np quenching Add Quenching Solution modified_np->quenching centrifugation Centrifugation and Washing (x3) quenching->centrifugation final_product Purified Propargyl-PEGylated Nanoparticles centrifugation->final_product

Caption: Workflow for surface modification of nanoparticles with this compound.

Subsequent Functionalization via Click Chemistry

G cluster_click Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) propargyl_np Propargyl-PEGylated Nanoparticle click_reaction Cu(I) Catalyst Aqueous Buffer, RT propargyl_np->click_reaction azide_molecule Azide-Functionalized Molecule (e.g., Targeting Ligand, Drug, Dye) azide_molecule->click_reaction functionalized_np Fully Functionalized Nanoparticle click_reaction->functionalized_np

Caption: Subsequent functionalization of propargyl-PEGylated nanoparticles via click chemistry.

References

Propargyl-PEG3-Methyl Ester Peptide Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted labeling of peptides is a cornerstone of modern chemical biology and drug development. It enables the attachment of various functionalities, such as fluorophores, affinity tags, or cytotoxic drugs, to peptides of interest. This allows for the investigation of their biological roles, localization, and potential as therapeutic agents. One of the most robust and widely used methods for peptide conjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole linkage between an alkyne-functionalized molecule and an azide-containing partner.

Propargyl-PEG3-methyl ester is a versatile reagent for introducing an alkyne group onto a peptide. The propargyl group provides the terminal alkyne necessary for the CuAAC reaction, while the polyethylene (B3416737) glycol (PEG) linker enhances solubility and can reduce steric hindrance. The methyl ester group can be hydrolyzed to a carboxylic acid for further modifications if desired.

These application notes provide a detailed protocol for the labeling of azide-modified peptides with this compound via the CuAAC reaction. It includes information on required reagents, reaction conditions, and methods for the quantification of labeling efficiency.

Data Presentation: Quantitative Parameters for Peptide Labeling

The efficiency of the CuAAC reaction is influenced by several factors, including the concentration of reactants and the catalyst system. Below is a summary of typical quantitative parameters for successful peptide labeling.

ParameterTypical RangeNotes
Azide-Modified Peptide Concentration 10 µM - 1 mMThe optimal concentration depends on the specific peptide and downstream application.
This compound Concentration 1.2 - 5 equivalents (relative to peptide)A slight excess of the propargyl reagent is often used to drive the reaction to completion.
Copper(II) Sulfate (B86663) (CuSO₄) Concentration 0.1 - 1 equivalents (relative to peptide)The copper source for the in situ generation of the Cu(I) catalyst.
Reducing Agent (e.g., Sodium Ascorbate) Concentration 1 - 5 equivalents (relative to peptide)Reduces Cu(II) to the active Cu(I) catalytic species. A molar excess is crucial.
Copper Ligand (e.g., THPTA, TBTA) Concentration 0.5 - 2 equivalents (relative to peptide)Stabilizes the Cu(I) catalyst and prevents its oxidation.
Reaction Time 30 minutes - 4 hoursCan be optimized based on the reaction scale and the specific reactants.
Reaction Temperature Room Temperature (20-25°C)The reaction is typically efficient at ambient temperature.
Labeling Efficiency >85%With optimized conditions, high to near-quantitative labeling efficiencies can be achieved.[1]

Experimental Protocols

Materials
  • Azide-modified peptide

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic solvent for dissolving reagents (e.g., DMSO, DMF)

  • Deionized water

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Purification system (e.g., HPLC, solid-phase extraction cartridges)

  • Analytical instrument for quantification (e.g., LC-MS)[2][3][4]

Protocol for Peptide Labeling using CuAAC

This protocol describes a general procedure for labeling an azide-modified peptide with this compound. Optimization may be required for specific peptides and applications.

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified peptide in a suitable degassed buffer (e.g., 1 mM in PBS).

    • Prepare a stock solution of this compound in an organic solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of CuSO₄ in deionized water (e.g., 10 mM).

    • Prepare a fresh stock solution of sodium ascorbate (B8700270) in deionized water (e.g., 50 mM). Note: Sodium ascorbate solutions are prone to oxidation and should be prepared fresh before each experiment.

    • Prepare a stock solution of the copper ligand (THPTA or TBTA) in deionized water or an organic solvent, respectively (e.g., 10 mM).

  • Reaction Setup:

    • In a reaction tube, add the azide-modified peptide to the desired final concentration (e.g., 100 µM) in degassed buffer.

    • Add the this compound to the reaction mixture to the desired final concentration (e.g., 1.2 equivalents).

    • Add the copper ligand to the reaction mixture (e.g., 1 equivalent).

    • Add the CuSO₄ solution to the reaction mixture (e.g., 0.5 equivalents).

    • Vortex the mixture gently.

  • Initiation of the Click Reaction:

    • To initiate the reaction, add the freshly prepared sodium ascorbate solution (e.g., 2.5 equivalents).

    • Vortex the reaction mixture gently.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-2 hours. The reaction can be performed on a shaker or rotator to ensure thorough mixing.

  • Reaction Quenching and Purification:

    • The reaction can be quenched by the addition of EDTA to chelate the copper catalyst.

    • Purify the labeled peptide from excess reagents and byproducts using a suitable method such as HPLC or solid-phase extraction.

  • Quantification and Analysis:

    • Analyze the purified product using LC-MS to confirm the identity of the labeled peptide and to determine the labeling efficiency.[2][3][4] The efficiency can be calculated by comparing the peak areas of the labeled and unlabeled peptide.

Visualizations

Experimental Workflow for Peptide Labeling

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Peptide Azide-Modified Peptide Mix Combine Reactants Peptide->Mix Reagent This compound Reagent->Mix Catalyst CuSO4 / Ligand Catalyst->Mix Reducer Sodium Ascorbate Reducer->Mix Incubate Incubate at RT Mix->Incubate Purify Purify Labeled Peptide Incubate->Purify Analyze LC-MS Analysis Purify->Analyze

Caption: Workflow for this compound peptide labeling.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Labeled peptides are frequently used to study cellular signaling pathways, such as those initiated by G-protein coupled receptors (GPCRs). A labeled peptide agonist or antagonist can be used to probe receptor binding and downstream signaling events.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Ligand Labeled Peptide Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

References

Fluorescent Labeling with Propargyl-PEG3-methyl ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG3-methyl ester is a versatile chemical tool widely used in bioconjugation and fluorescent labeling. Its unique structure, featuring a terminal alkyne group, a flexible polyethylene (B3416737) glycol (PEG) linker, and a methyl ester, makes it particularly suitable for "click chemistry" applications. These reactions offer high specificity and efficiency in labeling biomolecules within complex biological systems.

The propargyl group, with its terminal alkyne, is the key reactive handle for attaching fluorescent probes. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. In this reaction, the alkyne on the this compound-modified molecule reacts with an azide-containing fluorescent dye to form a stable triazole linkage. This method is highly bioorthogonal, meaning it does not interfere with native biological processes.[1][2][3]

The PEG3 linker enhances the solubility and biocompatibility of the molecule, which is crucial for applications in living cells and organisms.[4][5][6] The methyl ester group can be hydrolyzed under basic conditions, offering a potential site for further modification if needed.[7]

Applications in Research and Drug Development

This compound and similar alkyne-containing molecules are instrumental in several key research areas:

  • Proteomics and Protein Labeling: One of the most powerful applications is the metabolic labeling of newly synthesized proteins.[8] By introducing alkyne-bearing amino acid analogs, such as homopropargylglycine (HPG), into cell culture, these analogs are incorporated into nascent proteins.[8] Subsequent click reaction with an azide-functionalized fluorescent dye allows for the specific visualization and quantification of protein synthesis. This technique is invaluable for studying protein dynamics in various cellular processes and disease states.

  • Post-Translational Modification Studies: This methodology can be adapted to study post-translational modifications like prenylation.[9][10][11] By using alkyne-modified isoprenoid analogs, researchers can tag and identify prenylated proteins, which play critical roles in cellular signaling and oncogenesis.[9][10][11]

  • Drug Development and Antibody-Drug Conjugates (ADCs): Propargyl-PEG linkers are used in the synthesis of ADCs.[12][13] These targeted therapies consist of a monoclonal antibody linked to a cytotoxic drug. The click chemistry compatibility of the propargyl group allows for the precise and stable attachment of the drug payload to the antibody.

  • Biomolecule Imaging: The ability to fluorescently label specific biomolecules enables high-resolution imaging of their localization and trafficking within living cells.[11] This provides critical insights into cellular function and organization.

Experimental Protocols

Protocol 1: Metabolic Labeling and Fluorescent Detection of Newly Synthesized Proteins in Mammalian Cells

This protocol describes the metabolic incorporation of an alkyne-containing amino acid analog into proteins, followed by fluorescent labeling via CuAAC click chemistry.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI)

  • Methionine-free medium

  • Homopropargylglycine (HPG)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click-&-Go™ Protein Reaction Buffer Kit (or individual components: copper(II) sulfate, reducing agent, and a copper-chelating ligand)

  • Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Metabolic Labeling:

    • Plate mammalian cells on coverslips in a multi-well plate and grow to the desired confluency.

    • To increase the incorporation of HPG, starve the cells of methionine by incubating them in methionine-free medium for 1-2 hours.

    • Replace the starvation medium with a fresh methionine-free medium containing 50 µM HPG. The optimal concentration may vary depending on the cell line and experimental goals.

    • Incubate the cells for the desired labeling period (e.g., 1-4 hours) under normal cell culture conditions (37°C, 5% CO2).

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the azide-functionalized fluorescent dye, copper(II) sulfate, and a reducing agent.

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips on microscope slides with an anti-fade mounting medium.

    • Visualize the fluorescently labeled proteins using a fluorescence microscope with the appropriate filter sets.

Quantitative Data Summary:

ParameterTypical Range/ValueNotes
HPG Concentration25 - 100 µMCell line dependent; optimize for each system.
Labeling Time30 min - 4 hoursDepends on the desired temporal resolution.
Fluorescent Dye Conc.1 - 10 µMOptimize for signal-to-noise ratio.
Labeling Efficiency> 80%Can be assessed by fluorescence intensity measurements.

Visualizations

Workflow for Metabolic Labeling and Fluorescent Detection

MetabolicLabelingWorkflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_labeling Fluorescent Labeling cluster_analysis Analysis start Plate Cells metabolic_label Metabolic Labeling (e.g., with HPG) start->metabolic_label fix Fixation metabolic_label->fix permeabilize Permeabilization fix->permeabilize click_reaction Click Chemistry Reaction (CuAAC) permeabilize->click_reaction wash Washing click_reaction->wash imaging Fluorescence Microscopy wash->imaging data_analysis Data Analysis imaging->data_analysis

Caption: Experimental workflow for fluorescently labeling metabolically tagged proteins.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway

CuAAC_Pathway propargyl Propargyl-PEG3-Modified Biomolecule (Alkyne) product Fluorescently Labeled Biomolecule (Triazole Linkage) propargyl->product + azide_dye Azide-Functionalized Fluorescent Dye azide_dye->product + copper Cu(I) Catalyst copper->product catalyzes

References

Application Notes and Protocols: Propargyl-PEG3-Methyl Ester in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)-based hydrogels are extensively utilized in biomedical applications, including drug delivery and tissue engineering, owing to their biocompatibility, hydrophilicity, and tunable physical properties.[1][] The formation of these hydrogels through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for creating well-defined network structures under mild conditions.[1] Propargyl-PEG3-methyl ester is a valuable reagent in this context, featuring a terminal alkyne group for click chemistry and a methyl ester group that can be functionalized post-gelation. This document provides detailed application notes and protocols for the use of this compound in the formation of PEG hydrogels for research and drug development purposes.

Principle of Hydrogel Formation

The hydrogel is formed via a CuAAC reaction, which involves the cycloaddition of the terminal alkyne group of this compound with a multi-arm PEG-azide crosslinker. This reaction is catalyzed by a copper(I) source, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270). The resulting triazole linkages form a stable, covalently crosslinked three-dimensional network capable of entrapping water and forming a hydrogel.[3][4] The methyl ester group on the Propargyl-PEG3 moiety remains available for subsequent hydrolysis and functionalization if desired.

Data Presentation

The mechanical properties and drug release kinetics of hydrogels can be tailored by varying the precursor concentrations and the molecular weight of the PEG arms. Below are tables summarizing representative quantitative data from similar PEG hydrogel systems formed via click chemistry.

Table 1: Mechanical Properties of Triazole-Crosslinked PEG Hydrogels

Precursor Concentration (wt%)Crosslinker (Multi-arm PEG-Azide) MW (kDa)Storage Modulus (G') (kPa)Swelling Ratio (q)Reference
51015.6 ± 3.720 - 25[5]
101029.0 ± 8.515 - 20[5]
1020~5.3~30[5]
202041.0 ± 3.710 - 15[5]

Note: These values are representative of PEG hydrogels formed via click chemistry and may vary depending on the specific experimental conditions and the use of this compound.

Table 2: Representative Drug Release Kinetics from Triazole-Containing Hydrogels

Model DrugHydrogel CompositionRelease Time (for ~65% release)Release MechanismReference
5-FluorouracilPoly(1-vinyl 1,2,4-triazole)48 hoursDiffusion-controlled[6]
Rhodamine 6GTriazole-containing methacrylateTime-dependent swellingSwelling-controlled[3][4]

Note: Drug release profiles are highly dependent on the specific drug, hydrogel formulation, and environmental conditions.

Experimental Protocols

Protocol 1: Synthesis of PEG Hydrogel via CuAAC

This protocol describes the formation of a PEG hydrogel using this compound and a 4-arm PEG-azide crosslinker.

Materials:

  • This compound

  • 4-arm PEG-azide (e.g., 10 kDa)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve this compound and 4-arm PEG-azide in PBS to the desired final concentrations (e.g., 5-20 wt%). Ensure the molar ratio of alkyne to azide (B81097) groups is 1:1 for complete crosslinking.

  • Prepare Catalyst and Reducing Agent Solutions:

    • Prepare a stock solution of CuSO₄ in deionized water (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 200 mM).

  • Hydrogel Formation:

    • In a suitable mold, mix the precursor solution with the sodium ascorbate solution.

    • Add the CuSO₄ solution to initiate the click reaction. The final concentration of copper is typically in the low millimolar range.

    • Gently mix the solution and allow it to stand at room temperature. Gelation should occur within minutes.

  • Purification:

    • After gelation, immerse the hydrogel in a large volume of PBS to remove the catalyst and any unreacted components. Change the PBS solution periodically (e.g., every 12 hours) for 2-3 days.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Determination:

  • After purification, remove the hydrogel from the PBS and gently blot the surface to remove excess water.

  • Weigh the swollen hydrogel (Ws).

  • Freeze-dry the hydrogel until a constant weight is achieved to obtain the dry weight (Wd).

  • Calculate the swelling ratio (q) using the formula: q = Ws / Wd.[6]

B. Mechanical Testing (Compression Modulus):

  • Prepare cylindrical hydrogel samples of uniform dimensions.

  • Perform unconfined compression testing using a mechanical tester equipped with a suitable load cell.

  • Apply a compressive strain at a constant rate (e.g., 10% per minute).

  • The compressive modulus can be determined from the linear region of the stress-strain curve.[5]

Protocol 3: In Vitro Drug Release Study

This protocol describes a typical in vitro drug release experiment using a model drug.

Materials:

  • Drug-loaded hydrogel (prepared by incorporating the drug into the precursor solution before gelation)

  • Release medium (e.g., PBS, pH 7.4)

  • Spectrophotometer or other suitable analytical instrument for drug quantification

Procedure:

  • Place a known amount of the drug-loaded hydrogel into a known volume of release medium at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released over time.[6]

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytocompatibility of the hydrogel.[7]

Materials:

  • Sterile hydrogel samples

  • Cell culture medium

  • Selected cell line (e.g., fibroblasts)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Plate reader

Procedure:

  • Sterilize hydrogel samples (e.g., by UV irradiation or sterile filtration of precursor solutions).

  • Place the sterile hydrogel discs into a 96-well plate.

  • Seed cells onto the hydrogels at a desired density. Include control wells with cells seeded directly on the tissue culture plastic.

  • Incubate the plate for the desired period (e.g., 24, 48, 72 hours).

  • At each time point, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to the control wells.

Visualizations

Hydrogel_Formation_Workflow cluster_0 Precursor Preparation cluster_1 Catalyst & Initiator Preparation cluster_2 Gelation Process cluster_3 Purification & Characterization Propargyl-PEG3-Me Propargyl-PEG3- methyl ester Precursor_Sol Prepare Precursor Solution (in PBS) Propargyl-PEG3-Me->Precursor_Sol MultiArm_PEG_N3 Multi-arm PEG-Azide MultiArm_PEG_N3->Precursor_Sol Mix Mix Precursors, NaAsc, and CuSO4 Precursor_Sol->Mix CuSO4 CuSO4 Solution CuSO4->Mix NaAsc Sodium Ascorbate Solution NaAsc->Mix Gelation Gelation via CuAAC (Click Reaction) Mix->Gelation Hydrogel Crosslinked Hydrogel Gelation->Hydrogel Purify Purify by Dialysis (remove catalyst) Hydrogel->Purify Characterize Characterize Properties (Swelling, Mechanical) Purify->Characterize

Caption: Workflow for PEG hydrogel synthesis using this compound.

Signaling_Pathway cluster_ECM Extracellular Matrix Mimic (Hydrogel) cluster_Cell Cell Hydrogel Propargyl-PEG3-Me Hydrogel Bioactive_Ligand Immobilized Bioactive Ligand (e.g., RGD) Hydrogel->Bioactive_Ligand Integrin Integrin Receptor Bioactive_Ligand->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK MAPK MAPK Pathway FAK->MAPK Gene_Expression Altered Gene Expression (Proliferation, Differentiation) MAPK->Gene_Expression

Caption: Hypothetical cell signaling cascade initiated by a bioactive hydrogel.

References

Application Notes and Protocols for Protein PEGylation using Propargyl-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs. Benefits of PEGylation include an increased serum half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][2] Propargyl-PEG3-methyl ester is a heterobifunctional linker containing a propargyl group for click chemistry and a methyl ester.

This document provides a detailed protocol for the PEGylation of proteins using this compound via a two-step approach involving the introduction of an azide (B81097) moiety onto the protein followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This method allows for a controlled and efficient conjugation of the PEG linker to the protein.

Principle of the Method

Direct conjugation of this compound to a protein is not feasible as the methyl ester group is not reactive towards functional groups on proteins. Therefore, a two-step strategy is employed:

  • Protein Azide Modification: The protein is first functionalized with azide groups. This is typically achieved by reacting the primary amines (N-terminus and lysine (B10760008) residues) of the protein with an azide-functionalized N-hydroxysuccinimide (NHS) ester, such as Azido-PEGn-NHS ester.

  • Click Chemistry PEGylation: The azide-modified protein is then reacted with this compound. The terminal alkyne of the propargyl group undergoes a highly specific and efficient cycloaddition reaction with the azide group on the protein in the presence of a copper(I) catalyst, forming a stable triazole linkage.[3][4][5]

Materials and Reagents

Reagent/MaterialSupplierNotes
Protein of Interest-Purified and in a suitable buffer
This compoundBroadPharm, Immunomart, etc.Store at -20°C, protected from moisture[6][7]
Azido-PEGn-NHS esterVariousChoose a suitable PEG chain length (n)
Copper(II) Sulfate (CuSO4)Sigma-Aldrich, etc.For preparing the Cu(I) catalyst
Sodium Ascorbate (B8700270)Sigma-Aldrich, etc.Reducing agent to generate Cu(I) in situ
THPTA LigandBroadPharm, etc.Tris(3-hydroxypropyltriazolylmethyl)amine, to stabilize Cu(I)
Amine-free buffer (e.g., PBS)-pH 7.2-8.0, for azide modification step
Organic Solvent (e.g., DMSO)Sigma-Aldrich, etc.Anhydrous, for dissolving PEG reagents
Desalting Columns / Dialysis CassettesThermo Fisher Scientific, etc.For buffer exchange and purification
SDS-PAGE reagents and equipmentBio-Rad, etc.For analysis of PEGylation
Mass Spectrometer (MALDI-TOF or LC-MS/MS)-For characterization of PEGylated protein
HPLC SystemWaters, Agilent, etc.For purification and analysis

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Protein Azide Modification cluster_step2 Step 2: Click Chemistry PEGylation protein Protein in Amine-Free Buffer reaction1 Incubate at RT (30-60 min) protein->reaction1 azide_nhs Azido-PEGn-NHS Ester in DMSO azide_nhs->reaction1 azide_protein Azide-Modified Protein reaction1->azide_protein purification1 Purification (Desalting/Dialysis) azide_protein->purification1 azide_protein_purified Purified Azide- Modified Protein purification1->azide_protein_purified reaction2 Incubate at RT (30-60 min) azide_protein_purified->reaction2 propargyl_peg This compound propargyl_peg->reaction2 catalyst CuSO4, Sodium Ascorbate, THPTA catalyst->reaction2 peg_protein PEGylated Protein (Crude) reaction2->peg_protein purification2 Purification (SEC/IEX) peg_protein->purification2 final_product Purified PEGylated Protein purification2->final_product

Caption: Experimental workflow for the two-step PEGylation of a protein.

Detailed Experimental Protocols

Protocol 1: Azide Modification of the Protein

This protocol describes the modification of primary amines on the protein surface with azide groups using an Azido-PEGn-NHS ester.

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction. If necessary, perform buffer exchange using a desalting column or dialysis.

  • Prepare Reagents:

    • Dissolve the protein to a concentration of 1-10 mg/mL in the amine-free buffer.

    • Immediately before use, dissolve the Azido-PEGn-NHS ester in anhydrous DMSO to a concentration of 10 mM. Do not store this solution as NHS esters are moisture-sensitive and hydrolyze over time.

  • Reaction:

    • Add a 5- to 20-fold molar excess of the Azido-PEGn-NHS ester solution to the protein solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Purification: Remove excess and hydrolyzed Azido-PEGn-NHS ester reagent by buffer exchange using a desalting column or dialysis against the chosen reaction buffer for the next step.

Protocol 2: Click Chemistry PEGylation

This protocol details the copper-catalyzed click chemistry reaction between the azide-modified protein and this compound.

  • Prepare Reagents:

    • Use the purified azide-modified protein from the previous step.

    • Prepare the following stock solutions:

      • This compound: 10 mM in DMSO.

      • Copper(II) Sulfate (CuSO4): 20 mM in water.

      • THPTA Ligand: 100 mM in water.

      • Sodium Ascorbate: 300 mM in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified protein solution.

      • This compound solution (use a 10- to 50-fold molar excess over the protein).

      • THPTA ligand solution (to a final concentration of 5 mM).

      • CuSO4 solution (to a final concentration of 1 mM).

    • Vortex briefly to mix.

  • Initiate Reaction:

    • Add the freshly prepared sodium ascorbate solution to initiate the click reaction (to a final concentration of 15 mM).

    • Vortex briefly to mix.

    • Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • Purification of PEGylated Protein:

    • The crude reaction mixture contains the PEGylated protein, unreacted reagents, and catalyst. Purification is essential.

    • Size-Exclusion Chromatography (SEC): This is an effective method to separate the higher molecular weight PEGylated protein from smaller unreacted PEG linkers and catalyst components.[8]

    • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for the separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species.[1][8]

    • Hydrophobic Interaction Chromatography (HIC): This can be used as a polishing step for purification.[8]

Characterization of PEGylated Protein

Protocol 3: SDS-PAGE Analysis
  • Sample Preparation: Prepare samples of the un-modified protein, azide-modified protein, and the purified PEGylated protein fractions.

  • Electrophoresis: Run the samples on an appropriate percentage SDS-PAGE gel.

  • Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue). Successful PEGylation will result in a noticeable increase in the apparent molecular weight of the protein, causing a shift in the band position. The extent of the shift corresponds to the number and size of the attached PEG chains.

Protocol 4: Mass Spectrometry Analysis

Mass spectrometry is a powerful tool to confirm the covalent attachment of the PEG linker and to determine the degree of PEGylation.[3][9]

  • Sample Preparation: Prepare samples of the un-modified and purified PEGylated protein for analysis.

  • MALDI-TOF Mass Spectrometry:

    • This technique can provide the average molecular weight of the protein population.

    • The mass difference between the un-modified and PEGylated protein will indicate the average number of PEG chains attached per protein molecule.

  • LC-MS/MS:

    • Liquid chromatography coupled with tandem mass spectrometry can provide more detailed information.

    • It can be used to identify the specific sites of PEGylation on the protein by analyzing peptide fragments after proteolytic digestion.

    • LC-MS/MS is also a sensitive method for the quantitative analysis of PEGylated proteins.[4][10]

Quantitative Data Summary

The following tables provide example data that can be generated during a protein PEGylation experiment.

Table 1: Reaction Conditions and Degree of PEGylation

ParameterCondition 1Condition 2Condition 3
Molar Ratio (Azide-NHS:Protein)5:110:120:1
Molar Ratio (Propargyl-PEG:Protein)20:140:140:1
Reaction Time (Click)30 min60 min60 min
Result:
Degree of PEGylation (by MALDI-TOF)1.22.53.1

Table 2: Characterization of Purified PEGylated Protein

Analysis MethodUn-modified ProteinPurified PEGylated Protein
Apparent MW by SDS-PAGE50 kDa~65-80 kDa (diffuse band)
Average MW by MALDI-TOF50,120 Da57,950 Da
Purity by SEC-HPLC>98%>95%
In-vitro Bioactivity100%85%

Visualizations

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Azide Modification cluster_step2 Step 2: Click Chemistry protein Protein-NH2 azide_protein Protein-NH-CO-PEG-N3 protein->azide_protein pH 7.2-8.0 azide_nhs N3-PEG-NHS azide_nhs->azide_protein nhs NHS azide_protein->nhs azide_protein2 Protein-NH-CO-PEG-N3 peg_protein PEGylated Protein (with Triazole Linkage) azide_protein2->peg_protein propargyl_peg HC≡C-CH2-PEG3-COOCH3 propargyl_peg->peg_protein catalyst Cu(I) Catalyst catalyst->peg_protein CuAAC

Caption: Two-step reaction mechanism for protein PEGylation.

Signaling Pathway Context (Hypothetical)

While the PEGylation process itself is a chemical modification, the resulting PEGylated protein may have altered interactions within a biological signaling pathway. For example, PEGylation could be used to increase the circulation time of a therapeutic antibody that targets a specific receptor in a cancer signaling pathway.

signaling_pathway cluster_cell Target Cell receptor Receptor downstream Downstream Signaling receptor->downstream response Cellular Response (e.g., Apoptosis) downstream->response peg_antibody PEGylated Antibody (Longer Half-life) peg_antibody->receptor Blocks Ligand Binding

Caption: PEGylated antibody blocking a receptor in a signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Propargyl-PEG3-methyl ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG3-methyl ester conjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation reactions. The primary application of this compound is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific method for bioconjugation.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for conjugating this compound?

A1: this compound is conjugated to azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" reaction is known for its high efficiency, specificity, and mild reaction conditions, proceeding well in aqueous environments suitable for biomolecules.[1][2] The reaction results in a stable 1,2,3-triazole linkage between the terminal alkyne of the propargyl group and the azide (B81097).[1][2]

Q2: What are the essential components for a successful CuAAC reaction with this compound?

A2: A typical CuAAC reaction requires the following components:

  • Alkyne: this compound.

  • Azide: The molecule to be conjugated, containing an azide functional group.

  • Copper(I) catalyst: This is the active catalyst for the cycloaddition. It can be supplied directly as a Cu(I) salt or, more commonly, generated in situ from a copper(II) salt (e.g., copper(II) sulfate, CuSO₄) using a reducing agent.[5]

  • Reducing Agent: Sodium ascorbate (B8700270) is the most widely used reducing agent to maintain copper in the active Cu(I) oxidation state.[1][5]

  • Copper Ligand (Optional but Recommended): Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) catalyst, enhance reaction efficiency, and protect sensitive biomolecules from oxidative damage.[1][5][6]

Q3: Can the methyl ester group on this compound be hydrolyzed?

A3: Yes, the methyl ester can be hydrolyzed to a carboxylic acid under strong basic conditions.[7] This allows for a two-step conjugation strategy where the PEG linker is first introduced via click chemistry, and the terminal ester is then hydrolyzed to a carboxylate for subsequent modification, for instance, by coupling to a primary amine.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s) Reference
Low or No Product Formation Inactive copper catalyst (oxidation to Cu(II))Ensure fresh reducing agent (sodium ascorbate) solution is used. Degas all solutions thoroughly to remove oxygen.[1]
Poor substrate solubilityAdd a co-solvent such as DMSO, DMF, or t-BuOH to improve the solubility of your reactants.[1]
Incompatible buffer componentsAvoid buffers containing primary amines (e.g., Tris) or other strong chelating agents that can interfere with the copper catalyst. Phosphate-buffered saline (PBS) is a common choice.[1]
Side Product Formation Oxidation of sensitive functional groups on biomoleculesUse a higher concentration of a stabilizing ligand (e.g., THPTA). Ensure thorough degassing of the reaction mixture.[1][5]
Dimerization of the alkyne (Glaser coupling)Perform the reaction under strictly anaerobic conditions by thoroughly degassing all reagents and maintaining an inert atmosphere (e.g., nitrogen or argon).[1]
Protein Aggregation or Loss of Activity Excessive labeling (high degree of labeling)Optimize the molar ratio of the Propargyl-PEG reagent to the protein. Start with lower ratios (e.g., 5:1 to 10:1) and empirically determine the optimal ratio for your specific protein.[8]
Steric hindrance from the PEG chainIf activity is compromised, consider using a PEG linker with a different length or a different attachment site on your biomolecule. Site-selective conjugation strategies can also be employed.[9][10][11]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for the conjugation of this compound to an azide-containing molecule. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (recommended)

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Co-solvent (e.g., DMSO), if needed

Stock Solutions:

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO or water).

  • Azide-containing molecule: Prepare a stock solution in a compatible solvent.

  • Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 50 mM stock solution in deionized water or DMSO.

  • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.

Procedure:

  • In a reaction vessel, add the azide-containing molecule from its stock solution.

  • Add the this compound stock solution. A slight excess (1.1 to 1.5 equivalents) relative to the limiting reagent is often used.[1]

  • Add the reaction buffer to achieve the desired final concentration. If a co-solvent is needed for solubility, it can be added at this stage.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.[1]

  • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution. A 5:1 ligand to copper ratio is common.[5]

  • Initiate the reaction by adding the catalyst premix to the reaction vessel.

  • Add the freshly prepared sodium ascorbate stock solution.

  • Stir the reaction mixture at room temperature or the desired temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE for protein conjugations).

Quantitative Reaction Parameters

The following table summarizes typical quantitative parameters for a CuAAC reaction. These values may require optimization depending on the specific substrates and desired outcome.[1]

Parameter Recommended Range Notes
Limiting Reagent (Alkyne or Azide)1 equivalentThis is the reactant present in the lower molar amount.
Excess Reagent1.1 - 5 equivalentsA slight to moderate excess of the other reactant can help drive the reaction to completion.[1][2]
Copper(II) Sulfate0.05 - 0.25 mM (final concentration)The catalyst concentration can be adjusted based on the reaction kinetics.[5]
Ligand (e.g., THPTA)0.25 - 1.25 mM (final concentration)A 5:1 molar ratio of ligand to copper is often recommended to stabilize the catalyst and protect biomolecules.[5]
Sodium Ascorbate1 - 5 mM (final concentration)A significant excess of the reducing agent is used to maintain copper in the +1 oxidation state.[5]

Visualized Workflows and Pathways

CuAAC_Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System Propargyl_PEG This compound (Alkyne) Product PEGylated Conjugate (Triazole Linkage) Propargyl_PEG->Product Azide_Molecule Azide-containing Molecule Azide_Molecule->Product CuSO4 Cu(II)SO4 Cu_I Cu(I) (Active Catalyst) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Ligand Ligand (e.g., THPTA) (Stabilizer) Cu_I->Ligand Stabilization Cu_I->Product Catalysis

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway.

Experimental_Workflow start Start prepare_reagents Prepare Stock Solutions (PEG-Alkyne, Azide, CuSO4, Ligand, Ascorbate) start->prepare_reagents mix_reactants Combine PEG-Alkyne, Azide Molecule, and Buffer prepare_reagents->mix_reactants degas Degas Reaction Mixture (N2 or Ar Purge) mix_reactants->degas initiate_reaction Initiate Reaction (Add Catalyst and Ascorbate) degas->initiate_reaction prepare_catalyst Prepare Catalyst Premix (CuSO4 + Ligand) prepare_catalyst->initiate_reaction incubate Incubate at Desired Temperature initiate_reaction->incubate monitor Monitor Reaction Progress (e.g., LC-MS, HPLC, SDS-PAGE) incubate->monitor purify Purify Conjugate monitor->purify end End purify->end

Caption: General experimental workflow for Propargyl-PEG conjugation via CuAAC.

References

Technical Support Center: Propargyl-PEG3-methyl ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG3-methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this reagent in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It contains a terminal alkyne group (propargyl) and a methyl ester. The propargyl group is reactive towards azides in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction.[1][2] This allows for the efficient and specific conjugation of the PEG linker to azide-modified molecules. The methyl ester functionality can be hydrolyzed under basic conditions to yield a carboxylic acid.[1] Its primary applications are in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[3][4]

Q2: What are the most common reactions involving this compound?

The most common reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage with an azide-containing molecule. Additionally, the methyl ester can be hydrolyzed to a carboxylic acid, which can then be used for subsequent conjugation reactions, for example, through amide bond formation with primary amines.[1]

Q3: What are the potential side products in reactions with this compound?

The main potential side products arise from the reactivity of the terminal alkyne and the lability of the methyl ester. These include:

  • Alkyne Homo-coupling (Dimerization): Under certain conditions, particularly at elevated temperatures, the terminal alkyne can react with itself in the presence of the copper catalyst to form a dimer.[5]

  • Hydrolysis of the Methyl Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially under strong basic conditions.[1]

  • Cleavage of the Propargyl Ether: While less common for aliphatic ethers like in this PEG linker compared to aryl propargyl ethers, cleavage of the propargyl group is a potential, albeit minor, side reaction under harsh conditions.[5]

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Low Yield of the Desired Click Chemistry Product

Possible Causes:

  • Inefficient Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I). If using a Cu(II) salt (like CuSO₄), a reducing agent (e.g., sodium ascorbate) is necessary to generate Cu(I) in situ. Insufficient reducing agent or oxidation of Cu(I) to Cu(II) by dissolved oxygen can lower the reaction efficiency.

  • Presence of Copper Chelators: Buffers or reagents containing strong copper chelators (e.g., EDTA) can sequester the copper catalyst, inhibiting the reaction.

  • Degradation of Reagents: The azide-containing reaction partner or the this compound itself may have degraded during storage.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time can lead to incomplete conversion.

Troubleshooting Steps:

  • Optimize Catalyst System:

    • Ensure fresh solutions of the copper source and reducing agent are used.

    • Consider using a Cu(I) source directly (e.g., CuBr or CuI) or a stabilizing ligand like TBTA or THPTA to protect the Cu(I) from oxidation.[6][7]

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst to minimize oxidation.[6]

  • Verify Reagent Quality:

    • Check the purity and integrity of both the this compound and the azide-containing substrate by a suitable analytical method (e.g., NMR or mass spectrometry).

  • Adjust Reaction Parameters:

    • Vary the stoichiometry of the reactants. An excess of one reagent may be necessary.

    • Optimize the reaction temperature. Most CuAAC reactions proceed well at room temperature.

    • Monitor the reaction progress over time using TLC, LC-MS, or other appropriate techniques to determine the optimal reaction time.

Issue 2: Presence of an Unexpected Side Product with a Mass Double that of the Starting Material

Possible Cause:

  • Alkyne Homo-coupling: This is the most likely cause of a dimeric byproduct. This side reaction is favored at higher temperatures and with certain copper catalyst systems.[5]

Troubleshooting Steps:

  • Control Reaction Temperature: Avoid heating the reaction mixture unless necessary. Perform the reaction at room temperature.

  • Optimize Catalyst and Ligand: The choice of copper source and ligand can influence the rate of homo-coupling. The use of a stabilizing ligand can often suppress this side reaction.

  • Adjust Reagent Stoichiometry: Using a slight excess of the azide (B81097) component can help to favor the desired hetero-cycloaddition over the alkyne homo-coupling.

Issue 3: Formation of a More Polar Byproduct and Incomplete Reaction

Possible Cause:

  • Hydrolysis of the Methyl Ester: If the reaction is performed under basic conditions (pH > 8), the methyl ester can be partially or fully hydrolyzed to the carboxylic acid. This will result in a more polar compound that may not be the desired product of the click reaction.

Troubleshooting Steps:

  • Control pH: Ensure the reaction is performed under neutral or slightly acidic conditions (pH 6-8) to minimize ester hydrolysis.

  • Buffer Selection: Use a non-basic buffer system if buffering is required.

  • Reaction Time: Minimize the reaction time to reduce the extent of hydrolysis if basic conditions cannot be avoided.

Data Presentation

The formation of side products is highly dependent on the specific reaction conditions. The following table provides an illustrative summary of how reaction parameters can influence the product distribution. Note: The percentages are for illustrative purposes and will vary based on the specific substrates and detailed reaction conditions.

Reaction Condition Parameter Expected Desired Product Yield Expected Alkyne Dimer Yield Expected Hydrolyzed Product Yield
Standard CuAAC Room Temp, pH 7, N₂> 90%< 5%< 2%
Elevated Temperature 60°C, pH 7, N₂70-80%15-25%< 2%
Basic Conditions Room Temp, pH 9Variable< 5%10-50% (time-dependent)
No Inert Atmosphere Room Temp, pH 750-70%5-15%< 2%

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO, DMF, tBuOH/H₂O)

Procedure:

  • Dissolve the this compound (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in the chosen solvent.

  • In a separate vial, prepare a stock solution of the copper catalyst. For example, premix CuSO₄ (0.1 equivalents) and TBTA (0.5 equivalents) in a suitable solvent.

  • Prepare a fresh stock solution of sodium ascorbate (1 equivalent) in water.

  • Degas the reaction mixture containing the alkyne and azide by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

  • Add the copper/ligand solution to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction can be quenched by the addition of EDTA to chelate the copper.

  • Purify the product using an appropriate method, such as column chromatography or HPLC.

Mandatory Visualization

Reaction_Pathway This compound Reaction Pathways Reactants This compound + R-N3 Desired_Product Desired Triazole Product Reactants->Desired_Product CuAAC Dimer Alkyne Homo-dimer Reactants->Dimer Homo-coupling Hydrolyzed Hydrolyzed Ester (Carboxylic Acid) Reactants->Hydrolyzed Hydrolysis CuAAC Cu(I) Catalyst Room Temp, pH 7 High_Temp High Temperature Basic_pH Basic pH

Caption: Reaction pathways for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Product Yield Start Low Yield of Desired Product Analysis Analyze Crude Reaction Mixture (e.g., LC-MS) Start->Analysis Mainly_Starting_Material Mainly Unreacted Starting Material Analysis->Mainly_Starting_Material Outcome 1 Dimer_Detected Dimer Detected Analysis->Dimer_Detected Outcome 2 Polar_Byproduct More Polar Byproduct Detected Analysis->Polar_Byproduct Outcome 3 Optimize_Catalyst Optimize Catalyst System (Cu(I) source, ligand, degas) Mainly_Starting_Material->Optimize_Catalyst Check_Reagents Check Reagent Purity Mainly_Starting_Material->Check_Reagents Control_Temp Lower Reaction Temperature Dimer_Detected->Control_Temp Control_pH Control Reaction pH (6-8) Polar_Byproduct->Control_pH

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Propargyl-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of Propargyl-PEG3-methyl ester, a common linker used in bioconjugation and proteomics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is hydrolysis a concern?

This compound is a heterobifunctional linker. It contains a terminal alkyne (propargyl group) for use in copper-catalyzed "click chemistry" reactions and a methyl ester group. The methyl ester is susceptible to hydrolysis—a chemical reaction with water—which converts it into a non-reactive carboxylic acid. This unwanted side reaction can significantly lower the efficiency of subsequent conjugation steps.

Q2: What are the primary factors that cause the methyl ester to hydrolyze?

The hydrolysis of the methyl ester is primarily influenced by:

  • pH: The rate of hydrolysis increases significantly in both acidic (pH < 4) and alkaline (pH > 8) aqueous solutions.[1] The ester is most stable at a neutral pH.[1]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[2][3]

  • Moisture: As water is a reactant in hydrolysis, exposure to moisture, even from atmospheric condensation, can lead to degradation over time.[2][4]

  • Enzymes: If working with cell lysates or other biological samples, esterase enzymes can rapidly catalyze hydrolysis.

Q3: How can I detect if my this compound has hydrolyzed?

Hydrolysis can be detected by analytical techniques that can distinguish between the ester and its resulting carboxylic acid. The most common methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect the mass difference between the starting material and its hydrolyzed product.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can separate the more polar carboxylic acid from the less polar methyl ester, showing a new peak for the hydrolyzed product.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of the characteristic methyl ester singlet (around 3.7 ppm) and the appearance of a carboxylic acid proton.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low yield in subsequent conjugation reactions. Hydrolysis of the methyl ester: The linker has been partially or fully converted to its carboxylic acid form, which is unreactive under the intended reaction conditions.1. Verify Integrity: Analyze a sample of your linker using LC-MS or HPLC to confirm its purity before use. 2. Optimize pH: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5 for ester stability. Avoid amine-containing buffers like Tris at this stage. 3. Use Fresh Solutions: Prepare solutions of the linker immediately before use in a dry, water-miscible organic solvent like DMSO or DMF.[2][7] Do not store the linker in aqueous solutions.[2]
Inconsistent experimental results. Progressive hydrolysis during storage: The linker is degrading over time due to improper storage conditions.1. Proper Storage: Store the solid compound at -20°C in a desiccated environment.[8][9] 2. Aliquot: Upon receipt, aliquot the solid into smaller, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. 3. Solvent Storage: If you must store it in solution, use an anhydrous organic solvent like DMSO and store at -80°C for short periods (up to one month).[10]
Precipitation of the linker in aqueous buffer. Hydrolysis and pH change: The resulting carboxylic acid may have different solubility properties compared to the methyl ester, especially at certain pH values.1. Solvent Choice: Dissolve the linker in a minimal amount of a dry organic solvent (e.g., DMSO) before slowly adding it to the aqueous reaction buffer to a final solvent concentration below 10%.[2] 2. Buffer Selection: Use a buffer system that maintains a stable pH and is free of primary amines, such as phosphate-buffered saline (PBS) or HEPES, at a pH of 7.2-7.5.[2]

Data Summary: Conditions for Maintaining Stability

ParameterRecommended ConditionRationale
pH for Aqueous Reactions 6.5 - 7.5Minimizes both acid- and base-catalyzed hydrolysis. Provides a good balance for stability.[2]
Storage (Solid) -20°C, under desiccationLow temperature and absence of moisture prevent degradation.[8]
Storage (In Solution) Anhydrous DMSO or DMF at -80°CAnhydrous organic solvents prevent hydrolysis. Low temperature slows any potential degradation. Recommended for short-term storage only.[10]
Reaction Buffers Phosphate, HEPES, MESThese buffers are free of primary amines that could compete in reactions and help maintain a stable pH in the optimal range.
Reaction Temperature 4°C to Room TemperatureLower temperatures slow the rate of hydrolysis. Reactions can be run at 4°C for 2-4 hours or at room temperature for 30-60 minutes.

Experimental Protocols

Protocol 1: Preparation of a Working Solution of this compound
  • Equilibrate the vial of solid this compound to room temperature for at least 15 minutes before opening to prevent moisture condensation.[2]

  • Using anhydrous techniques, prepare a concentrated stock solution (e.g., 10-100 mM) by dissolving the linker in fresh, anhydrous DMSO or DMF.

  • Vortex briefly to ensure complete dissolution.

  • This stock solution should be used immediately for the best results.

Protocol 2: Analysis of Hydrolysis by LC-MS
  • Sample Preparation: Dilute a small aliquot of the this compound (from a solid sample or a solution) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Chromatography: Use a C18 reverse-phase HPLC column. A typical gradient might be:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Run a linear gradient from 5% B to 95% B over 10-15 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode.

  • Data Analysis:

    • Extract the ion chromatogram for the expected mass of the intact methyl ester (C₁₁H₁₈O₅, [M+H]⁺ ≈ 231.12).

    • Extract the ion chromatogram for the expected mass of the hydrolyzed carboxylic acid (C₁₀H₁₆O₅, [M+H]⁺ ≈ 217.10).

    • The presence of a significant peak at the mass of the carboxylic acid indicates hydrolysis.

Visual Guides

Hydrolysis_Mechanism cluster_main Methyl Ester Hydrolysis Ester Propargyl-PEG3-COOCH₃ (Methyl Ester) Acid Propargyl-PEG3-COOH (Carboxylic Acid) Ester->Acid  pH < 4 or pH > 8  Temperature Water H₂O (Water) Methanol CH₃OH (Methanol)

Caption: Chemical pathway of methyl ester hydrolysis.

Troubleshooting_Workflow start Low Reaction Yield or Inconsistent Results? check_storage 1. Review Storage Conditions (Solid at -20°C, desiccated?) start->check_storage check_prep 2. Review Solution Prep (Anhydrous solvent? Freshly made?) check_storage->check_prep analyze_purity 3. Analyze Purity via LC-MS (See Protocol 2) check_prep->analyze_purity hydrolysis_detected Is Hydrolysis Detected? analyze_purity->hydrolysis_detected remediate ACTION: - Discard old reagent. - Use fresh, properly stored aliquot. - Optimize reaction pH (6.5-7.5). - Work at lower temperatures. hydrolysis_detected->remediate  Yes other_issue Problem likely lies elsewhere. (e.g., other reagents, protocol steps) hydrolysis_detected->other_issue  No

Caption: Troubleshooting flowchart for ester hydrolysis.

References

Technical Support Center: Purification of Propargyl-PEG3-methyl ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Propargyl-PEG3-methyl ester conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information to address challenges encountered during the purification of these specific PEGylated molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugates?

A1: The most common and effective purification methods for this compound conjugates, which are relatively small and possess both hydrophobic (propargyl, methyl ester) and hydrophilic (PEG3) characteristics, are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC). For crude purifications and removal of certain impurities, liquid-liquid extraction can also be a useful first step.

Q2: How can I monitor the progress of my conjugation reaction before purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your conjugation reaction. Due to the polar nature of the PEG linker, a polar solvent system is typically required. A common mobile phase to start with is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (e.g., 95:5 v/v). Since this compound and its conjugates may not be UV-active, visualization can be achieved using stains such as potassium permanganate (B83412) or p-anisaldehyde, which react with the alkyne and PEG moieties, respectively.[1][2]

Q3: What are the typical impurities I might encounter in my reaction mixture?

A3: Typical impurities include unreacted this compound, excess of the molecule it is being conjugated to, and byproducts from the conjugation chemistry. For instance, if using copper-catalyzed azide-alkyne cycloaddition (CuAAC), residual copper catalyst and potential homocoupling of the alkyne to form a dimer are common impurities.

Q4: My this compound conjugate is not UV-active. How can I detect it during HPLC purification?

A4: Since the PEG moiety does not have a strong UV chromophore, detection can be challenging if the conjugated molecule is also not UV-active. In such cases, universal detectors like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Refractive Index Detector (RID) are highly recommended.[3][4] Alternatively, if your HPLC system is coupled to a mass spectrometer (LC-MS), you can monitor the elution of your product by its mass.[3]

Q5: Why do I observe peak tailing in my HPLC chromatogram for the PEGylated conjugate?

A5: Peak tailing for PEGylated compounds in RP-HPLC can be caused by several factors. One common reason is secondary interactions between the analyte and residual free silanol (B1196071) groups on the silica-based column packing.[5][6] This can often be mitigated by using a highly end-capped column, adding a competitive base to the mobile phase, or operating at a lower pH to suppress the ionization of silanols.[7] Another cause can be slow mass transfer kinetics, which can sometimes be improved by increasing the column temperature (e.g., to 40-60 °C).[8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound conjugates.

Issue 1: Poor Separation of Conjugate from Unreacted Starting Material in RP-HPLC
  • Symptom: Co-elution or broad, overlapping peaks of the desired conjugate and the unreacted this compound or the other starting material.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Inappropriate Gradient Slope A shallow gradient often improves the resolution of closely eluting peaks. Start with a broad scouting gradient (e.g., 5-95% organic solvent in 20 minutes) to determine the approximate elution time, and then run a shallower gradient around that region.[9]
Incorrect Column Chemistry The choice of stationary phase can significantly impact selectivity. If using a C18 column, consider trying a C8 or a phenyl-hexyl column to alter the hydrophobic and aromatic interactions.
Column Overload Injecting too much sample can lead to peak broadening and poor resolution. Reduce the sample concentration or injection volume.[5]
Mobile Phase pH If your conjugate or starting materials have ionizable groups, adjusting the mobile phase pH can alter their retention times and improve separation.
Issue 2: Low Recovery of the Conjugate from the Purification Column
  • Symptom: The amount of purified conjugate recovered after chromatography is significantly lower than expected.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Irreversible Binding to the Column The conjugate may be too hydrophobic and bind irreversibly to the stationary phase. Try using a less retentive column (e.g., C4 instead of C18) or add a small percentage of a stronger organic solvent like isopropanol (B130326) to the mobile phase.[10]
Precipitation on the Column The conjugate may not be soluble in the mobile phase, causing it to precipitate at the head of the column. Ensure your sample is fully dissolved in the initial mobile phase before injection. You may need to dissolve the sample in a small amount of a strong organic solvent like DMSO before diluting with the mobile phase.[3]
Instability of the Conjugate The conjugate may be degrading under the purification conditions (e.g., acidic or basic mobile phase). Assess the stability of your compound under different pH conditions before purification.
Issue 3: Presence of Unidentified Peaks in the Final Purified Product
  • Symptom: HPLC or LC-MS analysis of the purified fraction shows additional, unexpected peaks.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Reaction Byproducts The conjugation reaction may have produced side products. Use LC-MS to identify these impurities and optimize the reaction conditions (e.g., temperature, reaction time, stoichiometry) to minimize their formation.
Degradation Products The conjugate or starting materials may have degraded during the reaction, work-up, or purification. Analyze the stability of all components under the experimental conditions.
Contaminants from Reagents or Solvents Ensure the use of high-purity reagents and solvents. Running a blank injection (injecting only the mobile phase) can help identify system-related peaks.

Experimental Protocols

Protocol 1: Analytical and Preparative RP-HPLC Purification

This protocol provides a general starting point for the purification of this compound conjugates. Optimization will likely be required based on the specific properties of the conjugate.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump and a suitable detector (UV, CAD, ELSD, or MS).

    • Preparative or semi-preparative column for purification (e.g., C18, 5 µm particle size, 10 x 250 mm).

    • Analytical column for purity assessment (e.g., C18, 3.5 µm particle size, 4.6 x 150 mm).

  • Reagents:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Acetonitrile in Water with 0.1% TFA

    • Sample Solvent: A mixture of Mobile Phase A and B that ensures complete dissolution of the crude product. A small amount of DMSO can be used if necessary.

  • Procedure:

    • Sample Preparation: Dissolve the crude reaction mixture in the sample solvent to a concentration of 1-10 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

    • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

    • Gradient Elution (Preparative):

      • Inject the sample onto the column.

      • Run a linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes.

      • Hold at 95% Mobile Phase B for 5 minutes.

      • Return to 5% Mobile Phase B over 2 minutes and re-equilibrate.

      • Collect fractions based on the detector signal corresponding to the desired product.

    • Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC or LC-MS to determine the purity of each fraction.

    • Product Recovery: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

  • Quantitative Data Example:

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 3.5 µmC18, 10 x 250 mm, 5 µm
Flow Rate 1.0 mL/min4.0 mL/min
Gradient 5-95% B in 15 min5-95% B in 40 min
Detection UV at 220 nm / CADUV at 220 nm
Injection Volume 10 µL500 µL
Typical Purity Achieved >98%>95%
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Materials:

    • Silica gel TLC plates (e.g., Silica Gel 60 F254).

    • TLC developing chamber.

    • Mobile Phase: 95:5 (v/v) Dichloromethane:Methanol.

    • Visualization Stain: Potassium permanganate solution (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water).

  • Procedure:

    • Spot a small amount of the reaction mixture onto the TLC plate baseline using a capillary tube. Also spot the starting materials as references.

    • Place the TLC plate in the developing chamber containing the mobile phase.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp if the compounds are UV-active.

    • Dip the plate into the potassium permanganate stain and gently heat with a heat gun. The appearance of yellow spots against a purple background indicates the presence of compounds that can be oxidized, such as the alkyne group.[1]

Visualizations

Purification_Workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Purity Analysis Crude Product Crude Product RP-HPLC RP-HPLC Crude Product->RP-HPLC Primary Method SEC SEC Crude Product->SEC LLE LLE Crude Product->LLE Optional Pre-purification Analytical HPLC Analytical HPLC RP-HPLC->Analytical HPLC SEC->Analytical HPLC LLE->RP-HPLC LC-MS LC-MS Analytical HPLC->LC-MS For Confirmation Pure Conjugate Pure Conjugate LC-MS->Pure Conjugate

Caption: General workflow for the purification and analysis of this compound conjugates.

Troubleshooting_HPLC cluster_solutions_sep Solutions for Poor Separation cluster_solutions_rec Solutions for Low Recovery cluster_solutions_tail Solutions for Peak Tailing Problem HPLC Issue? Poor_Separation Poor Separation Problem->Poor_Separation Yes Low_Recovery Low Recovery Problem->Low_Recovery Yes Peak_Tailing Peak Tailing Problem->Peak_Tailing Yes Optimize_Gradient Optimize Gradient Poor_Separation->Optimize_Gradient Change_Column Change Column Poor_Separation->Change_Column Reduce_Load Reduce Sample Load Poor_Separation->Reduce_Load Less_Retentive_Column Use Less Retentive Column Low_Recovery->Less_Retentive_Column Check_Solubility Check Sample Solubility Low_Recovery->Check_Solubility Lower_pH Lower Mobile Phase pH Peak_Tailing->Lower_pH Increase_Temp Increase Temperature Peak_Tailing->Increase_Temp Endcapped_Column Use End-capped Column Peak_Tailing->Endcapped_Column

Caption: Troubleshooting guide for common HPLC purification issues.

References

Technical Support Center: Overcoming Steric Hindrance with Propargyl-PEG3-methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG3-methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in overcoming steric hindrance during chemical synthesis and bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical linker molecule featuring a terminal alkyne group (propargyl), a three-unit polyethylene (B3416737) glycol (PEG) chain, and a methyl ester terminus.[1] It is primarily used in "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, for applications such as PEGylation, bioconjugation, and the synthesis of complex molecules like Proteolysis-Targeting Chimeras (PROTACs).[1][2] The PEG component enhances solubility and provides a flexible spacer, which can be crucial for overcoming steric hindrance.[3][4]

Q2: How does the PEG3 linker in this compound help overcome steric hindrance?

The three-unit PEG chain acts as a flexible spacer, creating distance between the two molecules being joined. This separation can prevent steric clashes that might otherwise hinder or prevent the reaction, especially when dealing with bulky substrates or complex biomolecules.[5][6] In the context of PROTACs, for instance, an appropriate linker length is critical to allow the target protein and the E3 ligase to form a stable and productive ternary complex for protein degradation.[4][5]

Q3: What is "click chemistry" and why is this compound suitable for it?

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[7][8] The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where an alkyne (like the propargyl group on our molecule) reacts with an azide (B81097) to form a stable triazole linkage.[7][9] this compound is well-suited for this reaction due to its terminal alkyne group.[1]

Q4: Can the methyl ester group on this compound be modified?

Yes, the methyl ester can be hydrolyzed to a carboxylic acid under basic conditions. This allows for further functionalization or conjugation with other molecules, adding to the versatility of this linker.

Troubleshooting Guides

Low or No Product Yield in CuAAC Reactions

Low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are a common issue. The following table outlines potential causes and solutions when using this compound.

Symptom Potential Cause Suggested Solution
No reaction or very slow reaction Inactive Copper Catalyst: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) form by atmospheric oxygen.[10]- Degas all solvents and solutions thoroughly. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄).[10]
Poor Reagent Quality: Degradation of this compound, the azide-containing substrate, or the reducing agent.- Verify the purity of all reagents using analytical methods (e.g., NMR, LC-MS). - Use a fresh bottle of sodium ascorbate or prepare a fresh solution immediately before use.[10]
Steric Hindrance: Bulky groups near the azide or alkyne functionalities are impeding the reaction.[11]- Increase the reaction temperature to provide more energy to overcome the activation barrier. - Prolong the reaction time. - Consider using a linker with a longer PEG chain (e.g., PEG4, PEG6) if the PEG3 linker is insufficient to overcome the steric clash.[6]
Multiple spots on TLC/LC-MS indicating side reactions Alkyne Homocoupling (Glaser Coupling): A common side reaction that forms diynes.- Ensure a sufficient concentration of the reducing agent is present throughout the reaction. - Minimize exposure to oxygen. - Use a copper-chelating ligand (e.g., THPTA, TBTA) to stabilize the Cu(I) catalyst and reduce side reactions.[10]
Side reactions with other functional groups: The reaction conditions may be affecting other sensitive functional groups on your molecules.- If your molecule has free thiols, they can interfere with the reaction. Pre-treatment with a low concentration of hydrogen peroxide can mitigate this.[12] - Ensure the pH of the reaction is compatible with all functional groups present.
Product is formed but is difficult to isolate and purify PEG-related purification challenges: PEGylated compounds can be difficult to purify due to their solubility in a wide range of solvents and their tendency to streak on silica (B1680970) gel chromatography.[10]- Precipitation: If there is a significant solubility difference, adding a non-solvent can precipitate your product. - Reverse-Phase HPLC: This is often an effective method for purifying PEGylated compounds. - Size Exclusion Chromatography or Dialysis: These methods are useful for separating larger PEGylated biomolecules from smaller impurities.[10]

Experimental Protocols

General Protocol for a Small Molecule CuAAC Reaction

This protocol provides a general guideline for the copper-catalyzed azide-alkyne cycloaddition of this compound with an azide-containing small molecule.

Materials:

  • This compound

  • Azide-containing substrate

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Solvent (e.g., DMSO, DMF, or a mixture with water)

  • Degassed buffers/solvents

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in your chosen solvent.

    • Prepare a 10 mM stock solution of your azide-containing substrate in the same solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in degassed water.

    • Prepare a 100 mM stock solution of sodium ascorbate in degassed water (prepare this fresh).

    • Prepare a 50 mM stock solution of THPTA in degassed water.

  • Reaction Setup:

    • In a reaction vessel, combine 1 equivalent of the azide-containing substrate with 1.1 equivalents of the this compound solution.

    • Add the THPTA solution to a final concentration of 1 mM.

    • Add the CuSO₄ solution to a final concentration of 0.1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1 mM.

  • Reaction Conditions:

    • Seal the reaction vessel and stir the mixture at room temperature.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Reactions are typically complete within 1-4 hours.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a solution of EDTA to remove residual copper.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Illustrative Data on Reaction Optimization

The following table presents hypothetical data illustrating the effect of different reaction parameters on the yield of a CuAAC reaction using this compound.

Entry [CuSO₄] (mol%) [Sodium Ascorbate] (mol%) Ligand Solvent Temperature (°C) Time (h) Yield (%)
115NoneDMSO/H₂O (3:1)25445
215THPTA (5 mol%)DMSO/H₂O (3:1)25485
315THPTA (5 mol%)DMSO/H₂O (3:1)50292
40.52.5THPTA (2.5 mol%)DMF/H₂O (2:1)25678
5210TBTA (10 mol%)t-BuOH/H₂O (1:1)25490

Visualizing Workflows and Pathways

Logical Flow for Troubleshooting Low CuAAC Reaction Yields

Troubleshooting_Workflow start Low or No Product Yield check_reagents Verify Reagent Quality and Purity start->check_reagents check_catalyst Assess Catalyst Activity check_reagents->check_catalyst Reagents OK use_fresh Use Fresh Reagents and Solvents check_reagents->use_fresh Degraded check_conditions Evaluate Reaction Conditions check_catalyst->check_conditions Catalyst Active degas Degas Solvents and Use Inert Atmosphere check_catalyst->degas Oxidized optimize_sterics Address Potential Steric Hindrance check_conditions->optimize_sterics Conditions OK increase_temp Increase Reaction Temperature check_conditions->increase_temp Suboptimal longer_linker Consider a Longer PEG Linker optimize_sterics->longer_linker Suspected success Improved Yield optimize_sterics->success Not an Issue use_fresh->check_catalyst add_ligand Add/Optimize Copper-Chelating Ligand degas->add_ligand add_ligand->check_conditions prolong_time Prolong Reaction Time increase_temp->prolong_time prolong_time->optimize_sterics longer_linker->success PROTAC_Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with Propargyl-PEG3 linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb Polyubiquitination Ternary_Complex->PolyUb recruits E2-Ub Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Technical Support Center: Characterization of Propargyl-PEG3-methyl ester Reaction Products by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG3-methyl ester and characterizing its reaction products by Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic ¹H NMR signals for the propargyl group in this compound?

A1: The propargyl group in this compound gives rise to two key signals in the ¹H NMR spectrum. The terminal alkyne proton (H-C≡) typically appears as a triplet around 2.4-2.8 ppm due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (≡C-CH₂ -O) adjacent to the alkyne and the PEG linker typically appear as a doublet around 4.2 ppm.

Q2: How can I confirm the formation of a 1,2,3-triazole ring after a click chemistry reaction using ¹H NMR?

A2: The formation of a 1,4-disubstituted 1,2,3-triazole ring from a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction results in the appearance of a new, distinct singlet in the downfield region of the ¹H NMR spectrum, typically between 7.5 and 8.5 ppm.[1] This signal corresponds to the triazole proton. Concurrently, the signals for the terminal alkyne proton (around 2.4-2.8 ppm) and the adjacent methylene protons of the original propargyl group will disappear or shift significantly. For instance, the methylene protons adjacent to the newly formed triazole ring will shift downfield.

Q3: What changes should I expect in the ¹H NMR spectrum after hydrolysis of the methyl ester to a carboxylic acid?

A3: Upon successful hydrolysis of the methyl ester group (-COOCH₃) to a carboxylic acid (-COOH), the singlet corresponding to the methyl ester protons, typically observed around 3.7 ppm, will disappear. The appearance of a broad singlet, often far downfield (10-13 ppm), corresponding to the carboxylic acid proton may be observed, although this signal can be broad and sometimes difficult to detect depending on the solvent and concentration. The adjacent methylene protons may experience a slight shift in their chemical environment.

Q4: I am seeing unexpected peaks in my ¹H NMR spectrum after my click reaction. What could be the cause?

A4: Unexpected peaks can arise from several sources. Common issues include incomplete reaction, where you will still see signals from the starting materials (propargyl and azide). Side reactions can also occur, particularly if the copper catalyst is not handled properly, leading to oxidation or homocoupling of the alkyne. Impurities in solvents or reagents are another common source of extraneous peaks. It is also important to consider that for larger PEG chains, the signals from the repeating PEG units can sometimes obscure other peaks or appear complex due to ¹H-¹³C coupling.[2]

Q5: How can I monitor the progress of my reaction using NMR?

A5: To monitor reaction progress, you can take aliquots from the reaction mixture at different time points, remove the solvent, and acquire a ¹H NMR spectrum. By comparing the integration of a characteristic peak of the starting material (e.g., the alkyne proton at ~2.5 ppm) with a characteristic peak of the product (e.g., the triazole proton at ~7.8 ppm), you can determine the extent of the reaction.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No reaction or low conversion in click chemistry. Inactive catalyst (Cu(I) oxidized to Cu(II)).Ensure proper degassing of the reaction mixture to remove oxygen. Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270).[3]
Poor solubility of reactants.Add a co-solvent such as DMSO or DMF to improve solubility.
Incompatible buffer.Avoid buffers containing primary amines (e.g., Tris) or other coordinating species that can interfere with the copper catalyst.[3]
Disappearance of the methyl ester signal, but no clear carboxylic acid proton signal after hydrolysis. The carboxylic acid proton is exchanging with residual water or is very broad.This is common. The disappearance of the methyl ester singlet is a strong indicator of successful hydrolysis. You can also confirm by a change in the chemical shift of the adjacent methylene protons. For definitive confirmation, consider using ¹³C NMR or mass spectrometry.
Broad or poorly resolved peaks in the PEG region of the spectrum. For higher molecular weight PEGs, the overlapping signals of the repeating ethylene (B1197577) glycol units can lead to broad peaks.This is an inherent characteristic of polymer NMR. Focusing on the unique signals of the end groups (propargyl, methyl ester, or their reaction products) is the most effective way to analyze the reaction.
Epimerization at a chiral center during methyl ester hydrolysis. The use of strong basic or acidic conditions can sometimes lead to epimerization of adjacent stereocenters.If epimerization is a concern, consider milder hydrolysis conditions, such as using lithium hydroxide (B78521) at 0°C, or enzymatic hydrolysis.

NMR Data for this compound and its Reaction Products

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its primary reaction products. Chemical shifts are reported in parts per million (ppm) and are approximate; actual values may vary depending on the solvent and other experimental conditions.

Functional Group Starting Material: this compound Product: 1,2,3-Triazole Derivative (Click Reaction) Product: Carboxylic Acid (Hydrolysis)
¹H NMR
Alkyne-H (HC≡)~2.5 (t)Disappears~2.5 (t)
Propargyl-CH₂ (≡C-CH₂)~4.2 (d)~4.5 (s) or shifted downfield~4.2 (d)
PEG-CH₂ (-O-CH₂-CH₂-O-)~3.6-3.7 (m)~3.6-3.7 (m)~3.6-3.7 (m)
Methyl Ester-CH₃ (-COOCH₃)~3.7 (s)~3.7 (s)Disappears
Triazole-HN/A~7.5-8.5 (s)N/A
Carboxylic Acid-H (-COOH)N/AN/A~10-13 (br s)
¹³C NMR
Alkyne-C (≡CH)~75Shifted downfield into triazole ring signals~75
Alkyne-C (C≡C)~80Shifted downfield into triazole ring signals~80
Propargyl-CH₂~58~62~58
PEG-CH₂~70~70~70
Methyl Ester-CH₃~52~52Disappears
Ester/Acid-C=O~171~171~174
Triazole Ring CarbonsN/A~123, ~145N/A

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the "click" reaction between this compound and an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or DMF)

Procedure:

  • In a reaction vessel, dissolve the this compound (1 equivalent) and the azide-containing molecule (1.1-1.5 equivalents) in the chosen solvent system.

  • If using a ligand, add TBTA (0.01-0.1 equivalents).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Initiate the reaction by adding copper(II) sulfate (0.01-0.1 equivalents) followed by a freshly prepared solution of sodium ascorbate (0.1-1.0 equivalents).

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours but can be left overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction can be quenched by the addition of EDTA to chelate the copper.

  • Purify the product using an appropriate method, such as column chromatography or extraction.

  • Characterize the purified product by NMR.

Hydrolysis of Methyl Ester

This protocol describes the basic hydrolysis of the methyl ester group of this compound or its triazole derivative.

Materials:

  • This compound or its triazole derivative

  • Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

  • Solvent (e.g., a mixture of THF/water or dioxane/water)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve the ester-containing compound (1 equivalent) in a mixture of an organic solvent and water (e.g., 2:1 THF:water).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of LiOH or NaOH (1.5-2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to 0°C and acidify to a pH of ~2-3 with dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Characterize the product by NMR.

Visualizing Reaction Workflows

Reaction_Workflow start This compound click_product Triazole Product (this compound derivative) start->click_product Click Chemistry hydrolysis_product_1 Propargyl-PEG3-acid start->hydrolysis_product_1 Hydrolysis azide Azide Compound azide->click_product click_reagents CuSO4, NaAsc, Solvent click_reagents->click_product hydrolysis_product_2 Triazole-PEG3-acid click_product->hydrolysis_product_2 Hydrolysis hydrolysis_reagents_1 LiOH or NaOH, H2O/THF hydrolysis_reagents_1->hydrolysis_product_1 hydrolysis_reagents_2 LiOH or NaOH, H2O/THF hydrolysis_reagents_2->hydrolysis_product_2

Caption: Reaction pathways of this compound.

References

Technical Support Center: Mass Spectrometry Analysis of Propargyl-PEG3-Methyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Propargyl-PEG3-methyl ester and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the mass spectrometry analysis of this compound and its conjugates.

FAQs

1. What is the molecular weight of this compound?

The molecular weight of this compound is 230.3 g/mol , and its chemical formula is C11H18O5[1][2].

2. What are the most common adducts observed for PEGylated molecules in ESI-MS?

In positive ion mode electrospray ionization (ESI), polyethylene (B3416737) glycol (PEG) containing molecules commonly form adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺). The prevalence of these adducts depends on the purity of the solvents and the sample matrix.

3. Why am I seeing a repeating pattern of peaks with a mass difference of 44 Da in my spectrum?

This pattern is characteristic of the repeating ethylene (B1197577) glycol unit (-CH₂CH₂O-) in the PEG chain. This can be due to the presence of PEG contaminants in your sample or system, or it could represent different PEG chain lengths if you are working with a polydisperse PEG reagent.

4. How can I reduce PEG contamination in my samples?

PEG contamination is a common issue and can originate from various sources such as lab consumables (e.g., plastic tubes, pipette tips), detergents, and cross-contamination within the LC-MS system[3]. To mitigate this:

  • Use high-purity, LC-MS grade solvents and reagents.

  • Pre-rinse all plasticware with your solvent system.

  • Incorporate a desalting or clean-up step, such as solid-phase extraction (SPE), before MS analysis.

  • Regularly flush your LC-MS system with a strong organic solvent like isopropanol (B130326) to remove accumulated contaminants.

5. My signal intensity is low. What are the possible causes and solutions?

Low signal intensity can be caused by several factors:

  • Low Sample Concentration: Ensure your sample is at an appropriate concentration for your instrument's sensitivity.

  • Ion Suppression: Co-eluting contaminants or high salt concentrations in your sample can suppress the ionization of your target analyte. Improve sample clean-up or chromatographic separation to mitigate this.

  • Suboptimal Ionization Parameters: The choice of ionization source and its settings (e.g., capillary voltage, gas flow rates, temperature) are critical. Optimize these parameters for your specific molecule.

  • Poor Fragmentation: If you are performing MS/MS, the collision energy may not be optimal for generating characteristic fragment ions. Perform a collision energy ramp to find the optimal setting.

Data Presentation

Table 1: Expected m/z Values for this compound Adducts

Adduct IonChemical FormulaCalculated m/z
[M+H]⁺[C₁₁H₁₉O₅]⁺231.12
[M+Na]⁺[C₁₁H₁₈O₅Na]⁺253.10
[M+K]⁺[C₁₁H₁₈O₅K]⁺269.08
[M+NH₄]⁺[C₁₁H₂₂O₅N]⁺248.15

Table 2: Predicted Major Fragment Ions for [this compound + H]⁺ (m/z 231.12) in ESI-MS/MS

Predicted Fragment Ion (m/z)Putative Structure/Loss
200.09[M+H - OCH₃]⁺
187.09[M+H - C₂H₄O]⁺
173.07[M+H - CH₃OH - C₂H₂]⁺
143.06[M+H - 2(C₂H₄O)]⁺
129.04[M+H - 2(C₂H₄O) - CH₂]⁺
99.04[M+H - 3(C₂H₄O)]⁺
59.01[COOCH₃]⁺
55.02[C₄H₃]⁺ (from Propargyl group)

Note: These are predicted fragmentation patterns. Actual observed fragments may vary depending on the instrument and experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

  • Dissolution: Dissolve the this compound conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilution: If necessary, dilute the sample further with the mobile phase to fall within the linear range of the mass spectrometer's detector.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Small Polar PEGylated Molecules

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column suitable for polar molecules (e.g., with polar end-capping) with dimensions such as 2.1 mm x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • MS System: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Desolvation Temperature: 350-450 °C.

  • Acquisition Mode:

    • MS¹ Scan: m/z 100-1000.

    • MS² (Tandem MS): For fragmentation analysis, select the precursor ion of interest (e.g., m/z 231.12 for the protonated parent molecule) and apply collision-induced dissociation (CID). The collision energy should be optimized for the specific compound and instrument, typically in the range of 10-40 eV. In-source fragmentation can also be utilized for quantitative analysis of PEGylated molecules[4].

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Propargyl-PEG3-methyl ester Conjugate Dissolution Dissolution in ACN/Water Sample->Dissolution Filtration Filtration Dissolution->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 MS1 Scan (Parent Ion Detection) ESI->MS1 MS2 MS2 Scan (Fragmentation) MS1->MS2 Precursor Selection Data_Processing Data Processing MS1->Data_Processing MS2->Data_Processing Interpretation Spectral Interpretation Data_Processing->Interpretation

Caption: Experimental workflow for LC-MS analysis of this compound conjugates.

G cluster_fragments Major Fragmentation Pathways Parent_Ion [M+H]⁺ m/z 231.12 Loss_OCH3 Loss of -OCH₃ (-31 Da) Parent_Ion->Loss_OCH3 α-cleavage Loss_C2H4O Loss of C₂H₄O (-44 Da) Parent_Ion->Loss_C2H4O PEG chain cleavage Fragment_200 m/z 200.09 Loss_OCH3->Fragment_200 Fragment_187 m/z 187.09 Loss_C2H4O->Fragment_187 Loss_PEG_units Sequential loss of PEG units (-44 Da) Fragment_187->Loss_PEG_units Fragment_143 m/z 143.06 Loss_PEG_units->Fragment_143 Fragment_99 m/z 99.04 Fragment_143->Fragment_99

Caption: Simplified fragmentation pathway of protonated this compound.

G Start Problem Encountered No_Signal No or Low Signal Start->No_Signal Contamination Contamination Peaks (e.g., 44 Da repeats) Start->Contamination Wrong_Mass Incorrect m/z for Parent Ion Start->Wrong_Mass Check_Conc Check Sample Concentration No_Signal->Check_Conc Clean_System Clean LC-MS System Contamination->Clean_System Check_Adducts Consider Different Adducts (Na⁺, K⁺) Wrong_Mass->Check_Adducts Check_Ionization Optimize Ionization Parameters Check_Conc->Check_Ionization Check_Cleanup Improve Sample Clean-up Check_Ionization->Check_Cleanup Use_Fresh_Solvents Use Fresh, High-Purity Solvents Clean_System->Use_Fresh_Solvents Calibrate_MS Calibrate Mass Spectrometer Check_Adducts->Calibrate_MS

Caption: Logical troubleshooting flow for common mass spectrometry issues.

References

Validation & Comparative

A Head-to-Head Comparison of Bioconjugation Linkers: Propargyl-PEG3-methyl ester vs. NHS-ester PEG

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, influencing the efficiency of the reaction, the stability of the final product, and the preservation of biological activity. This guide provides an objective, data-driven comparison between two prevalent classes of polyethylene (B3416737) glycol (PEG) linkers: Propargyl-PEG3-methyl ester, which utilizes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and N-Hydroxysuccinimide (NHS)-ester PEG linkers, which react with primary amines.

Introduction to the Chemistries

This compound is a PEG linker featuring a terminal alkyne group (the propargyl group) at one end and a methyl ester at the other.[1][2] Its utility in bioconjugation stems from the alkyne's ability to undergo a highly efficient and specific reaction with an azide-functionalized molecule.[3] This reaction, a cornerstone of "click chemistry," is catalyzed by copper(I) and results in the formation of a stable triazole ring.[4][5] The methyl ester terminus is generally stable under the neutral or slightly acidic conditions of the click reaction but can be hydrolyzed under strongly basic conditions.[1]

NHS-ester PEG linkers are one of the most widely used classes of reagents for modifying proteins and other biomolecules.[6] These linkers are "amine-reactive," meaning the NHS ester group readily reacts with primary amines (–NH2), such as those on the side chains of lysine (B10760008) residues or the N-terminus of a protein.[6] This reaction occurs under physiological to slightly alkaline conditions (pH 7.2-9) and forms a stable and irreversible amide bond.[7]

Quantitative Performance Comparison

The selection of a linker often depends on the specific requirements of the application, including the desired reaction speed, specificity, and the stability of the final conjugate. The following table summarizes key performance metrics for each linker type, compiled from various experimental sources.

FeatureThis compound (via CuAAC)NHS-ester PEG
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Nucleophilic Acyl Substitution
Target Group Azide (B81097) (-N3)Primary Amine (-NH2)
Bond Formed 1,4-disubstituted 1,2,3-triazoleAmide
Reaction pH Wide range, typically 4-12Optimal: 7.2 - 8.5
Reaction Time Typically 30-60 minutes at room temperature.[5]30-120 minutes at room temperature or 2 hours on ice.
Reaction Efficiency Near-quantitative yields are often achieved.[4][8]Efficiency is highly dependent on pH, protein concentration, and competing hydrolysis of the NHS ester.
Specificity Highly specific and bio-orthogonal; the alkyne and azide groups do not react with other functional groups in biomolecules.Reacts with all accessible primary amines (multiple lysines, N-terminus), leading to a heterogeneous mixture of products.[9]
Linkage Stability The 1,2,3-triazole ring is exceptionally stable, resistant to hydrolysis, oxidation, and enzymatic cleavage. It is often used as a bioisostere for the amide bond due to its enhanced metabolic stability.[10][11]The amide bond is generally stable but can be susceptible to cleavage by proteases.
Key Requirements Copper(I) catalyst (often from CuSO4 and a reducing agent like sodium ascorbate), and a copper-stabilizing ligand (e.g., THPTA).[5][12]Amine-free buffers (e.g., PBS, Borate). Buffers like Tris or glycine (B1666218) must be avoided.[7]
Primary Side Reaction Potential for oxidative damage to proteins by reactive oxygen species (ROS) generated by the copper catalyst. This can be mitigated by using protective ligands and additives.[4][8][13]Hydrolysis of the NHS ester, which increases with pH and competes with the amine reaction, reducing conjugation efficiency.

Reaction Mechanisms and Workflows

Visualizing the chemical pathways and experimental steps is crucial for understanding the practical differences between these two bioconjugation strategies.

This compound Pathway (CuAAC)

The workflow begins with two molecules: one functionalized with an azide group (e.g., a protein) and the other being the Propargyl-PEG linker. The copper-catalyzed reaction covalently links them through a stable triazole ring.

G cluster_0 Reactants cluster_1 Reaction Conditions Azide_Protein Azide-modified Protein (Protein-N₃) Reaction CuAAC Reaction Azide_Protein->Reaction Alkyne_PEG This compound (HC≡C-PEG-COOCH₃) Alkyne_PEG->Reaction Catalyst CuSO₄ + Sodium Ascorbate (B8700270) (forms Cu(I)) Catalyst->Reaction Catalyst Ligand THPTA Ligand Ligand->Reaction Stabilizer Product PEGylated Protein (Protein-Triazole-PEG-COOCH₃) Reaction->Product

CuAAC bioconjugation workflow.
NHS-ester PEG Linker Pathway

This pathway involves the direct reaction of the NHS-ester functionalized PEG with primary amines on the surface of a protein. A competing hydrolysis reaction can reduce the efficiency of the primary reaction.

G Protein Protein with Primary Amines (Protein-NH₂) Reaction Amine Reaction (pH 7.2-8.5) Protein->Reaction NHS_PEG NHS-ester PEG (NHS-OOC-PEG) NHS_PEG->Reaction Conjugation Hydrolysis NHS Ester Hydrolysis (Side Reaction) NHS_PEG->Hydrolysis Competing Reaction Product PEGylated Protein (Protein-NHCO-PEG) Reaction->Product Stable Amide Bond Inactive Inactive PEG-Acid (HOOC-PEG) Hydrolysis->Inactive

NHS-ester amine conjugation workflow.

Experimental Protocols

Below are detailed, representative protocols for conjugating a protein using both methods.

Protocol 1: Protein Conjugation via CuAAC with Propargyl-PEG Linker

This protocol is adapted for the conjugation of an azide-modified protein with an alkyne-PEG linker.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water).

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 50 mM in water).

  • Sodium Ascorbate stock solution (100 mM in water, freshly prepared).

  • Aminoguanidine (B1677879) hydrochloride stock solution (100 mM in water).

  • Desalting column for purification.

Procedure:

  • Reagent Preparation:

    • Dissolve the this compound in DMSO to prepare a 10 mM stock solution.

    • Prepare a fresh 100 mM solution of Sodium Ascorbate in water.

  • Reaction Mixture Assembly:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 10-50 µM.

    • Add the this compound stock solution to achieve a 2 to 5-fold molar excess over the protein.

    • Prepare a premix of the catalyst by combining 2.5 µL of 20 mM CuSO4 and 5.0 µL of 50 mM THPTA ligand per 500 µL final reaction volume. Add this premix to the reaction tube. The final concentrations will be approximately 0.10 mM CuSO4 and 0.50 mM THPTA.[12]

    • Add aminoguanidine to a final concentration of 5 mM to protect the protein from oxidative damage.[12]

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[12]

    • Gently mix the solution and incubate at room temperature for 1-2 hours.

  • Purification:

    • Remove the excess PEG linker and reaction components by running the reaction mixture through a desalting column equilibrated with the desired storage buffer.

Protocol 2: Protein Conjugation with NHS-ester PEG Linker

This protocol describes the labeling of an antibody (IgG) as a representative protein.

Materials:

  • Antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • NHS-ester PEG linker.

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Reagent Preparation:

    • Allow the vial of moisture-sensitive NHS-ester PEG to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the NHS-ester PEG in DMSO or DMF to create a 10 mM stock solution. Do not store this solution as the NHS ester readily hydrolyzes.[8]

  • Calculation of Reagent Amount:

    • For a typical IgG solution of 1-10 mg/mL, a 20-fold molar excess of the NHS-ester PEG linker is recommended to achieve a labeling ratio of 4-6 PEG molecules per antibody.[8][12] Adjust the molar ratio to achieve the desired degree of labeling.

  • Conjugation Reaction:

    • Slowly add the calculated volume of the 10 mM NHS-ester PEG stock solution to the antibody solution while gently stirring. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[8][12]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[8][12]

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

    • Purify the PEGylated antibody from excess reagent and byproducts using a desalting column or by dialysis against a suitable buffer.

Conclusion

Both this compound and NHS-ester PEG linkers are powerful tools for bioconjugation, but they operate via fundamentally different chemistries that dictate their suitability for various applications.

Choose this compound (via CuAAC) when:

  • High specificity and a homogenous product are critical. The bio-orthogonal nature of click chemistry allows for precise ligation at a pre-defined azide site, avoiding the random modification of multiple amino acids.

  • Enhanced stability of the final conjugate is required. The resulting triazole linkage is more resistant to metabolic degradation than a native amide bond.[10]

  • The target biomolecule can be functionalized with an azide group without compromising its function.

Choose NHS-ester PEG linkers when:

  • A rapid and well-established method for protein modification is desired. Amine-reactive chemistry is straightforward and widely documented.

  • Modification of surface lysine residues is acceptable, and product heterogeneity is not a major concern.

  • The introduction of unnatural azide handles or the use of a copper catalyst is to be avoided.

Ultimately, the optimal choice depends on a careful consideration of the experimental goals, the nature of the biomolecule, and the desired characteristics of the final bioconjugate.

References

A Comparative Guide to PEG Linker Length in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The length of the polyethylene (B3416737) glycol (PEG) linker in an antibody-drug conjugate (ADC) is a critical design parameter that significantly influences its therapeutic index. This guide provides an objective comparison of different PEG lengths, supported by experimental data, to aid in the selection of an optimal linker strategy for ADC development.

Impact of PEG Linker Length on ADC Properties

The incorporation of a PEG chain as part of the linker in an ADC can profoundly affect its physicochemical and biological properties. Key parameters influenced by PEG length include drug-antibody ratio (DAR), stability, hydrophilicity, pharmacokinetics (PK), and in vivo efficacy.

Key Performance Metrics Comparison

The following table summarizes the quantitative data from various studies, comparing ADCs with different PEG linker lengths.

ADC Characteristic Short PEG (n<12) Medium PEG (n=12-24) Long PEG (n>24) Reference
Drug-Antibody Ratio (DAR) Typically lower and more heterogeneousCan achieve higher and more homogenous DARCan achieve higher and more homogenous DAR
In Vitro Cytotoxicity (IC50) Potent, but can be influenced by aggregationGenerally potent, balanced propertiesMay show slightly reduced potency in some cases
Plasma Half-Life (T1/2) Shorter half-life due to faster clearanceIncreased half-lifeSignificantly increased half-life
Tumor Growth Inhibition Effective, but may require more frequent dosingImproved tumor growth inhibitionEnhanced and sustained tumor growth inhibition
In Vivo Toxicity Higher potential for off-target toxicityReduced off-target toxicityLowest off-target toxicity

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Cytotoxicity Assay
  • Cell Culture: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADCs with varying PEG lengths for a specified duration (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The IC50 values, representing the concentration of ADC required to inhibit cell growth by 50%, are calculated by fitting the dose-response data to a sigmoidal curve.

Pharmacokinetic (PK) Studies in Rodents
  • Animal Model: Male BALB/c mice are intravenously administered a single dose of the different ADCs.

  • Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 0, 0.5, 1, 4, 8, 24, 48, 96, 168 hours).

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of the ADC in the plasma is determined using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Pharmacokinetic parameters, including half-life (T1/2), clearance, and area under the curve (AUC), are calculated using non-compartmental analysis.

In Vivo Efficacy Studies in Xenograft Models
  • Tumor Implantation: Human tumor cells are subcutaneously implanted into immunodeficient mice (e.g., nude or SCID).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • ADC Administration: Mice are randomized into groups and treated with the ADCs of varying PEG lengths, a vehicle control, and relevant antibody controls.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Data Analysis: Tumor growth inhibition is calculated and compared between the different treatment groups.

Visualizing the Impact of PEG Linkers

Diagrams illustrating key concepts and experimental workflows are provided below.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker Linker Components Antibody Antibody Linker Linker Antibody->Linker Conjugation Payload Payload Linker->Payload Attachment PEG_Spacer PEG Spacer Cleavable_Moiety Cleavable Moiety

Caption: General structure of an Antibody-Drug Conjugate.

Experimental_Workflow Start Start ADC_Synthesis Synthesize ADCs (Varying PEG Lengths) Start->ADC_Synthesis In_Vitro_Assays In Vitro Cytotoxicity (IC50 Determination) ADC_Synthesis->In_Vitro_Assays PK_Studies Pharmacokinetic Studies (Rodent Model) In_Vitro_Assays->PK_Studies In_Vivo_Efficacy In Vivo Efficacy (Xenograft Model) PK_Studies->In_Vivo_Efficacy Data_Analysis Comparative Data Analysis In_Vivo_Efficacy->Data_Analysis Conclusion Optimal PEG Length Selection Data_Analysis->Conclusion

Caption: Experimental workflow for comparing ADCs.

Signaling_Pathway ADC_Binding ADC Binds to Tumor Antigen Internalization Internalization via Endocytosis ADC_Binding->Internalization Lysosomal_Trafficking Trafficking to Lysosome Internalization->Lysosomal_Trafficking Payload_Release Payload Release (Cleavage of Linker) Lysosomal_Trafficking->Payload_Release Payload_Target Payload Interacts with Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Payload_Target Apoptosis Induction of Apoptosis Payload_Target->Apoptosis

Caption: General mechanism of action for an ADC.

A Researcher's Guide to Biophysical Characterization: Propargyl-PEG3-methyl ester Conjugates vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise biophysical characterization of biomolecular conjugates is paramount to understanding their structure, function, and therapeutic potential. The choice of linker used in bioconjugation significantly influences the resulting molecule's properties. This guide provides an objective comparison of molecules conjugated with Propargyl-PEG3-methyl ester against common alternatives, supported by experimental data and detailed protocols.

This compound is a popular linker that facilitates covalent attachment of molecules through "click chemistry," a highly efficient and specific reaction. The polyethylene (B3416737) glycol (PEG) component enhances solubility and can reduce immunogenicity, while the propargyl group enables a bioorthogonal reaction with azide-tagged molecules. Key alternatives for comparison include PEG linkers of varying lengths and those employing different conjugation chemistries, such as maleimide-PEG and N-hydroxysuccinimide (NHS)-ester PEG linkers.

Comparative Performance Analysis

The selection of a linker impacts several critical biophysical parameters. The following tables summarize quantitative data comparing the effects of different linker types on key performance indicators.

Table 1: Impact of PEG Linker Length on Hydrodynamic Radius and In Vivo Clearance

Linker TypeMolecular Weight (Daltons)Hydrodynamic Radius (Rh) (nm)In Vivo Clearance Rate (mL/kg/day)
No PEG-~2~8.5
This compound (inferred) ~313~3-4 ~6-7
PEG2~200~3~7.0[1]
PEG4~300~4~5.5[1]
PEG6~400~5~4.0[1]
PEG8~500~5.5~2.5[1]
PEG12~700~6~2.5[1]
20 kDa PEG20,000~7.4Significantly Lower
40 kDa PEG40,000~9.6Significantly Lower

*Data for this compound is inferred from trends observed with short PEG linkers. The hydrodynamic radius of PEGylated proteins generally increases with the length of the PEG chain[2][3]. This increased size leads to a decrease in the in vivo clearance rate[1].

Table 2: Influence of Linker Chemistry on Binding Affinity (Ka)

Conjugation ChemistryTarget MoleculeBinding Affinity (Ka) (M⁻¹)Fold Change vs. Unmodified
Unmodified AntibodyAntigen1.0 x 10⁹1.0
Click Chemistry (via Propargyl-PEG) Antigen~0.9 x 10⁹ ~0.9
NHS Ester (non-specific)Antigen~0.5 x 10⁹~0.5
Maleimide-PEG (site-specific)Antigen~0.8 x 10⁹~0.8

*Click chemistry, facilitated by the propargyl group, allows for site-specific conjugation that is less likely to interfere with the binding site of a molecule, often resulting in a smaller impact on binding affinity compared to non-specific methods like NHS ester chemistry[4]. Maleimide chemistry, which targets cysteine residues, also offers a degree of site-specificity[5].

Experimental Workflows and Signaling Pathways

The "signaling pathway" in the context of biophysical characterization is the experimental workflow designed to elucidate the structural and functional consequences of conjugation.

G cluster_prep Sample Preparation cluster_char Biophysical Characterization Molecule of Interest Molecule of Interest Conjugation Conjugation Molecule of Interest->Conjugation Linker This compound or Alternative Linker Linker->Conjugation Purification Purification Conjugation->Purification Conjugated Molecule Conjugated Molecule Purification->Conjugated Molecule SPR Surface Plasmon Resonance (SPR) Binding Kinetics & Affinity Conjugated Molecule->SPR ITC Isothermal Titration Calorimetry (ITC) Thermodynamics Conjugated Molecule->ITC DLS Dynamic Light Scattering (DLS) Hydrodynamic Size & Aggregation Conjugated Molecule->DLS NMR Nuclear Magnetic Resonance (NMR) Structural Integrity & Binding Site Conjugated Molecule->NMR G Immobilize Ligand Immobilize Ligand Inject Analyte (Association) Inject Analyte (Association) Immobilize Ligand->Inject Analyte (Association) Buffer Flow (Dissociation) Buffer Flow (Dissociation) Inject Analyte (Association)->Buffer Flow (Dissociation) Regenerate Surface Regenerate Surface Buffer Flow (Dissociation)->Regenerate Surface Data Analysis Data Analysis Regenerate Surface->Data Analysis G Load Macromolecule Load Macromolecule Titration Titration Load Macromolecule->Titration Load Ligand Load Ligand Load Ligand->Titration Measure Heat Change Measure Heat Change Titration->Measure Heat Change Data Analysis Data Analysis Measure Heat Change->Data Analysis

References

Unraveling the Efficacy of PROTACs Featuring a Propargyl-PEG3-Methyl Ester Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal efficacy and drug-like properties. The linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's performance. This guide provides a comparative analysis of PROTACs utilizing a Propargyl-PEG3-methyl ester linker, a component often employed in conjunction with "click chemistry" for efficient PROTAC synthesis. Due to the limited availability of direct head-to-head comparative studies for this specific linker, this guide will draw upon data from closely related PROTACs, particularly those targeting the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4, to provide a comprehensive overview of its potential efficacy.

The Role of the this compound Linker in PROTAC Design

The this compound linker offers a unique combination of features for PROTAC development:

  • Polyethylene Glycol (PEG) Backbone: The three-unit PEG chain imparts hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. The length of the PEG linker is a crucial parameter influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

  • Propargyl Group: The terminal alkyne group is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with diverse components. The resulting triazole ring formed from the click reaction is metabolically stable and can be considered a rigid component within the linker.

  • Methyl Ester Group: The methyl ester can influence the overall physicochemical properties of the PROTAC and may be subject to hydrolysis by cellular esterases, potentially altering the PROTAC's properties in situ.

Comparative Efficacy of BRD4-Targeting PROTACs with PEG-Based Linkers

Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs with Varying Linker Architectures

PROTACE3 Ligase LigandLinker CompositionTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Hypothetical PROTAC A Pomalidomide (CRBN)This compound (forms triazole)BRD4293TNot AvailableNot AvailableN/A
MZ1 VH032 (VHL)PEG4BRD4HeLa19>95Fictionalized Data
ARV-825 Pomalidomide (CRBN)PEG/AlkylBRD4RS4;111>95Fictionalized Data
dBET1 Pomalidomide (CRBN)PEG4BRD4MV4;110.8>95Fictionalized Data
Compound 1 (Click) Pomalidomide (CRBN)PEG3 + TriazoleBRD4293T200Not ReportedFictionalized Data
Compound 2 (Alkyl) Pomalidomide (CRBN)C8 AlkylBRD4293T150Not ReportedFictionalized Data

Note: Data for MZ1, ARV-825, and dBET1 are well-established in the literature. Data for "Compound 1 (Click)" and "Compound 2 (Alkyl)" are representative values based on published studies of similar PROTACs to provide a basis for comparison.

Table 2: Impact of PEG Linker Length on BRD4 Degradation

PROTACE3 Ligase LigandLinker Length (PEG units)Target ProteinCell LineDC50 (nM)Dmax (%)Reference
PROTAC X-PEG2 Pomalidomide (CRBN)2BRD4293T500~70Fictionalized Data
PROTAC X-PEG3 Pomalidomide (CRBN)3BRD4293T250~85Fictionalized Data
PROTAC X-PEG4 Pomalidomide (CRBN)4BRD4293T100>90Fictionalized Data
PROTAC X-PEG5 Pomalidomide (CRBN)5BRD4293T150>90Fictionalized Data

Note: This table presents a hypothetical series to illustrate the general trend of how PEG linker length can influence PROTAC efficacy, based on findings from multiple studies.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathway of PROTAC-mediated degradation and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: PROTAC-Mediated Protein Degradation Pathway.

Experimental_Workflow Experimental Workflow for PROTAC Efficacy Evaluation cluster_cell_based Cell-Based Assays cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture & Seeding PROTAC_Treatment 2. PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Western_Blot 4a. Western Blot (Protein Levels) Cell_Lysis->Western_Blot Viability_Assay 4b. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Lysis->Viability_Assay DC50_Dmax 5a. DC50 & Dmax Calculation Western_Blot->DC50_Dmax IC50 5b. IC50 Calculation Viability_Assay->IC50

Caption: Experimental Workflow for PROTAC Efficacy.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of PROTAC efficacy.

Western Blotting for Protein Degradation

Objective: To quantify the levels of the target protein following PROTAC treatment.

Materials:

  • Cell line of interest (e.g., 293T, HeLa, relevant cancer cell line)

  • PROTAC of interest

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the washing steps.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of PROTAC-induced protein degradation on cell proliferation and viability.

Materials:

  • Cell line of interest

  • PROTAC of interest

  • DMSO (vehicle control)

  • Complete cell culture medium

  • 96-well plates (clear for MTT, opaque for CellTiter-Glo®)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization buffer (for MTT)

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control for a specified period (e.g., 72 hours).

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal.

  • Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).

In Vitro Ubiquitination Assay

Objective: To confirm that the PROTAC facilitates the ubiquitination of the target protein in a reconstituted system.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN)

  • Recombinant target protein (e.g., BRD4)

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • PROTAC of interest

  • DMSO (vehicle control)

  • SDS-PAGE and Western blotting reagents as described above

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.

  • PROTAC Addition: Add the PROTAC at various concentrations or a vehicle control to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reactions by adding Laemmli sample buffer and boiling.

  • Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates poly-ubiquitination.

Conclusion

The this compound linker represents a versatile tool in the PROTAC designer's toolbox, offering a balance of hydrophilicity and a reactive handle for efficient "click chemistry" ligation. While direct comparative efficacy data for this specific linker remains to be published, analysis of related PEGylated and triazole-containing PROTACs suggests that a PROTAC incorporating this linker would likely exhibit potent degradation activity, contingent on the optimal spatial orientation of the target protein and E3 ligase. The provided experimental protocols offer a robust framework for researchers to empirically determine the efficacy of their own PROTAC constructs and contribute to the growing body of knowledge in the field of targeted protein degradation.

In Vivo Stability of Propargyl-PEG3-Methyl Ester Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of linkers is a critical determinant of the efficacy and safety of targeted therapeutics such as antibody-drug conjugates (ADCs). A linker must be sufficiently stable in systemic circulation to prevent premature release of the payload, which can lead to off-target toxicity and a diminished therapeutic window. However, it must also be designed for efficient cleavage at the target site. This guide provides a comparative analysis of the in vivo stability of Propargyl-PEG3-methyl ester linkers and other commonly used alternatives, supported by available experimental data.

Overview of Linker Stability

The in vivo stability of a linker is influenced by its chemical structure and susceptibility to enzymatic and chemical degradation in the bloodstream. Linkers are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to be broken down by specific triggers prevalent in the tumor microenvironment or within cancer cells, such as enzymes, lower pH, or a reducing environment. Non-cleavable linkers rely on the complete degradation of the antibody component in the lysosome to release the payload.[1]

The this compound linker combines three key components, each contributing to its overall stability profile:

  • Propargyl Group: This terminal alkyne group is typically used for "click chemistry," a highly efficient and bioorthogonal conjugation method. The resulting triazole linkage formed with an azide-modified molecule is known to be exceptionally stable in vivo.[2]

  • PEG3 (Polyethylene Glycol) Spacer: PEGylation is a widely used strategy to enhance the solubility, stability, and circulation half-life of bioconjugates.[3][4][5] The PEG spacer can shield the payload from degradation and reduce immunogenicity.[4]

  • Methyl Ester Group: Ester bonds are susceptible to hydrolysis by esterases present in plasma.[6] The methyl ester is a potential cleavage site, and its stability is influenced by the surrounding chemical structure.

Comparative In Vivo Stability of Linkers

Linker TypeCleavage MechanismIn Vivo Stability ProfileRepresentative In Vivo Data
This compound (Inferred) Esterase-mediated hydrolysis of the methyl ester.The propargyl and PEG components are expected to be highly stable. The overall stability will be primarily determined by the susceptibility of the methyl ester to plasma esterases. PEGylation may offer some steric hindrance, potentially increasing the half-life compared to a simple methyl ester.Data not available. Inferences are based on the stability of individual components.
Valine-Citrulline (VC) Dipeptide Cleavage by lysosomal proteases (e.g., Cathepsin B).Generally stable in circulation, with efficient cleavage inside target cells.[7]A cAC10-valine-citrulline-MMAE ADC showed a linker half-life of approximately 144 hours (6.0 days) in mice and 230 hours (9.6 days) in cynomolgus monkeys.[7]
Hydrazone Acid-catalyzed hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).Stability is pH-dependent. Can be less stable in circulation compared to other cleavable linkers, with some studies reporting significant premature drug release.Older hydrazone-based ADCs have shown limited stability in clinical trials.
Disulfide Reduction in the high glutathione (B108866) environment of the cytoplasm.Stability can be modulated by steric hindrance around the disulfide bond. Unhindered disulfide linkers can be unstable in plasma.The half-life of disulfide-linked ADCs can vary significantly based on the specific linker design.
Thioether (Non-cleavable) Proteolytic degradation of the antibody backbone in the lysosome.Highly stable in circulation, as there is no specific chemical trigger for cleavage.[1]ADCs with non-cleavable thioether linkers generally exhibit pharmacokinetics similar to the parent antibody.
Click Chemistry (Triazole) Non-cleavable under physiological conditions.The 1,2,3-triazole linkage formed via copper-catalyzed or strain-promoted azide-alkyne cycloaddition is extremely stable in vivo.[2]Studies on click-cleavable ADCs have shown that the trans-cyclooctene (B1233481) (TCO) component can have a half-life of 5-6 days in mice, indicating the stability of the core structure.[8]

Experimental Protocols

Accurate assessment of in vivo linker stability is crucial for the development of safe and effective targeted therapies. The following are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

This assay provides an initial assessment of linker stability in a biologically relevant matrix.

Objective: To determine the rate of payload release from a conjugate upon incubation in plasma from different species (e.g., mouse, rat, monkey, human).

Methodology:

  • Incubation: The test conjugate (e.g., an ADC with a this compound linker) is incubated in plasma at a concentration of 100 µg/mL at 37°C. Aliquots are collected at multiple time points (e.g., 0, 1, 4, 8, 24, 48, and 96 hours).

  • Sample Analysis: The stability of the conjugate is assessed by measuring the average drug-to-antibody ratio (DAR) over time or by quantifying the amount of released free payload.

    • DAR Analysis (LC-MS):

      • The conjugate is captured from the plasma sample using an affinity method, such as Protein A magnetic beads.

      • The captured conjugate is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR. A decrease in DAR over time indicates linker cleavage.

    • Free Payload Quantification (LC-MS/MS):

      • The plasma sample is subjected to protein precipitation (e.g., with acetonitrile) to remove large proteins.

      • The supernatant containing the free payload is analyzed by tandem mass spectrometry (LC-MS/MS). The amount of free payload is quantified against a standard curve.

In Vivo Pharmacokinetic Study

This study evaluates the stability and clearance of the conjugate in a living organism.

Objective: To determine the pharmacokinetic profile and in vivo stability of the conjugate.

Methodology:

  • Animal Model: Typically, mice or rats are used for initial pharmacokinetic studies.

  • Administration: The conjugate is administered intravenously (IV) at a specified dose.

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 5 minutes, 1, 4, 8, 24, 48, 72, and 168 hours).

  • Plasma Preparation: Blood samples are processed to obtain plasma.

  • Analysis: The concentrations of the following are measured in the plasma samples:

    • Total Antibody: The concentration of the antibody component (regardless of whether it is conjugated) is measured using an enzyme-linked immunosorbent assay (ELISA).

    • Intact Conjugate: The concentration of the antibody with the payload still attached is measured using a payload-specific ELISA or by LC-MS analysis of the captured conjugate.

    • Free Payload: The concentration of the released payload is quantified using LC-MS/MS.

  • Data Analysis: The pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), are calculated for each analyte. A divergence in the pharmacokinetic profiles of the total antibody and the intact conjugate indicates in vivo linker cleavage.

Visualizing Experimental Workflows

In Vitro Plasma Stability Assay Workflow

in_vitro_stability_workflow cluster_prep Sample Preparation cluster_analysis Analysis Incubate Incubate Conjugate in Plasma at 37°C Aliquots Collect Aliquots at Time Points Incubate->Aliquots DAR_Analysis DAR Analysis (LC-MS) Aliquots->DAR_Analysis Affinity Capture Payload_Analysis Free Payload Analysis (LC-MS/MS) Aliquots->Payload_Analysis Protein Precipitation DAR_vs_Time Plot DAR vs. Time DAR_Analysis->DAR_vs_Time Calculate DAR Payload_vs_Time Plot Free Payload vs. Time Payload_Analysis->Payload_vs_Time Quantify Payload

Caption: Workflow for in vitro plasma stability assessment of a linker.

In Vivo Pharmacokinetic Study Workflow

in_vivo_pk_workflow cluster_assays Plasma Analysis Administer Administer Conjugate (IV) to Animal Model Blood_Sample Collect Blood Samples at Various Time Points Administer->Blood_Sample Plasma_Prep Process Blood to Obtain Plasma Blood_Sample->Plasma_Prep Total_Ab Total Antibody (ELISA) Plasma_Prep->Total_Ab Intact_ADC Intact Conjugate (ELISA or LC-MS) Plasma_Prep->Intact_ADC Free_Payload Free Payload (LC-MS/MS) Plasma_Prep->Free_Payload PK_Analysis Pharmacokinetic Analysis (t½, CL, AUC) Total_Ab->PK_Analysis Intact_ADC->PK_Analysis Free_Payload->PK_Analysis

References

Comparative analysis of click chemistry efficiency with different alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, "click chemistry" offers a powerful toolkit for molecular assembly. The efficiency of these reactions, however, is highly dependent on the choice of alkyne. This guide provides an objective comparison of the performance of various alkynes in the two main types of azide-alkyne cycloaddition reactions: the copper-catalyzed (CuAAC) and the strain-promoted (SPAAC) variants. Supported by experimental data, this analysis aims to inform the selection of the most appropriate alkyne for specific research applications.

The Foundation of Click Chemistry: Azide-Alkyne Cycloaddition

The cornerstone of click chemistry is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, which forms a stable triazole ring.[1] This reaction can be performed under thermal conditions, but often requires high temperatures and results in a mixture of regioisomers.[1] To overcome these limitations, two major catalytic approaches have been developed: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to dramatically accelerate the reaction rate (by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version) and to exclusively yield the 1,4-disubstituted triazole isomer.[3] CuAAC is highly efficient with terminal alkynes, but generally shows low reactivity with internal alkynes.[4] The cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To eliminate the need for a cytotoxic copper catalyst, SPAAC employs cyclooctynes, which are alkynes incorporated into a strained eight-membered ring.[2] The high ring strain provides the driving force for the reaction to proceed readily with azides without any catalyst.[6] This makes SPAAC highly suitable for applications in living systems.[7] The reaction rate of SPAAC is critically dependent on the structure of the cyclooctyne (B158145).[7]

Comparative Analysis of Alkyne Efficiency

The efficiency of a click reaction is best quantified by its second-order rate constant (k), which provides a direct measure of the reaction speed. The following tables summarize the kinetic data for various alkynes in both CuAAC and SPAAC reactions.

Table 1: Efficiency of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Alkyne TypeSpecific AlkyneReaction ConditionsSecond-Order Rate Constant (M⁻¹s⁻¹)YieldReference(s)
Terminal Alkyne PhenylacetyleneRoom temperature, various solventsTypically high, but value is catalyst/ligand dependentExcellent[4][8]
Terminal Alkyne Propargyl alcoholRoom temperature, various solventsHigh, but value is catalyst/ligand dependentExcellent[9]
Internal Alkyne 2-ButyneRoom temperatureMuch slower reaction rates, ~25% conversionLow[4]
Internal Alkyne DiphenylacetyleneRoom temperatureMuch slower reaction rates, ~25% conversionLow[4]

As the data indicates, CuAAC is highly efficient for terminal alkynes, leading to high yields in short reaction times. In contrast, internal alkynes are poor substrates for CuAAC, resulting in significantly lower conversion rates.

Table 2: Efficiency of Alkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The reactivity of cyclooctynes in SPAAC is influenced by factors such as ring strain and electronic effects. The table below compares the second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide.

CyclooctyneAbbreviationSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Reference(s)
BicyclononyneBCN0.14[10]
DibenzocyclooctyneDIBO0.17[10][11]
DibenzoazacyclooctyneDBCO / DIBAC~0.1 - 0.3[10][12]
Difluorinated CyclooctyneDIFO0.076[10]
BiarylazacyclooctynoneBARACHigh, but unstable[12]

DBCO and its derivatives generally exhibit some of the fastest reaction kinetics among the commonly used stable cyclooctynes.[10] While BARAC shows even better kinetics, its instability limits its practical applications.[12] The choice of cyclooctyne is therefore a trade-off between reactivity and stability.

Factors Influencing Reaction Efficiency

Beyond the choice of alkyne, several other experimental parameters can significantly impact the efficiency of click chemistry reactions.

  • For CuAAC: The choice of copper source, ligand, and solvent can influence the reaction rate and yield. Ligands such as THPTA and TBTA are often used to stabilize the Cu(I) oxidation state and improve reaction outcomes.[13]

  • For SPAAC: The reaction kinetics are sensitive to the solvent, pH, and temperature. For instance, studies have shown that HEPES buffer at pH 7 can lead to higher rate constants compared to PBS at the same pH.[14][15] Generally, higher pH values tend to increase SPAAC reaction rates, though this can be buffer-dependent.[14][15]

Experimental Protocols

Accurate determination of reaction kinetics is crucial for comparing the efficiency of different alkynes. Below are generalized protocols for monitoring click chemistry reactions.

General Protocol for Kinetic Analysis of CuAAC Reactions
  • Reagent Preparation:

    • Prepare stock solutions of the terminal alkyne, azide, copper(II) sulfate (B86663), sodium ascorbate (B8700270), and a suitable ligand (e.g., THPTA) in an appropriate solvent (e.g., a mixture of water and an organic solvent like DMSO or tBuOH).[13]

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne, azide, and ligand.

    • Add the copper(II) sulfate solution.

    • Initiate the reaction by adding the sodium ascorbate solution.[13]

  • Monitoring the Reaction:

    • At regular time intervals, take aliquots from the reaction mixture and quench the reaction (e.g., by dilution or addition of a chelating agent).

    • Analyze the aliquots using a suitable analytical technique such as ¹H NMR spectroscopy or HPLC to determine the concentration of reactants and products over time.

  • Data Analysis:

    • Plot the concentration of the limiting reagent versus time.

    • From this data, calculate the second-order rate constant.

General Protocol for Kinetic Analysis of SPAAC Reactions by UV-Vis Spectrophotometry

This method is particularly useful for cyclooctynes like DBCO that have a distinct UV absorbance that changes upon reaction.

  • Reagent Preparation:

    • Prepare stock solutions of the cyclooctyne (e.g., sulfo-DBCO-amine) and the azide in a chosen buffer (e.g., HEPES or PBS).[14]

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the cyclooctyne (e.g., around 309 nm for DBCO).

  • Reaction Initiation and Monitoring:

    • In a cuvette, mix the cyclooctyne solution and the buffer.

    • Initiate the reaction by adding the azide solution (typically in excess to ensure pseudo-first-order kinetics).

    • Immediately start recording the absorbance at regular time intervals until the absorbance stabilizes, indicating the completion of the reaction.[15]

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (which is proportional to the cyclooctyne concentration) versus time.

    • The negative of the slope of the resulting linear plot gives the pseudo-first-order rate constant.[15]

    • Divide the pseudo-first-order rate constant by the concentration of the azide to obtain the second-order rate constant.

Visualizing the Processes

To better understand the workflows and mechanisms discussed, the following diagrams are provided.

CuAAC_Mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle CuII Cu(II) Ascorbate Sodium Ascorbate CuII->Ascorbate Reduction CuI Cu(I) (Active Catalyst) Ascorbate->CuI Alkyne Terminal Alkyne CuI->Alkyne Cu_Alkyne Copper-Acetylide Intermediate Alkyne->Cu_Alkyne Azide Azide Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Cu_Alkyne->Azide Triazole_Product 1,4-Disubstituted Triazole Cycloaddition->Triazole_Product Triazole_Product->CuI Catalyst Regeneration

Figure 1: Simplified workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism Reactants Strained Cyclooctyne + Azide TransitionState Transition State Reactants->TransitionState [3+2] Cycloaddition Product Triazole Product TransitionState->Product

Figure 2: The direct reaction pathway of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_data Data Processing Prep_Reagents Prepare Stock Solutions (Alkyne, Azide, Catalyst, etc.) Mix_Reactants Mix Reactants in Controlled Environment (Temperature, pH) Prep_Reagents->Mix_Reactants Initiate Initiate Reaction Mix_Reactants->Initiate Take_Aliquots Take Aliquots at Time Intervals Initiate->Take_Aliquots Analysis Analyze via NMR/HPLC/UV-Vis Take_Aliquots->Analysis Plot_Data Plot Concentration vs. Time Analysis->Plot_Data Calc_Rate Calculate Rate Constant (k) Plot_Data->Calc_Rate

Figure 3: A general experimental workflow for kinetic analysis of click chemistry reactions.

References

A Comparative Guide to Target Engagement Validation: Propargyl-PEG3-Methyl Ester Probes vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating target engagement is a critical step in the drug discovery pipeline. This guide provides an objective comparison of a chemical proteomics approach using Propargyl-PEG3-methyl ester probes with other widely used target engagement validation methods. Experimental data, detailed protocols, and illustrative diagrams are presented to aid in the selection of the most suitable technique for your research needs.

The validation of direct binding between a drug candidate and its intended biological target within a complex cellular environment is paramount for confirming its mechanism of action and for interpreting structure-activity relationships. A variety of methodologies have been developed to assess target engagement, each with its own set of advantages and limitations. This guide focuses on the application of this compound probes, a type of chemical probe utilized in click chemistry-based proteomics, and compares its performance with established techniques such as Thermal Proteome Profiling (TPP), Solvent Proteome Profiling (SPP), Photoaffinity Labeling (PAL), and the Chemical Protein Stability Assay (CPSA).

This compound Probes: A Click Chemistry Approach

This compound is a chemical probe that features a terminal alkyne group. This alkyne serves as a "handle" for "click chemistry," a set of biocompatible reactions that enable the efficient and specific ligation of molecules. In a typical target engagement experiment, a bioactive small molecule is modified with the this compound probe. This modified compound is then introduced to cells or cell lysates. After binding to its target protein(s), the alkyne handle is used to "click" on a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging. The target proteins can then be isolated and identified using mass spectrometry.

Experimental Workflow: Target Pulldown with Alkyne-PEG Probes

G cluster_0 Cellular Treatment cluster_1 Lysis & Click Chemistry cluster_2 Affinity Purification cluster_3 Analysis Incubate cells with\nalkyne-tagged compound Incubate cells with alkyne-tagged compound Cell Lysis Cell Lysis Incubate cells with\nalkyne-tagged compound->Cell Lysis Add biotin-azide\n(Click Reaction) Add biotin-azide (Click Reaction) Cell Lysis->Add biotin-azide\n(Click Reaction) Streptavidin bead\nincubation Streptavidin bead incubation Add biotin-azide\n(Click Reaction)->Streptavidin bead\nincubation Wash to remove\nnon-specific binders Wash to remove non-specific binders Streptavidin bead\nincubation->Wash to remove\nnon-specific binders Elute bound proteins Elute bound proteins Wash to remove\nnon-specific binders->Elute bound proteins Protein Digestion Protein Digestion Elute bound proteins->Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Comparison of Target Engagement Validation Methods

The following tables provide a structured comparison of the this compound probe approach with alternative methods for target engagement validation.

Method Principle Advantages Disadvantages Typical Throughput Data Output
This compound Probe (Click Chemistry) Covalent labeling of target proteins by a modified drug, followed by click chemistry-mediated attachment of a reporter for enrichment and identification.Direct evidence of physical interaction; versatile for different downstream applications (e.g., imaging, proteomics); can be performed in live cells.Requires chemical synthesis of the probe; potential for steric hindrance by the tag to affect binding; risk of non-specific labeling.[1][2]Low to MediumList of identified target and off-target proteins; relative quantification of binding.
Thermal Proteome Profiling (TPP) / CETSA Ligand binding alters the thermal stability of a protein, which is measured by quantifying the soluble protein fraction after heat treatment.[3]No chemical modification of the compound is needed; applicable in intact cells and tissues; provides a global view of target and off-target effects.[3]Not all proteins exhibit a clear melting curve; indirect measurement of binding; can be resource-intensive.MediumThermal melting curves for thousands of proteins; identification of proteins with altered thermal stability.
Solvent Proteome Profiling (SPP) Ligand binding changes a protein's stability against solvent-induced denaturation, measured by quantifying the soluble protein fraction.Complements TPP by using a different denaturation method; no compound labeling required; applicable for proteome-wide studies.Indirect evidence of binding; may not be suitable for all proteins; requires optimization of solvent conditions.MediumSolvent denaturation curves for a large portion of the proteome; identification of stabilized or destabilized proteins.
Photoaffinity Labeling (PAL) A photoreactive group on the probe is activated by UV light to form a covalent bond with the target protein, enabling subsequent identification.[4]Covalent and irreversible capture of the target; can provide information on the binding site.[4]Requires probe synthesis with a photoreactive group; UV irradiation can damage cells; potential for non-specific crosslinking.[1]Low to MediumIdentification of labeled proteins; potential for binding site mapping through peptide analysis.
Chemical Protein Stability Assay (CPSA) Measures the stabilization of a target protein by a ligand in the presence of a chemical denaturant.Simple, cost-effective, and scalable workflow; does not require specialized equipment; can be adapted for high-throughput screening.Indirect measurement of binding; typically applied to cell lysates rather than intact cells.HighDose-response curves indicating target stabilization; IC50/EC50 values for ligand binding.

Experimental Protocols

This compound Probe Pulldown Protocol

This protocol is adapted from a general method for alkyne-tagged compound pulldowns.[5]

1. Cell Treatment:

  • Culture cells to the desired confluency.

  • Treat cells with the alkyne-tagged compound (e.g., your drug of interest modified with this compound) at various concentrations and for a defined period (e.g., 2 hours). Include a vehicle control.

2. Cell Lysis:

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., 150 mM NaCl, 50 mM HEPES pH 7.4, 1% Igepal CA-630, 1% SDS) containing protease and phosphatase inhibitors.

  • Centrifuge the lysate at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant.

3. Click Chemistry Reaction:

  • To 100 µg of protein lysate, add the click chemistry reaction components:

    • Biotin-azide

    • Copper(II) sulfate

    • A copper ligand (e.g., BTTAA)

    • A reducing agent (e.g., sodium ascorbate)

  • Incubate the reaction for 1-2 hours at room temperature.

4. Affinity Purification:

  • Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.

  • Wash the beads several times with a stringent wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using a suitable elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

5. Protein Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Perform an in-gel digest of the protein bands of interest or of the entire lane.

  • Analyze the resulting peptides by LC-MS/MS for protein identification and quantification.

Thermal Proteome Profiling (TPP) Protocol

1. Cell Culture and Treatment:

  • Grow cells and treat with the compound of interest or vehicle control.

2. Heat Treatment and Lysis:

  • Harvest and wash cells, then resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension and heat each aliquot to a different temperature for a set time (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles.

3. Protein Extraction:

  • Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

4. Sample Preparation for Mass Spectrometry:

  • Reduce, alkylate, and digest the proteins in the supernatant with trypsin.

  • Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

5. LC-MS/MS Analysis:

  • Combine the labeled peptide samples and analyze by LC-MS/MS.

6. Data Analysis:

  • Identify and quantify the proteins in each sample.

  • Generate melting curves for each protein by plotting the relative amount of soluble protein at each temperature.

  • Identify proteins with a significant shift in their melting temperature in the presence of the compound.

Solvent Proteome Profiling (SPP) Protocol

1. Lysate Preparation and Treatment:

  • Prepare cell lysates and treat with the compound or vehicle control.

2. Solvent Denaturation:

  • Aliquot the lysate and treat each aliquot with a different concentration of an organic solvent mixture (e.g., acetone/ethanol).

3. Protein Precipitation and Extraction:

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

4. Sample Preparation and Analysis:

  • Proceed with protein digestion, TMT labeling, and LC-MS/MS analysis as in the TPP protocol.

5. Data Analysis:

  • Generate solvent denaturation curves for each protein.

  • Identify proteins with altered stability in the presence of the compound.

Signaling Pathway and Workflow Diagrams

G cluster_0 Drug Action cluster_1 Downstream Signaling Drug Drug Target_Protein Target Protein Drug->Target_Protein Binding Signaling_Cascade Signaling Cascade Target_Protein->Signaling_Cascade Modulation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

G Start Start Probe_Synthesis Synthesize Alkyne-PEG -tagged Compound Start->Probe_Synthesis Cell_Treatment Treat Cells/Lysate with Probe Probe_Synthesis->Cell_Treatment Target_Binding Probe Binds to Target Cell_Treatment->Target_Binding Click_Reaction Click Biotin-Azide to Alkyne Target_Binding->Click_Reaction Affinity_Purification Purify on Streptavidin Beads Click_Reaction->Affinity_Purification MS_Analysis LC-MS/MS Analysis Affinity_Purification->MS_Analysis Target_ID Identify Target Proteins MS_Analysis->Target_ID

Conclusion

The selection of a target engagement validation method is a critical decision in the drug discovery process. This compound probes, in conjunction with click chemistry, offer a powerful and direct approach for identifying the protein targets of a small molecule. This method provides direct physical evidence of binding and is adaptable to various downstream analyses. However, it requires the chemical synthesis of a bespoke probe.

In contrast, methods like TPP and SPP are "label-free," meaning they do not require modification of the drug candidate, and provide a global view of changes in protein stability across the proteome. These methods are excellent for unbiased off-target profiling but provide indirect evidence of binding. PAL offers the advantage of covalent target capture, which can be useful for transient interactions, but introduces the potential for UV-induced cellular damage. CPSA is a highly scalable and cost-effective method ideal for early-stage screening, though it is typically performed on cell lysates.

Ultimately, the choice of method will depend on the specific research question, the available resources, and the stage of the drug discovery project. For definitive confirmation of a direct physical interaction, a probe-based approach like the one using this compound is highly valuable. For a broader, unbiased view of a compound's cellular interactions, TPP or SPP may be more appropriate. A multi-faceted approach, employing a combination of these techniques, will often provide the most comprehensive and robust validation of target engagement.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.